molecular formula C12H14N4O4S2 B132596 Thiophanate-Methyl CAS No. 23564-05-8

Thiophanate-Methyl

Cat. No.: B132596
CAS No.: 23564-05-8
M. Wt: 342.4 g/mol
InChI Key: QGHREAKMXXNCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophanate-methyl is a broad-spectrum, systemic benzimidazole fungicide with both protective and curative activity, used extensively in agricultural research to control fungal diseases in crops . Its primary mode of action is the inhibition of mitosis and cell division by disrupting beta-tubulin assembly in the fungal cell, which prevents spindle formation and halts the spread of established infections . This compound is absorbed by plant tissues and translocates systemically via the xylem, providing comprehensive protection. Inside the plant, it is metabolized into methyl benzimidazole carbamate (MBC or carbendazim), which is the compound directly responsible for its fungicidal activity . This reagent is highly relevant for studies on a wide range of pathogens, including those causing Eyespot, Scab, Powdery mildew, Grey mold (Botrytis cinerea), and various Leaf spots and Root rots . It is applied in research on crops such as apples, pears, small grains, soybeans, tomatoes, and grapes . Researchers value its efficacy in studying disease cycles and management strategies under controlled conditions. This compound has moderate aqueous solubility and low volatility, and it is not persistent in soil or water systems . This product is strictly for Professional and Research Use Only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) before use and observe all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHREAKMXXNCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024338
Record name Thiophanate-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless or light brown solid; [CAMEO] Colorless crystalline solid; [MSDSonline], Colorless crystals or light brown powder.
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophanate-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7419
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone; 7.8X10-1 g/100 mL methanol; 8.4X10-1 g/100 mL ethyl acetate; 7.3X10-2 g/100 mL dichloromethane; 1.8X10-2 g/100 mL n-octanol; 1.1X10-2 g/100 mL xylene; and 4.7X10-5 g/100 mL n-hexane), In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane., Thiophanate methyl is slightly soluble in most organic solvents... ., Soluble in acetone, methanol, chloroform and acetonitrile., For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page.
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

less than 0.0000001 mmHg at 68 °F (NTP, 1992), 0.00000007 [mmHg], 7.13X10-8 mm Hg at 25 °C, <0.0000001 mmHg
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophanate-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7419
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Colorless crystals, Colorless prisms, Colorless crystalline solid

CAS No.

23564-05-8
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophanate methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23564-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophanate-methyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophanate M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophanate-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophanate-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOPHANATE-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4N81R84L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

342 °F (Decomposes) (NTP, 1992), 172 °C (decomposes), MP: 181.5 - 182.5 °C, 342 °F
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiophanate-Methyl on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophanate-methyl is a broad-spectrum, systemic fungicide belonging to the thiophanate (B166795) chemical class, though it is often classified with benzimidazoles due to its mode of action.[1] It provides both preventative and curative activity against a wide array of fungal diseases affecting fruits, vegetables, cereals, and ornamental plants.[2][3] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, offering protection to both treated and new growth.[4][5] The fungicidal efficacy of this compound is not direct but relies on its conversion to a more potent anti-fungal compound within the plant and the fungal pathogen itself.

Core Mechanism of Action: From Prodrug to Mitotic Inhibitor

The primary mechanism of action of this compound involves a critical metabolic conversion and subsequent disruption of fungal cell division.[5]

  • Conversion to Carbendazim (B180503) (MBC): this compound itself is a pro-fungicide. Upon application, it is absorbed by the plant and metabolized into methyl-2-benzimidazole carbamate (B1207046) (carbendazim or MBC).[5][6] This conversion is the key to its fungitoxic activity.[7] Carbendazim is the principal active compound responsible for the anti-fungal effects observed.[1][5]

  • Targeting β-Tubulin: The molecular target of carbendazim is β-tubulin, a protein subunit that is essential for the formation of microtubules.[8] Microtubules are critical components of the cytoskeleton in eukaryotic cells and play a vital role in mitosis (nuclear division) by forming the spindle fibers that segregate chromosomes.[4][9]

  • Inhibition of Microtubule Assembly: Carbendazim binds specifically to the β-tubulin subunits of fungal cells.[10] This binding action prevents the polymerization of tubulin dimers (the α- and β-tubulin heterodimers) into functional microtubules.[4][11] By inhibiting this assembly process, carbendazim effectively disrupts the formation of the mitotic spindle.[5]

  • Arrest of Mitosis: Without a properly formed mitotic spindle, chromosome segregation during cell division is blocked. This leads to an arrest of mitosis, which in turn inhibits fungal cell division and proliferation, ultimately stopping the growth and spread of the pathogen.[4][12] It is important to note that carbendazim interferes with the polymerization of tubulin but does not cause the depolymerization of already formed microtubules.[10][11]

Quantitative Data Summary

The efficacy and resistance profiles of this compound and its active metabolite carbendazim have been quantified in various studies. The following tables summarize key quantitative data.

Fungal SpeciesFungicideParameterValueReference
Colletotrichum musaeThis compoundEC50 (Sensitive)0.003 - 4.84 µg/mL[8]
Colletotrichum musaeThis compoundEC50 (Moderately Resistant)10.43 - 48.73 µg/mL[8]
Botrytis cinereaThis compoundEC50 (Sensitive)< 1 µg/mL[13]
Botrytis cinereaThis compoundEC50 (Low Resistance)1 - 10 µg/mL[13]
Botrytis cinereaThis compoundEC50 (Weak Resistance)10 - 50 µg/mL[13]
Botrytis cinereaThis compoundEC50 (High Resistance)> 100 µg/mL[13]
Colletotrichum fructicolaCarbendazimMIC (Sensitive)< 2 µg/mL[14]
Colletotrichum fructicolaCarbendazimMIC (Resistant)> 100 µg/mL[14]

Table 1: In Vitro Sensitivity of Fungal Pathogens. EC50 (Effective Concentration for 50% growth inhibition) and MIC (Minimum Inhibitory Concentration) values highlight the variation in sensitivity among different fungal isolates.

Tubulin Type (Fusarium graminearum)Benzimidazole CompoundConcentrationInhibition of PolymerizationReference
α1-/β2-tubulinsCarbendazim20 µM90.9 ± 0.4%[10]
α2-/β2-tubulinsCarbendazim20 µM93.5 ± 0.05%[10]
α1-/β2-tubulinsBenomylNot specified89.9 ± 0.1%[11]
α2-/β2-tubulinsBenomylNot specified92.6 ± 1.2%[11]
α1-/β2-tubulinsThiabendazoleNot specified81.6 ± 1%[11]

Table 2: Inhibition of Fungal Tubulin Polymerization. Data shows the significant inhibitory effect of carbendazim and other benzimidazoles on the in vitro polymerization of recombinant fungal tubulin.

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol is used to determine the effective concentration of a fungicide that inhibits 50% of fungal growth (EC50).

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water and sterilizing by autoclaving.[15]

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Amended Media: Once the PDA has cooled to approximately 50-60°C, add the fungicide stock solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).[13] Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended plate.[16]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth after a set incubation period (e.g., 4 days).[16]

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control (0 µg/mL). Use probit analysis or non-linear regression to determine the EC50 value from the dose-response data.[16]

Fungal Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the fungicide on the assembly of microtubules from tubulin subunits.

  • Protein Expression: Express and purify recombinant fungal α- and β-tubulin subunits from a host system like Escherichia coli.[11]

  • Assay Buffer: Prepare a polymerization buffer (e.g., containing GTP, MgCl2, and a fluorescence dye like DAPI that binds to polymerized microtubules).

  • Reaction Setup: In a microplate, combine the purified tubulin subunits with the polymerization buffer. Add various concentrations of carbendazim or a control solvent.

  • Initiation and Measurement: Initiate polymerization by raising the temperature (e.g., to 30°C). Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.

  • Analysis: Compare the rate and extent of polymerization in the presence of carbendazim to the control. Calculate the percentage of inhibition based on the reduction in the fluorescence signal.[10][11]

Molecular Detection of β-Tubulin Gene Mutations

This protocol identifies the genetic basis of resistance in fungal isolates.

  • DNA Extraction: Isolate genomic DNA from pure fungal cultures grown on PDA.

  • PCR Amplification: Design primers to amplify the specific region of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codons 198 and 200). Perform Polymerase Chain Reaction (PCR) to amplify this DNA fragment.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the resulting DNA sequence with a known sensitive (wild-type) β-tubulin gene sequence. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, such as the GAG to GCG change at codon 198, which leads to the E198A mutation.[17]

Visualizations

Thiophanate_Methyl_MOA TM This compound (Pro-fungicide) Plant Plant/Fungal Metabolism TM->Plant Absorption MBC Carbendazim (MBC) (Active Metabolite) Plant->MBC Conversion Binding Binding Event MBC->Binding Tubulin β-Tubulin Subunit Tubulin->Binding Disruption Disruption of Assembly Binding->Disruption Polymerization Tubulin Polymerization (Microtubule Assembly) Mitosis Mitotic Spindle Formation Polymerization->Mitosis Disruption->Mitosis Blocks Inhibition Inhibition of Mitosis (Cell Division Arrest) Mitosis->Inhibition Growth Fungal Growth Inhibited Inhibition->Growth Resistance_Analysis_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolate Isolate Fungus from Infected Plant Culture Pure Culture on PDA Isolate->Culture Assay Mycelial Growth Assay (Varying Fungicide Conc.) Culture->Assay DNA Genomic DNA Extraction Culture->DNA For Genotyping EC50 Calculate EC50 Value Assay->EC50 Classify Classify Isolate (Sensitive vs. Resistant) EC50->Classify Mutation Mutation Confirmed (e.g., E198A) Classify->Mutation Correlates with PCR PCR Amplification of β-tubulin Gene DNA->PCR Sequence DNA Sequencing PCR->Sequence Analysis Sequence Analysis (Detect Mutations) Sequence->Analysis Analysis->Mutation Resistance_Mechanism cluster_sensitive Sensitive Fungus (Wild-Type) cluster_resistant Resistant Fungus (Mutant) Use Prolonged Use of This compound Pressure High Selection Pressure Use->Pressure WT_Outcome Growth Inhibited Pressure->WT_Outcome Eliminates MUT_Outcome Fungus Survives & Proliferates Pressure->MUT_Outcome Selects for WT_Tubulin Normal β-tubulin WT_Binding Carbendazim Binds Effectively WT_Tubulin->WT_Binding WT_Binding->WT_Outcome MUT_Tubulin Mutated β-tubulin (e.g., E198A) MUT_Binding Carbendazim Binding is Reduced/Prevented MUT_Tubulin->MUT_Binding MUT_Binding->MUT_Outcome

References

A Technical Guide to the Synthesis and Chemical Properties of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the thiophanate (B166795) class of chemicals. First registered in 1973, it is widely utilized in agriculture to protect a variety of tree, vine, and root crops from a range of fungal diseases, including leaf spots, powdery mildew, and rots.[1][2][3] It functions as a pro-fungicide, meaning it is converted into its primary active metabolite, carbendazim (B180503) (also known as methyl benzimidazol-2-ylcarbamate or MBC), upon application.[2][4] This conversion is crucial for its fungitoxic activity.[2][5] This guide provides an in-depth overview of its chemical properties, synthesis pathway, mechanism of action, and analytical protocols.

Chemical Properties

This compound is a colorless to light brown crystalline solid.[2][6] It is stable in acidic to neutral aqueous solutions, as well as to air and sunlight, but is unstable and decomposes in alkaline solutions.[5][7][8] It is also incompatible with strong oxidizing agents and copper salts.[1][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate[7]
CAS Number 23564-05-8[2]
Molecular Formula C₁₂H₁₄N₄O₄S₂[2]
Molecular Weight 342.39 g/mol [9]
Appearance Colorless to light brown crystalline powder/solid[2][6]
Melting Point 172 °C (with decomposition)[10]
Boiling Point 478.4 °C at 760 mmHg[8]
Vapor Pressure 7.13 x 10⁻⁸ mmHg at 25 °C[7][10]
Water Solubility <100 mg/L (Slightly soluble)[5][8]
Solubility in Organic Solvents (at 23-25 °C) Acetone (B3395972): 58.1 g/kgMethanol: 29.2 g/kgChloroform: 26.2 g/kgAcetonitrile: 24.4 g/kgEthyl Acetate: 11.9 g/kg[5][7]
LogP (Octanol-Water Partition Coeff.) 1.40[7]
pKa 7.28[8]

Synthesis Pathway

The commercial production of this compound is typically achieved through a multi-step synthesis process starting from o-phenylenediamine (B120857).[2][6] The most common industrial method involves the reaction of o-phenylenediamine with an isothiocyanate intermediate, which is generated in situ or in a preceding step.[7][11]

The overall process can be described in two main stages:

  • Formation of Methoxycarbonyl Isothiocyanate: Sodium thiocyanate (B1210189) (or potassium thiocyanate) is reacted with methyl chloroformate in a suitable solvent like acetone or ethyl acetate.[7][10][12] This reaction forms the key intermediate, methoxycarbonyl isothiocyanate. A catalyst, such as N,N-dimethylaniline or triethylamine, is often used.[10][12]

  • Condensation with o-Phenylenediamine: The newly formed methoxycarbonyl isothiocyanate is then reacted with o-phenylenediamine. This is an exothermic addition reaction where two molecules of the isothiocyanate condense with one molecule of o-phenylenediamine to yield the final product, this compound.[10][12][13] The reaction temperature is carefully controlled to ensure high purity and yield.[11][13]

G Industrial Synthesis of this compound cluster_reactants Initial Reactants cluster_intermediate Intermediate Formation cluster_product Final Product NaSCN Sodium Thiocyanate MeIsothiocyanate Methoxycarbonyl Isothiocyanate NaSCN->MeIsothiocyanate Step 1: Reaction MeChloroformate Methyl Chloroformate MeChloroformate->MeIsothiocyanate Step 1: Reaction oPDA o-Phenylenediamine TM This compound oPDA->TM Step 2: Condensation (2:1 ratio) MeIsothiocyanate->TM Step 2: Condensation (2:1 ratio) Catalyst Catalyst (e.g., N,N-dimethylaniline) Catalyst->MeIsothiocyanate

Fig. 1: Industrial synthesis pathway of this compound.

Mechanism of Action: A Pro-Fungicide Approach

This compound itself possesses weak fungicidal activity. Its efficacy stems from its transformation into carbendazim (MBC), which is the primary fungitoxic compound.[2][5][14] This conversion occurs through the cyclization of this compound, a process that can happen on the plant surface, within plant tissues, or in the soil.[4][5] The presence of plant enzymes and sunlight can facilitate this conversion.[4]

Once formed, carbendazim acts as a potent inhibitor of fungal mitosis (cell division). It specifically targets the assembly of β-tubulin, a protein subunit that polymerizes to form microtubules.[6] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting β-tubulin assembly, carbendazim prevents the formation of a functional mitotic spindle, thereby arresting the cell cycle and inhibiting fungal growth and proliferation.[3][6]

G Mechanism of Action of this compound TM This compound (Pro-fungicide) Conversion Conversion/ Cyclization (in plant/soil) TM->Conversion Application MBC Carbendazim (MBC) (Active Metabolite) Conversion->MBC FungalCell Fungal Cell MBC->FungalCell Enters Inhibition INHIBITION MBC->Inhibition Tubulin β-Tubulin Assembly FungalCell->Tubulin Mitosis Mitosis & Cell Division Tubulin->Mitosis GrowthStop Fungal Growth Arrested Mitosis->GrowthStop Inhibition->Tubulin

Fig. 2: Conversion of this compound to Carbendazim and its inhibitory action.

Experimental Protocols: Residue Analysis

Accurate quantification of this compound and its metabolite carbendazim in environmental and agricultural samples is critical. Due to the lability of this compound, which can degrade to carbendazim during sample extraction and analysis, robust methods are required.[15][16] High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detectors are the most common techniques.[15][17]

Protocol: LC-MS/MS Analysis in Agricultural Products

This protocol is a generalized methodology based on common practices for the simultaneous determination of this compound and carbendazim in produce like pears or cucumbers.[4][18]

  • Principle: The sample is extracted using a solvent, followed by a cleanup step to remove matrix interferences. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for quantification.[17]

  • Sample Preparation (QuEChERS-based Method):

    • Homogenize a representative sample (e.g., 10 g of pear) with 10 mL of methanol (B129727) or acetonitrile (B52724).[18][19]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

    • Centrifuge the mixture at >4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant (organic layer) for cleanup.

    • Perform dispersive solid-phase extraction (d-SPE) by adding the aliquot to a tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.[17][18]

    • Vortex for 30 seconds and centrifuge again.

    • Filter the final supernatant through a 0.22 µm filter into an autosampler vial for analysis.[15]

  • Instrumentation and Conditions:

    • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[15][18]

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[15]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[15]

    • Flow Rate: Approximately 0.2-0.4 mL/min.

    • Ionization Mode: Positive ESI mode.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • This compound transition: 343 → 151 (for quantification).[20]

      • Carbendazim transition: 192 → 160 (for quantification).[15]

  • Quantification:

    • Due to potential matrix effects, quantification is best performed using matrix-matched calibration curves.[18] Isotope-labeled internal standards can also be used to correct for analyte degradation and matrix effects.[15] The limit of quantification (LOQ) for this method is typically in the low µg/kg range (e.g., 10-20 µg/kg).[15][18]

G General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Weighing & Homogenization Extract 2. Solvent Extraction (QuEChERS) Sample->Extract Centrifuge1 3. Centrifugation Extract->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup (d-SPE) Centrifuge1->Cleanup Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 Filter 6. Filtration (0.22 µm) Centrifuge2->Filter LCMS 7. LC-MS/MS Injection & Data Acquisition Filter->LCMS Data 8. Data Processing & Quantification LCMS->Data

Fig. 3: A typical experimental workflow for the analysis of this compound.

References

The Advent of a Systemic Fungicide: A Technical History of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Thiophanate-methyl, a member of the benzimidazole (B57391) class of fungicides, emerged in the late 1960s and early 1970s as a significant advancement in the control of a broad spectrum of fungal plant diseases.[1][2][3] Developed by the Nippon Soda Co., Ltd. in Japan, its introduction marked a pivotal shift towards systemic fungicides with both protective and curative properties.[4][5] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and mechanism of action of this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Historical Development

The development of benzimidazole fungicides in the 1960s represented a major breakthrough in fungicidal chemistry, offering systemic activity that was previously unavailable.[3] this compound was first registered for use in Japan in 1971 and subsequently in the United States by the Environmental Protection Agency (EPA) in 1973. Its broad-spectrum efficacy and systemic nature quickly established it as a valuable tool in agriculture.

Thiophanate_Methyl_Timeline 1960s Development of Benzimidazole Fungicides 1971 First registered for use in Japan 1960s->1971 Discovery & Development 1973 Registered in the United States (EPA) 1971->1973 Global Registration Present Continued widespread use in agriculture 1973->Present Market Presence

Caption: Key milestones in the history of this compound.

Chemical Properties and Synthesis

This compound is chemically known as dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate). Its chemical formula is C₁₂H₁₄N₄O₄S₂. The pure compound is a colorless, crystalline solid.

Thiophanate_Methyl_Structure TM

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound has been described in numerous patents. A general and representative protocol involves a multi-step process.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • o-Phenylenediamine (B120857)

  • Methyl isothiocyanate

  • Solvent (e.g., ethanol, acetone)

  • Catalyst (optional, e.g., a tertiary amine)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the reaction mixture: In a suitable reaction vessel, dissolve o-phenylenediamine in the chosen solvent.

  • Addition of methyl isothiocyanate: While stirring, slowly add methyl isothiocyanate to the solution. An exothermic reaction may occur, and the temperature should be controlled.

  • Reaction: The reaction mixture is stirred for a specified period, typically several hours, at a controlled temperature to ensure the completion of the reaction.

  • Isolation of the product: The solid product, this compound, precipitates out of the solution. The product is then collected by filtration.

  • Purification and drying: The collected solid is washed with a solvent to remove any unreacted starting materials and byproducts. The purified product is then dried in an oven at a suitable temperature to yield the final this compound.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, can be optimized to improve the yield and purity of the final product.

Mode of Action

This compound is a systemic fungicide with both protective and curative action. Upon application, it is absorbed by the plant and translocated within its tissues. The fungicidal activity of this compound is not from the parent molecule itself but from its primary metabolite, carbendazim (B180503) (methyl benzimidazol-2-yl carbamate (B1207046) or MBC).[6] This conversion occurs within the plant.

The primary mode of action of carbendazim is the inhibition of mitosis and cell division in fungi.[7] Specifically, carbendazim binds to the β-tubulin subunit of the microtubules.[8][9] This binding disrupts the assembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The failure of microtubule formation leads to an arrest of the cell cycle and ultimately, cell death. This targeted action on a fundamental cellular process accounts for its efficacy against a wide range of fungal pathogens. This compound is classified under FRAC (Fungicide Resistance Action Committee) Code 1.

Mode_of_Action cluster_plant Plant cluster_fungus Fungal Cell TM_applied This compound Applied TM_absorbed Absorption & Translocation TM_applied->TM_absorbed Conversion Conversion to Carbendazim (MBC) TM_absorbed->Conversion MBC Carbendazim (MBC) Conversion->MBC Beta_tubulin β-tubulin MBC->Beta_tubulin binds to Microtubule_assembly Microtubule Assembly MBC->Microtubule_assembly disrupts Beta_tubulin->Microtubule_assembly is essential for Mitotic_spindle Mitotic Spindle Formation Microtubule_assembly->Mitotic_spindle Cell_division Cell Division Mitotic_spindle->Cell_division Fungal_death Fungal Cell Death Cell_division->Fungal_death

Caption: Mode of action of this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of carbendazim (the active metabolite of this compound) on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Carbendazim (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., nocodazole, a known tubulin polymerization inhibitor)

  • Negative control (solvent vehicle)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well microplates

Procedure:

  • Preparation of reagents: Prepare stock solutions of tubulin, GTP, and carbendazim at the desired concentrations. Keep tubulin on ice to prevent spontaneous polymerization.

  • Reaction setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer.

  • Addition of test compounds: Add the desired concentrations of carbendazim, the positive control, and the negative control to the respective wells.

  • Initiation of polymerization: Add the tubulin solution to each well, followed by the addition of GTP to initiate polymerization.

  • Measurement of polymerization: Immediately place the microplate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance is due to the light scattering by the forming microtubules.

  • Data analysis: Plot the absorbance at 340 nm versus time for each concentration of carbendazim and the controls. The rate and extent of tubulin polymerization can be determined from these curves. A decrease in the rate and extent of polymerization in the presence of carbendazim indicates its inhibitory effect on tubulin assembly.

Fungicidal Spectrum and Efficacy

This compound is a broad-spectrum fungicide effective against a wide range of ascomycete and deuteromycete fungi. It is used to control diseases such as powdery mildews, scabs, leaf spots, and various rots on a wide variety of crops, including fruits, vegetables, cereals, and ornamentals.

Quantitative Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro. The following table summarizes some reported EC₅₀ values for this compound against various fungal pathogens.

Fungal PathogenEC₅₀ (µg/mL)Reference
Sclerotinia sclerotiorum (sensitive isolates)0.38 - 2.23[10][11]
Sclerotinia sclerotiorum (resistant isolate)> 100[10][11]
Botrytis cinereaVaries depending on isolate sensitivity[12]

Toxicological Data

ParameterValueSpeciesReference
Oral LD₅₀> 5000 mg/kg bwRat[7]
Dermal LD₅₀> 2000 mg/kg bwRat[7]
Inhalation LC₅₀1.7–1.98 mg/LRat[7]
Experimental Protocol: In Vitro Fungicide Screening (Agar Dilution Method)

Objective: To determine the in vitro efficacy (EC₅₀) of this compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution of known concentration

  • Sterile petri dishes

  • Sterile water

  • Incubator

Procedure:

  • Preparation of fungicide-amended media: Prepare a series of dilutions of the this compound stock solution in molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with no fungicide.

  • Plating: Pour the fungicide-amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pure culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data collection: After a set incubation period (e.g., 3-5 days), measure the radial growth of the fungal colony in two perpendicular directions for each plate.

  • Data analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis or a similar statistical method to calculate the EC₅₀ value.

Fungicide_Screening_Workflow Prepare_Media Prepare fungicide-amended agar media at various concentrations Inoculate Inoculate plates with fungal mycelial plugs Prepare_Media->Inoculate Incubate Incubate plates at optimal temperature Inoculate->Incubate Measure_Growth Measure radial growth of fungal colonies Incubate->Measure_Growth Calculate_Inhibition Calculate percentage of growth inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 value Calculate_Inhibition->Determine_EC50

Caption: General workflow for in vitro fungicide screening.

Conclusion

This compound has a long and successful history as a broad-spectrum systemic fungicide. Its discovery and development were significant milestones in the field of crop protection. Understanding its chemical properties, synthesis, and particularly its mode of action at the molecular level is crucial for its effective use and for the development of new fungicidal compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers working in the field of fungicide discovery and development.

References

Thiophanate-Methyl's mode of action and its classification as a systemic fungicide with protective and curative properties.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical class. It is widely utilized in agriculture to control a range of fungal diseases in fruits, vegetables, and ornamental crops. Its efficacy stems from its ability to act as both a protective and curative agent, providing a robust defense against fungal pathogens. This technical guide delves into the core of this compound's mode of action, its systemic properties, and the experimental methodologies used to characterize its activity.

Mode of Action: A Pro-Fungicide Approach

This compound itself is not the primary toxic agent to fungi. It is a pro-fungicide, meaning it is converted into a more active compound within the plant or fungal cell. This active metabolite is carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), a potent inhibitor of fungal cell division.[1]

The primary mode of action of carbendazim is the disruption of microtubule assembly in fungal cells.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis (cell division), cell structure, and intracellular transport. Carbendazim binds to β-tubulin, a protein subunit of microtubules, preventing its polymerization into functional microtubules.[4][5] This interference with microtubule formation leads to the arrest of mitosis at the metaphase stage, ultimately inhibiting fungal growth and proliferation.[6]

The signaling pathway for this compound's fungicidal action is initiated upon its absorption and subsequent conversion to carbendazim. This active metabolite then directly interacts with the fungal cytoskeleton, leading to a cascade of events that disrupt cellular division and growth.

Thiophanate_Methyl_Mode_of_Action TM This compound Plant_Fungus Plant/Fungal Cell TM->Plant_Fungus MBC Carbendazim (MBC) (Active Metabolite) Plant_Fungus->MBC BetaTubulin β-tubulin Subunits MBC->BetaTubulin MBC->Inhibition Microtubule Microtubule Polymer BetaTubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Spindle Formation FungalGrowth Fungal Growth & Proliferation Mitosis->FungalGrowth Inhibition->Microtubule

Figure 1: Simplified signaling pathway of this compound's mode of action.

Systemic, Protective, and Curative Properties

This compound is classified as a systemic fungicide, which means it can be absorbed by the plant and translocated within its tissues.[1][7] This systemic movement primarily occurs acropetally (upwards) through the xylem, the water-conducting tissue of the plant.[8] This property is crucial for its effectiveness, as it allows the fungicide to protect new growth that emerges after application.

The fungicidal activity of this compound can be categorized as both protective and curative:

  • Protective Action: When applied before fungal infection, this compound forms a protective barrier on the plant surface. Upon absorption, its systemic nature ensures that the active compound, carbendazim, is distributed within the plant tissues, preventing the germination of fungal spores and the initial stages of infection.[9]

  • Curative Action: If applied after infection has occurred, the systemic movement of this compound allows it to reach the site of infection within the plant. The inhibitory action of carbendazim on fungal cell division can then halt the progression of the disease.[9]

Quantitative Data on Efficacy

The efficacy of this compound is often quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity. The following tables summarize the EC50 values of this compound against two economically important fungal pathogens, Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), as well as residue levels in select fruits.

Table 1: In Vitro Efficacy (EC50) of this compound Against Botrytis cinerea

Isolate TypeEC50 (µg/ml)Reference
Sensitive (SS)< 1[10]
Low Resistance (LR)1 - 10[10]
Weak Resistance (WR)10 - 50[10]
High Resistance (HR)> 100[10]

Table 2: In Vitro Efficacy (EC50) of this compound Against Sclerotinia sclerotiorum

Isolate TypeEC50 (µg/ml)Reference
Sensitive0.38 - 2.23[11][12][13][14]
Resistant> 100[12][14]

Table 3: Residue Levels of this compound and Carbendazim in Fruits

CropApplication DetailsResidue (mg/kg)Reference
StrawberriesField applicationHalf-life of 12.2–13.4 days[3]
Kiwi3-4 sprays (70% WP)MRL of 5 mg/kg recommended
Apple Tree BarkWinter applicationDissipation follows first-order kinetics[15]

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This assay is fundamental to understanding the direct impact of carbendazim on its molecular target.

Objective: To quantify the inhibitory effect of carbendazim on the in vitro assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

    • A polymerization buffer is prepared, typically containing PIPES buffer, MgCl2, EGTA, and GTP.

    • A stock solution of carbendazim is prepared in a suitable solvent like DMSO.

  • Assay Procedure:

    • The assay is performed in a temperature-controlled spectrophotometer.

    • Purified tubulin is mixed with the polymerization buffer and a range of carbendazim concentrations in a cuvette.

    • The polymerization is initiated by raising the temperature to 37°C.

    • The increase in turbidity (optical density) at 340 or 350 nm is monitored over time. The light scattering is proportional to the concentration of microtubule polymer.[4]

  • Data Analysis:

    • The rate and extent of polymerization are determined from the kinetic curves.

    • The IC50 value (the concentration of carbendazim that inhibits polymerization by 50%) is calculated.

Microtubule_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Tubulin (on ice) - Polymerization Buffer - Carbendazim Stock Solution Mix Mix Tubulin, Buffer, & Carbendazim in Cuvette Reagents->Mix Incubate Initiate Polymerization (Increase Temp to 37°C) Mix->Incubate Measure Monitor Turbidity (OD350) over time Incubate->Measure Analyze Analyze Kinetic Curves (Rate & Extent of Polymerization) Measure->Analyze Calculate Calculate IC50 Value Analyze->Calculate

Figure 2: Experimental workflow for an in vitro microtubule polymerization assay.
In Planta Fungicide Efficacy Trial

This protocol outlines a standard procedure for evaluating the protective and curative efficacy of this compound in a controlled environment.

Objective: To assess the ability of this compound to prevent (protective) or inhibit (curative) fungal disease development on a host plant.

Methodology:

  • Plant Material and Pathogen Culture:

    • Healthy, susceptible host plants are grown to a uniform developmental stage.

    • The target fungal pathogen is cultured on a suitable medium to produce a spore suspension of a known concentration.

  • Fungicide Application:

    • Protective Trial: Plants are sprayed with a solution of this compound at various concentrations. After the spray has dried, the plants are inoculated with the fungal spore suspension.

    • Curative Trial: Plants are first inoculated with the fungal spore suspension. After a set incubation period (to allow for infection to establish), the plants are sprayed with the this compound solution.

    • Control groups (untreated and uninoculated, and untreated and inoculated) are included.

  • Incubation and Disease Assessment:

    • All plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

    • Disease severity is assessed at regular intervals by visually rating the percentage of plant tissue showing disease symptoms.

  • Data Analysis:

    • The percentage of disease control is calculated for each treatment relative to the inoculated control.

    • Statistical analysis is performed to determine significant differences between treatments.

Fungicide Resistance Monitoring Workflow

The development of resistance is a significant concern for fungicides with a single-site mode of action like this compound.

Objective: To detect and quantify the frequency of this compound resistant individuals in a fungal pathogen population.

Methodology:

  • Sample Collection: Diseased plant tissue is collected from various geographical locations.

  • Fungal Isolation: The target pathogen is isolated from the plant tissue and grown in pure culture.

  • Phenotypic Assay (Mycelial Growth):

    • Fungal isolates are grown on a culture medium amended with a discriminatory dose of this compound (a concentration that inhibits sensitive but not resistant isolates).

    • Isolates that grow on the amended medium are considered resistant.

    • For a more quantitative assessment, the EC50 value for each isolate can be determined by measuring growth on a range of fungicide concentrations.

  • Genotypic Assay (Molecular Detection):

    • DNA is extracted from the fungal isolates.

    • PCR-based methods (e.g., PCR-RFLP, qPCR) are used to detect specific point mutations in the β-tubulin gene that are known to confer resistance to benzimidazole fungicides.

  • Data Interpretation: The frequency of resistant isolates in the population is calculated, providing valuable information for resistance management strategies.

Fungicide_Resistance_Monitoring cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Start Start: Fungicide Control Failure Observed Collect 1. Sample Collection (Diseased Plant Tissue) Start->Collect Isolate 2. Fungal Isolation (Pure Culture) Collect->Isolate Pheno_Assay 3a. Mycelial Growth Assay (Discriminatory Dose or EC50) Isolate->Pheno_Assay Geno_Assay 3b. Molecular Detection (PCR for β-tubulin mutations) Isolate->Geno_Assay Analyze 4. Data Analysis (Calculate Resistance Frequency) Pheno_Assay->Analyze Geno_Assay->Analyze Report 5. Report Findings & Recommend Management Strategies Analyze->Report End End Report->End

Figure 3: General workflow for monitoring fungicide resistance.

Conclusion

This compound remains a valuable tool in disease management due to its systemic, protective, and curative properties. Its mode of action, through the conversion to the microtubule-disrupting compound carbendazim, is well-established. A thorough understanding of its biochemical and cellular effects, supported by robust experimental data, is essential for its effective and sustainable use, particularly in the context of managing fungicide resistance. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important class of fungicides.

References

Literature review on the environmental fate of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the degradation, mobility, and persistence of the fungicide Thiophanate-Methyl in various environmental compartments. This guide is intended for researchers, scientists, and environmental professionals.

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group. Its widespread use in agriculture necessitates a thorough understanding of its environmental fate and behavior. This technical guide synthesizes available data on the degradation, mobility, and persistence of this compound in soil and aquatic systems, providing a comprehensive overview for the scientific community.

Degradation of this compound

This compound is known to degrade in the environment through biotic and abiotic processes, with its primary and most significant metabolite being carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate, MBC), which is also a fungicide.[1][2][3] The conversion to carbendazim is a key step in the environmental fate of this compound.[1]

Biotic Degradation

In soil, this compound is readily degraded by microorganisms.[1] Studies have shown that it disappears almost entirely within seven days in sandy loam and silty loam soils at temperatures ranging from 23°C to 33°C.[1] The degradation to its major metabolite, carbendazim (MBC), is significantly faster in unsterilized soil compared to sterile soil, indicating the crucial role of microbial activity.[1] Carbendazim itself is more persistent in the soil than the parent compound.[1] For instance, sixty days after application, residual MBC was found to be between 2-20% of the initial this compound amount.[1]

Abiotic Degradation

Hydrolysis: this compound is relatively stable in acidic to neutral aqueous solutions.[4][5] However, it is unstable in alkaline conditions, with a half-life of 0.7 days at pH 9 and 25°C.[5] At pH 7, the half-life is 36 days, and it extends to 867 days at pH 5.[5] A 4% transformation to MBC was observed in tap water at pH 7.0 over seven days.[1]

Photolysis: Photodegradation in aqueous solutions and on surfaces is another important dissipation pathway. When exposed to UV or sunlight in an aqueous solution, this compound's primary degradation product is carbendazim.[1] In a study, a 20 ppm aqueous solution of this compound irradiated for 48 hours resulted in a 60% conversion to MBC.[4] The presence of water and light catalyzes this transformation on plant surfaces as well.[1]

Environmental Persistence and Mobility

The persistence and mobility of a pesticide determine its potential to contaminate non-target areas, including groundwater.

Soil Mobility: The mobility of this compound in soil is considered to be moderate. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a pesticide's tendency to adsorb to soil particles. An estimated Koc value for this compound is 330, which suggests moderate mobility.[4] Another source indicates a distribution coefficient (Kd) of 6.5 mL/g in greenhouse soil.[6] The adsorption behavior appears to fit the Freundlich isotherm model well.[6]

Aquatic Fate: In aquatic systems, this compound is not expected to volatilize from water surfaces due to its low Henry's Law constant.[4] Its moderate adsorption to sediment and suspended solids is anticipated based on its Koc value.[4] The potential for bioconcentration in aquatic organisms is considered low, with a calculated Bioconcentration Factor (BCF) of 4 in fish.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Degradation Half-life of this compound

Environmental CompartmentConditionHalf-lifeReference
Soil (sandy loam, silty loam)23°C - 33°C< 7 days[1]
WaterpH 5, 25°C867 days[5]
WaterpH 7, 25°C36 days[5]
WaterpH 9, 25°C0.7 days[5]

Table 2: Mobility and Bioconcentration of this compound

ParameterValueInterpretationReference
Koc (Soil Organic Carbon Partition Coefficient)330 (estimated)Moderate mobility in soil[4]
Kd (Distribution Coefficient)6.5 mL/gWell distributed and adsorbed in soil[6]
BCF (Bioconcentration Factor) in fish4 (estimated)Low potential for bioconcentration[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.

Soil Degradation Study (Aerobic)

  • Soil Selection: Representative soil types (e.g., sandy loam, silty loam) are chosen. The soil is characterized for properties such as pH, organic matter content, and microbial biomass.

  • Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at controlled temperatures (e.g., 23°C and 33°C) and moisture levels.[1][5] A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products.[1] Evolved ¹⁴CO₂ is trapped to assess mineralization.

  • Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) of this compound is calculated using first-order kinetics.

Hydrolysis Study

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 5, 7, and 9).[5]

  • Test Substance Application: A known concentration of this compound is added to each buffer solution.

  • Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.[5]

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC to determine the concentration of this compound remaining.

  • Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH level.

Visualizing Environmental Fate Pathways

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its study.

TM This compound MBC Carbendazim (MBC) (Major Metabolite) TM->MBC  Hydrolysis &  Ring Closure (Microbial, Photolytic,  Chemical) Other Other Minor Metabolites TM->Other  Minor Pathways AB 2-Aminobenzimidazole (Minor Metabolite) MBC->AB  Further  Degradation

Degradation pathway of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Collection & Sieving tm_app This compound Application soil_prep->tm_app incubate Controlled Incubation (Temperature, Moisture) tm_app->incubate sampling Periodic Sampling incubate->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Analysis (Half-life Calculation) hplc->data_analysis

Workflow for a soil degradation study.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Degradation Pathways of Thiophanate-Methyl in Soil and Water

This technical guide provides a comprehensive overview of the environmental degradation pathways of the fungicide this compound (TM) in both soil and aquatic environments. The information presented herein is curated from scientific literature to assist researchers and professionals in understanding the fate and transformation of this compound.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group, widely used to control a variety of fungal diseases on crops.[1] Its environmental fate is of significant interest due to the formation of its major metabolite, carbendazim (B180503) (MBC), which is also a fungicide and exhibits greater persistence.[2][3][4][5] Understanding the degradation pathways, kinetics, and influencing factors is crucial for assessing the environmental impact and ensuring food safety.

Degradation of this compound in Soil

In soil, this compound undergoes rapid degradation primarily through microbial action, leading to the formation of carbendazim (MBC).[2][6] The rate of degradation is significantly influenced by the presence of soil microorganisms.[6]

2.1. Primary Degradation Pathway in Soil

The principal degradation route involves the conversion of this compound to carbendazim (MBC).[2][6] This transformation is primarily mediated by soil microbes.[6][7][8] Subsequently, MBC is further degraded to 2-aminobenzimidazole (B67599) (2-AB).[7][8] The conversion of TM to MBC is significantly faster in unsterilized soil compared to sterilized soil, highlighting the critical role of microbial activity.[6]

Soil_Degradation_Pathway TM This compound MBC Carbendazim (MBC) TM->MBC Microbial Action (Primary Pathway) AB 2-Aminobenzimidazole (2-AB) MBC->AB Microbial Degradation Further Further Degradation (Ring Cleavage) AB->Further Water_Degradation_Pathway cluster_abiotic Abiotic Degradation TM This compound (in Water) MBC Carbendazim (MBC) TM->MBC Hydrolysis (pH dependent) TM->MBC Photolysis (Sunlight/UV) Quinoxaline Quinoxaline Derivative TM->Quinoxaline Photolysis (Sunlight) Soil_Degradation_Workflow Soil_Prep Soil Preparation (Sieving, Sterilization optional) Spiking Spiking with This compound Soil_Prep->Spiking Incubation Incubation (Controlled Temp. & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis

References

IUPAC name, CAS number, and molecular structure of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Thiophanate-Methyl, including its chemical identity, mechanism of action, and relevant experimental data and protocols. The information is intended for professionals in research, science, and drug development who require detailed technical information on this compound.

Chemical Identity

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical class.[1][2][3] It is widely used in agriculture to protect a variety of crops from fungal diseases.[1][2][4]

IdentifierValue
Preferred IUPAC Name Dimethyl N,N′-[1,2-phenylenebis(azanediylcarbonothioyl)]dicarbamate
Other IUPAC Name methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
CAS Number 23564-05-8[5][6][7]
Molecular Formula C₁₂H₁₄N₄O₄S₂[5][6]
Molecular Weight 342.39 g/mol [6]
Canonical SMILES COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC[5]
InChI Key QGHREAKMXXNCOA-UHFFFAOYSA-N[5]

Molecular Structure (2D)

Caption: 2D Molecular Structure of this compound.

Mechanism of Action

This compound itself is not the primary fungitoxic agent. In plant tissues, it is rapidly metabolized to carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC).[4][8][9] Carbendazim is the principal active compound that exerts the fungicidal effect.

The mechanism of action of carbendazim involves the disruption of fungal cell division (mitosis) by binding to β-tubulin.[1][2][10] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure of mitotic spindle formation prevents chromosome segregation, leading to an arrest of the cell cycle and ultimately inhibiting fungal growth.[2][3]

Thiophanate_Methyl_MoA TM This compound Metabolism Metabolism in Plant TM->Metabolism Uptake MBC Carbendazim (MBC) Metabolism->MBC Conversion Polymerization Inhibition of Polymerization MBC->Polymerization Binds to Tubulin β-Tubulin Tubulin->Polymerization Subunit Microtubules Microtubule Assembly Polymerization->Microtubules Disrupts Mitosis Mitotic Arrest Microtubules->Mitosis Leads to

Caption: Mechanism of action of this compound.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Physical State Colorless crystalline solid[11]
Melting Point 172 °C (decomposes)Wikipedia
Solubility in Water 26.6 mg/LWikipedia
Solubility in Organic Solvents (g/kg at 23 °C) Acetone: 58.1, Methanol: 29.2, Acetonitrile (B52724): 24.4, Ethyl Acetate: 11.9PubChem
Vapor Pressure <0.0000001 mmHgPubChem
Acute Oral LD₅₀ (Rat) > 6,640 mg/kg[4]

Experimental Protocols

Detailed experimental protocols for the analysis and study of this compound are crucial for reproducible research. Below are representative methodologies.

Residue Analysis in Plant Material using QuEChERS and HPLC-VWD

This protocol is adapted from a method for analyzing this compound and its metabolite carbendazim in apple tree bark.[6]

Objective: To extract and quantify this compound and Carbendazim from plant samples.

1. Sample Preparation (QuEChERS Extraction): a. Homogenize 5 g of the plant sample with 10 mL of acetonitrile. b. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (e.g., 60 mg/mL) and magnesium sulfate.[6] b. Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes. c. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-VWD Analysis: a. HPLC System: High-Performance Liquid Chromatograph with a Variable Wavelength Detector (VWD). b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10 µL. f. Detection: Monitor at 235 nm for this compound and 280 nm for Carbendazim.[1] g. Quantification: Prepare a calibration curve using analytical standards of this compound and Carbendazim in a blank matrix extract.

Residue_Analysis_Workflow Sample Plant Sample (5g) Homogenize Homogenize with Acetonitrile (10mL) Sample->Homogenize QuEChERS Add QuEChERS Salts & Shake Homogenize->QuEChERS Centrifuge1 Centrifuge QuEChERS->Centrifuge1 Supernatant Take Supernatant (1mL) Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA + MgSO4) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter HPLC HPLC-VWD Analysis Filter->HPLC

Caption: Workflow for residue analysis of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a method to assess the inhibitory effect of carbendazim (the active metabolite of this compound) on tubulin polymerization. This is a key experiment for studying its mechanism of action. The protocol is based on general methods for benzimidazole fungicides.[12][13][14]

Objective: To measure the inhibition of tubulin polymerization by carbendazim in vitro.

1. Reagent Preparation: a. Tubulin: Purified fungal tubulin (α- and β-tubulin subunits). Keep on ice at all times. b. Polymerization Buffer: A suitable buffer such as PIPES buffer. c. GTP Solution: Guanosine triphosphate is required to initiate polymerization. d. Test Compound: Prepare a stock solution of carbendazim in a suitable solvent (e.g., DMSO) and make serial dilutions.

2. Assay Procedure: a. The assay is typically performed in a 96-well plate format using a spectrophotometer or fluorescence plate reader capable of kinetic reads at 37°C. b. In each well, combine the polymerization buffer, GTP, and the desired concentration of carbendazim (or vehicle control). c. Pre-warm the plate to 37°C. d. Initiate the reaction by adding the cold tubulin solution to each well. e. Immediately begin monitoring the increase in absorbance at 350 nm (or fluorescence, if using a fluorescent reporter) over time (e.g., every minute for 60 minutes). The increase in absorbance/fluorescence corresponds to microtubule formation.

3. Data Analysis: a. Plot the absorbance/fluorescence values against time for each concentration of carbendazim. b. The rate of polymerization can be determined from the slope of the linear phase of the curve. c. Calculate the percentage of inhibition for each carbendazim concentration relative to the vehicle control. d. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to laboratory safety guidelines when handling chemical reagents.

References

The Metabolic Journey of Thiophanate-Methyl: A Technical Guide to its Conversion to Carbendazim in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical metabolic transformation of the fungicide thiophanate-methyl into its more potent and persistent active compound, carbendazim (B180503), within plant systems. Understanding this conversion is paramount for assessing its efficacy, persistence, and potential toxicological implications in agriculture and environmental science. This document provides a comprehensive overview of the metabolic pathway, quantitative data on its kinetics, detailed experimental protocols for its study, and visual representations of the key processes.

Introduction: From Pro-fungicide to Active Agent

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group.[1][2] Its fungicidal properties are not inherent to the parent molecule itself but are realized upon its conversion to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC).[3][4] This transformation occurs within the plant, making this compound a pro-fungicide.[2] Once converted, carbendazim disrupts the formation of β-tubulin in fungal cells, thereby inhibiting mitosis and cell division and ultimately leading to fungal death.[5] This systemic action allows for the protection of new plant growth and untreated areas.[1]

The conversion of this compound to carbendazim is a crucial step that dictates the compound's efficacy and residual activity. The rate and extent of this metabolism are influenced by a combination of biotic and abiotic factors, including plant species, sunlight, and the presence of plant enzymes.[4][6]

The Metabolic Pathway: A Cyclization Reaction

The primary metabolic transformation of this compound to carbendazim in plants involves an intramolecular cyclization reaction. This process leads to the formation of the benzimidazole ring structure characteristic of carbendazim and the elimination of a side chain. While the conversion is known to be facilitated by plant enzymes and influenced by sunlight, the specific enzymes catalyzing this reaction in plants have not been definitively identified in the reviewed literature.[4][6] General xenobiotic-metabolizing enzymes in plants, such as cytochrome P450 monooxygenases and peroxidases, are known to play a role in the degradation of various pesticides, but their direct involvement in this compound cyclization requires further investigation.[7]

The diagram below illustrates the chemical transformation of this compound to its active metabolite, carbendazim.

G TM This compound (C12H14N4O4S2) Carbendazim Carbendazim (MBC) (C9H9N3O2) TM->Carbendazim Intramolecular Cyclization Factors Plant Enzymes Sunlight (UV) Factors->TM G Start Homogenized Plant Sample (e.g., 10-15g) Extraction Add Acetonitrile (with 1% Acetic Acid) Vortex vigorously Start->Extraction Partitioning Add QuEChERS salts (e.g., MgSO4, NaCl, NaOAc) Shake and Centrifuge Extraction->Partitioning dSPE Transfer supernatant to dispersive SPE tube (e.g., PSA, C18, GCB) Vortex and Centrifuge Partitioning->dSPE Analysis Collect supernatant for HPLC or LC-MS/MS analysis dSPE->Analysis G Sample Plant Sample Extract (from QuEChERS) LC Liquid Chromatography (C18 column) Sample->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Elution Data Data Acquisition and Quantification MS->Data

References

Thiophanate-Methyl: A Comprehensive Technical Review of its Environmental Impact and Ecotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate and ecotoxicological effects of Thiophanate-Methyl, a broad-spectrum benzimidazole (B57391) fungicide. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant studies, and visualizes critical pathways and workflows to support research and development efforts.

Environmental Fate and Transport

This compound is introduced into the environment through its application as a systemic fungicide.[1][2] Its persistence and mobility are largely dictated by its rapid degradation to the more stable and persistent metabolite, carbendazim (B180503) (methyl benzimidazol-2-yl carbamate, MBC).[1]

In Soil: this compound degrades rapidly in soil, with reported half-lives of less than 2.12 days under field conditions.[3] The primary degradation pathway is the transformation to carbendazim, which is more persistent in the soil environment.[1] The soil sorption coefficient (Koc) for this compound is approximately 1830, indicating moderate mobility.[4][5]

In Water: In aquatic environments, this compound also transforms into carbendazim.[1] This transformation can be influenced by factors such as sunlight.[6] Due to the persistence of carbendazim, there is a potential for contamination of surface and groundwater.[1]

Degradation Pathway

The primary degradation pathway of this compound in the environment involves its conversion to carbendazim. This process is a key factor in assessing its overall environmental impact, as carbendazim itself is a fungicide with its own toxicological profile.

This compound Degradation TM This compound MBC Carbendazim (MBC) TM->MBC  Hydrolysis &  Microbial Action Degradation Further Degradation Products MBC->Degradation  Slower Degradation

Caption: Environmental degradation of this compound to Carbendazim.

Ecotoxicology

This compound and its primary metabolite, carbendazim, exhibit varying levels of toxicity to a range of non-target organisms.

Aquatic Ecotoxicity

Both compounds are recognized as toxic to aquatic life. Carbendazim, in particular, is classified as very toxic to aquatic life with long-lasting effects.

Table 1: Aquatic Ecotoxicity of this compound and Carbendazim

OrganismCompoundEndpointValue (mg/L)Reference
Daphnia magnaThis compound48h EC504.2 - 9.5[3][7]
Oncorhynchus mykiss (Rainbow Trout)This compound96h LC502.2[7]
Lepomis macrochirus (Bluegill)This compound96h LC5015.8[7]
Cyprinus carpio (Carp)This compound96h LC50>100[7]
Ictalurus punctatus (Channel Catfish)Carbendazim96h LC500.012
Daphnia magnaCarbendazim48h EC500.15
Pseudokirchneriella subcapitata (Green Algae)Carbendazim72h ErC501.3
Terrestrial Ecotoxicity

The effects of this compound on terrestrial organisms are also a concern, particularly for soil-dwelling invertebrates and microbial communities.

Table 2: Terrestrial Ecotoxicity of this compound and Carbendazim

OrganismCompoundEndpointValueReference
Rat (oral)This compoundLD506,640 mg/kg[3]
Rabbit (dermal)This compoundLD50>10,000 mg/kg[3]
Rat (oral)CarbendazimLD50>10,000 mg/kg[8]
Bobwhite QuailCarbendazimAcute oral LD50>2250 mg/kg bw[9]
EarthwormsCarbendazim-High Toxicity[10]
Effects on Soil Microbiome

Recent studies have indicated that this compound and carbendazim can alter the composition and decrease the diversity of the bacterial communities in the rhizosphere of plants.[11] Specifically, a reduction in the abundance of beneficial bacteria such as Bacillus has been observed, which may weaken the plant's natural defense mechanisms against pathogens.[11]

Mechanisms of Toxicity and Signaling Pathways

The primary mode of action for this compound and its active metabolite carbendazim is the inhibition of β-tubulin synthesis in fungi. This disruption of microtubule assembly interferes with cell division and is the basis for its fungicidal activity.[12]

Inhibition of β-Tubulin Synthesis

Tubulin_Inhibition TM This compound MBC Carbendazim (MBC) TM->MBC  Metabolic  Conversion Tubulin β-Tubulin MBC->Tubulin  Binds to Microtubules Microtubule Assembly Tubulin->Microtubules  Inhibits Mitosis Fungal Cell Division (Mitosis) Microtubules->Mitosis  Disrupts PI3K_mTOR_Pathway TM This compound Exposure PI3K PI3K TM->PI3K  Activates Akt Akt PI3K->Akt  Activates mTOR mTOR Akt->mTOR  Activates Notochord Notochord Toxicity mTOR->Notochord  Leads to Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure (e.g., 48-96h) cluster_analysis Data Analysis TestOrganism Select & Acclimate Test Organism (e.g., Daphnia magna, Fish) Exposure Expose Organisms to Test Solutions (Controlled Conditions) TestOrganism->Exposure TestSolution Prepare Test Solutions (Geometric Series of Concentrations) TestSolution->Exposure Observation Record Mortality/ Immobilization at Regular Intervals Exposure->Observation Calculation Calculate LC50/EC50 (Probit Analysis) Observation->Calculation

References

Thiophanate-Methyl: A Technical Guide to Chemical Stability Under Acidic and Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of the fungicide Thiophanate-Methyl under varying pH conditions. Understanding the degradation kinetics and pathways of this compound is crucial for assessing its environmental fate, ensuring formulation stability, and developing accurate analytical methodologies.

Executive Summary

This compound exhibits marked pH-dependent stability. It is relatively stable in acidic environments, shows measurable degradation at neutral pH, and is unstable under alkaline conditions. The primary degradation product formed through hydrolysis is methyl benzimidazole-2-ylcarbamate (MBC), also known as carbendazim (B180503), which is itself a fungicidally active compound. This guide details the quantitative stability data, the experimental protocols for its determination, and the degradation pathway of this compound.

Quantitative Stability Data

The hydrolytic degradation of this compound is significantly influenced by pH. The following table summarizes the half-life of this compound at different pH values, providing a clear comparison of its stability.

pHTemperature (°C)Half-life (t½)Reference
525867 days[1]
72536 days[1]
9250.7 days[1][2]

These data clearly indicate that the rate of degradation increases substantially with increasing pH, highlighting the instability of this compound in alkaline environments.

Experimental Protocols

The determination of the chemical stability of this compound as a function of pH is typically conducted following internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[3][4][5][6][7]

Principle of the Test

The method involves studying the rate of hydrolysis of this compound in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance and its major degradation products are monitored over time.

Materials and Methods
  • Test Substance: Analytical grade this compound.

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared to maintain constant pH throughout the experiment (e.g., pH 4, 7, and 9).

  • Apparatus: Constant temperature chamber or water bath, sterile glassware, analytical instruments for quantification (e.g., HPLC-UV, LC-MS/MS).

Test Procedure
  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent. Aliquots of this stock solution are added to the sterile buffer solutions to achieve a known initial concentration. The concentration should be below the limit of solubility and not exceed 10⁻² M.

  • Incubation: The test solutions are maintained in the dark in a constant temperature environment (e.g., 25°C) to prevent photodegradation.

  • Sampling: Aliquots of the test solutions are withdrawn at appropriate time intervals. The sampling frequency depends on the rate of degradation and should be sufficient to establish the degradation kinetics.

  • Sample Analysis: The concentration of this compound and its degradation product, carbendazim, in the collected samples is determined using a validated analytical method.

Data Analysis

The degradation of this compound is generally assumed to follow first-order kinetics. The rate constant (k) is determined from the plot of the natural logarithm of the concentration versus time. The half-life (t½) is then calculated using the following equation:

t½ = ln(2) / k

Analytical Methodology

The quantification of this compound and its primary metabolite, carbendazim, is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

  • HPLC with UV Detection: This method is widely used for the simultaneous determination of this compound and carbendazim. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection is performed at a wavelength where both compounds exhibit significant absorbance.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for trace-level analysis. It is particularly useful for complex matrices where interferences may be present. Isotope-labeled internal standards can be used to improve the accuracy and precision of the method.[9][10][11]

In many analytical procedures, particularly for residue analysis, this compound is intentionally converted to carbendazim, and the total amount is measured as carbendazim.[8][12]

Degradation Pathway and Experimental Workflow

The chemical transformation of this compound under aqueous conditions primarily involves the cyclization of its side chain to form the more stable benzimidazole (B57391) ring structure of carbendazim.

G TM This compound Conditions Hydrolysis (pH dependent) TM->Conditions MBC Carbendazim (MBC) Conditions->MBC Ring Closure

Caption: Degradation pathway of this compound to Carbendazim.

The experimental workflow for a hydrolysis study according to OECD Guideline 111 can be visualized as a sequential process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Prepare this compound Test Solutions A->B C Incubate at Constant Temperature (in the dark) B->C D Collect Samples at Defined Time Intervals C->D E Quantify this compound and Carbendazim (HPLC/LC-MS) D->E F Determine Degradation Kinetics and Half-life E->F

Caption: Experimental workflow for a hydrolysis study.

References

Thiophanate-Methyl: A Technical Guide to its Primary Metabolites in Soil and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary metabolites of Thiophanate-Methyl in soil and plants. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental analysis. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of the environmental fate of this fungicide.

Introduction to this compound

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical group.[1] It is extensively used in agriculture to control a wide range of fungal diseases on various crops, including cereals, fruits, and vegetables.[1][2] Its systemic nature allows it to be absorbed by the plant and translocated, providing both preventative and curative protection against pathogens.[1][3] The fungicidal activity of this compound is primarily attributed to its major metabolite, carbendazim (B180503) (methyl benzimidazole-2-yl-carbamate or MBC).[2][4]

Primary Metabolites in Soil

In soil, this compound undergoes rapid degradation primarily into carbendazim (MBC).[5][6][7] This conversion is a key step in its metabolic pathway and is influenced by soil microorganisms.[5]

Key Metabolites Identified in Soil:

  • Carbendazim (MBC): The major and most significant metabolite.[5][7]

  • 2-aminobenzimidazole (2-AB): A minor metabolite formed from the further degradation of carbendazim.[5][6]

  • Dimethyl 4,4'-o-phenylenebis(allophanate) (FH-432): An intermediate metabolite that may be formed during the microbial degradation of this compound.[5]

The degradation of this compound to carbendazim in soil is typically complete within seven days in sandy and silty loams.[5] Following its formation, carbendazim is more persistent in the soil environment.[5]

Primary Metabolites in Plants

Similar to its fate in soil, this compound is primarily metabolized to carbendazim within plant tissues.[8] This conversion can be influenced by factors such as sunlight and the presence of water.[5]

Key Metabolites Identified in Plants:

  • Carbendazim (MBC): The principal metabolite responsible for the fungicidal activity.[5][8]

  • 2-aminobenzimidazole (2-AB): A minor metabolite resulting from the breakdown of carbendazim.[5]

  • Dimethyl 4,4'-o-phenylenebis(allophanate) (FH-432): A minor metabolite.[6]

  • 1-(3-methoxycarbonylthioureido)-2-(3-methoxycarbonylureido)-benzene (DX-105): A minor intermediate metabolite.[6]

The conversion of this compound to MBC has been observed after both root uptake and foliar application.[5]

Quantitative Data on Metabolite Formation

The following tables summarize the quantitative data on the degradation of this compound and the formation of its primary metabolite, carbendazim, in various matrices.

Table 1: Degradation of this compound and Formation of Carbendazim in Soil

Soil TypeTemperature (°C)TimeThis compound ResidueCarbendazim (MBC) Residue (% of applied this compound)Reference
Sandy Loam23 - 337 daysAlmost entirely degradedNot specified[5]
Silty Loam23 - 337 daysAlmost entirely degradedNot specified[5]
Sandy Loam2360 daysNot applicable20%[5]
Silty Loam2360 daysNot applicable20%[5]
Sandy Loam3360 daysNot applicable2-15%[5]
Silty Loam3360 daysNot applicable2-15%[5]

Table 2: Conversion of this compound to Carbendazim in Plants

PlantApplication MethodTimeConversion to Carbendazim (MBC) (%)Reference
French Bean SeedlingsFoliar Treatment21 days34.3%[5]
French Bean SeedlingsRoot Absorption (Water Culture)21 days87.5%[5]
Cotton Leaves4 Days of Sunlight4 days42%[5]
Cotton LeavesDim Light Conditions4 days~6%[5]
ApplesFoliar Application1 day22.2% (of Total Radioactive Residue)[6]
ApplesFoliar Application7 days33.4% (of Total Radioactive Residue)[6]

Table 3: Half-life of this compound and Carbendazim

MatrixCompoundHalf-life (days)Reference
WatercressCarbendazim2.76 - 3.77[8]
Kiwi FruitThis compound10.1 - 10.5
Apple LeavesThis compound~15[9]
Grape LeavesThis compound~12[9]
CucumberThis compound12.2 - 13.4[4]

Experimental Protocols

Accurate determination of this compound and its metabolites requires robust analytical methodologies. The most common approaches involve chromatographic techniques coupled with mass spectrometry.

Sample Preparation

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This is a widely used method for the extraction of pesticide residues from various matrices.

  • Extraction:

    • Weigh a homogenized sample (e.g., 10 g of soil or plant material) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed.

    • Collect the supernatant for analysis.[4][10]

Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup of the sample extract.

  • Extraction:

    • Extract the sample with a suitable solvent (e.g., methanol).

    • Centrifuge and collect the supernatant.

  • Cleanup:

    • Condition an SPE cartridge (e.g., C18) with the appropriate solvents.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

    • The eluate is then concentrated and analyzed.

Analytical Instrumentation

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective technique for the quantification of this compound and carbendazim.

  • Chromatographic Separation:

    • Column: A reverse-phase column such as an Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) is commonly used.[11]

    • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing 0.1% formic acid, is typical.[11]

    • Flow Rate: Approximately 0.25 mL/min.[11]

    • Column Temperature: Maintained around 40°C.[11]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of this compound and carbendazim.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its analysis.

Metabolic_Pathway_Soil TM This compound MBC Carbendazim (MBC) (Primary Metabolite) TM->MBC Hydrolysis & Ring Closure (Microbial Action) FH432 Dimethyl 4,4'-o-phenylenebis(allophanate) (Intermediate) TM->FH432 Microbial Degradation AB 2-Aminobenzimidazole (2-AB) (Minor Metabolite) MBC->AB Further Degradation FH432->MBC

Caption: Metabolic Pathway of this compound in Soil.

Metabolic_Pathway_Plants TM This compound MBC Carbendazim (MBC) (Primary Metabolite) TM->MBC Hydrolysis & Ring Closure (Sunlight, Water) FH432 Dimethyl 4,4'-o-phenylenebis(allophanate) (Minor Metabolite) TM->FH432 DX105 1-(3-methoxycarbonylthioureido)-2- (3-methoxycarbonylureido)-benzene (Intermediate) TM->DX105 AB 2-Aminobenzimidazole (2-AB) (Minor Metabolite) MBC->AB Further Degradation DX105->MBC

Caption: Metabolic Pathway of this compound in Plants.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil or Plant Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup UPLC_MSMS UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental Workflow for this compound Analysis.

References

Thiophanate-Methyl: A Technical Guide to its Inhibition of Fungal Cell Division via Beta-Tubulin Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical class.[1][2] It is widely utilized in agriculture to control a variety of fungal diseases in crops, fruits, and ornamental plants.[3] The primary mechanism of action of this compound lies in its ability to disrupt fungal cell division, specifically by interfering with the formation of beta-tubulin, a critical component of microtubules.[4] This guide provides an in-depth technical overview of this compound's role as a beta-tubulin inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the experimental workflows used to study them.

Upon application, this compound is absorbed by the plant and metabolized into the more active compound, carbendazim (B180503) (methyl benzimidazole carbamate (B1207046) or MBC).[1][5] It is carbendazim that directly interacts with and disrupts the assembly of β-tubulin subunits into microtubules.[5] Microtubules are essential for various cellular processes in fungi, most notably the formation of the mitotic spindle during cell division. By inhibiting microtubule polymerization, carbendazim effectively halts mitosis, leading to the cessation of fungal growth and proliferation.[1][6]

Data Presentation

The efficacy of this compound and its active metabolite, carbendazim, varies among different fungal species and is significantly impacted by the emergence of resistance. The following tables summarize key quantitative data related to their antifungal activity and interaction with tubulin.

Fungal SpeciesFungicideEC50 / IC50 (µg/mL)Resistance Status
Botrytis cinereaThis compound< 1Sensitive (SS)
1 - 10Low Resistance (LR)
10 - 50Weak Resistance (WR)
> 100High Resistance (HR)
Sclerotinia sclerotiorumThis compound0.38 - 2.23Sensitive
> 100Resistant
Fusarium graminearumThis compound12.1 - 64.03-
Rhizoctonia solaniThis compound1.84-
Colletotrichum gloeosporioidesCarbendazim0.09 - 75.39Broad Range
Alternaria solaniCarbendazim315.5 - 494.2 (ppm)-
Fusarium oxysporum f. sp. cicerisThis compound & CarbendazimHighly Effective (Qualitative)-
Phoma exiguaThis compoundComplete inhibition at 50-

Table 1: In Vitro Efficacy of this compound and Carbendazim Against Various Fungal Pathogens. Data compiled from multiple sources.[4][5][7][8][9][10][11]

ParameterValueOrganism/System
Binding Affinity (Kd)
Carbendazim - Mammalian Tubulin42.8 ± 4.0 µMBovine Brain
Inhibition of Microtubule Polymerization
Carbendazim (20 µM) vs. α1-/β2-tubulins90.9 ± 0.4% inhibitionFusarium graminearum (in vitro)
Carbendazim (20 µM) vs. α2-/β2-tubulins93.5 ± 0.05% inhibitionFusarium graminearum (in vitro)
Inhibition of Cell Proliferation (IC50)
Carbendazim - Human Breast Cancer Cells10 µMMCF7 Cell Line

Table 2: Quantitative Data on Carbendazim's Interaction with Tubulin and its Effect on Microtubule Dynamics. [6][12]

Experimental Protocols

Determination of Fungicide Sensitivity (EC50) using Mycelial Growth Inhibition Assay

This protocol is used to determine the concentration of a fungicide that inhibits the radial growth of a fungal colony by 50%.

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Stock solution of this compound or carbendazim in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (0 µg/mL).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the test fungus in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth in the control plate.

  • The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[5][7]

Sequencing of the β-Tubulin Gene for Resistance Analysis

This protocol outlines the steps for amplifying and sequencing the β-tubulin gene to identify mutations associated with fungicide resistance.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • PCR primers for the β-tubulin gene (e.g., generic primers for filamentous ascomycetes)

  • PCR master mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial DNA extraction kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted fungal DNA, forward and reverse primers for the β-tubulin gene, PCR master mix, and nuclease-free water.

    • Perform PCR in a thermal cycler with an appropriate program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequence with a reference wild-type β-tubulin sequence from a sensitive isolate.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring codons (e.g., 198 and 200).[7]

Carbendazim-Tubulin Interaction Analysis using Fluorescence Quenching

This method is used to study the binding of carbendazim to tubulin by measuring the quenching of intrinsic tryptophan fluorescence of the protein.

Materials:

  • Purified tubulin protein

  • Carbendazim solution

  • Fluorescence spectrophotometer

  • Buffer solution (e.g., PEM buffer)

Procedure:

  • Prepare a solution of purified tubulin in the appropriate buffer.

  • Record the intrinsic tryptophan fluorescence emission spectrum of the tubulin solution (excitation at ~295 nm, emission scan from ~310 to 400 nm).

  • Titrate the tubulin solution with increasing concentrations of carbendazim.

  • After each addition of carbendazim, allow the mixture to equilibrate and then record the fluorescence emission spectrum.

  • Observe the decrease in fluorescence intensity (quenching) as the carbendazim concentration increases.

  • The binding parameters, such as the binding constant (Ka) and the number of binding sites (n), can be calculated using the Stern-Volmer equation. A decrease in fluorescence intensity indicates that carbendazim is binding to tubulin and altering the local environment of the tryptophan residues.

Mandatory Visualization

Thiophanate_Methyl_Mechanism cluster_plant Plant/Fungus Cell cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Thiophanate_Methyl This compound Carbendazim Carbendazim (MBC) (Active Metabolite) Thiophanate_Methyl->Carbendazim Metabolic Conversion Beta_Tubulin β-Tubulin Subunit Carbendazim->Beta_Tubulin Binds to Microtubule Microtubule Beta_Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Assembly Beta_Tubulin->Disruption Leads to Mitosis_Inhibition Mitosis Inhibition (Metaphase Arrest) Disruption->Mitosis_Inhibition Cell_Division_Inhibition Inhibition of Cell Division Mitosis_Inhibition->Cell_Division_Inhibition Fungal_Death Fungal Cell Death Cell_Division_Inhibition->Fungal_Death

Caption: Mechanism of action of this compound.

Fungicide_Resistance_Workflow Start Start: Fungal Isolate from Field In_Vitro_Assay In Vitro Sensitivity Assay (Mycelial Growth Inhibition) Start->In_Vitro_Assay Sensitive Sensitive Isolate In_Vitro_Assay->Sensitive Resistant Resistant Isolate In_Vitro_Assay->Resistant DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction PCR PCR Amplification of β-Tubulin Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis (Comparison to Wild-Type) Sequencing->Analysis Mutation_Found Resistance Mutation Identified (e.g., E198A, F200Y) Analysis->Mutation_Found No_Mutation No Known Resistance Mutation Found Analysis->No_Mutation

Caption: Experimental workflow for fungicide resistance analysis.

Logical_Relationship_Diagram TM_Application This compound Application Metabolism Metabolic Conversion to Carbendazim TM_Application->Metabolism Binding Carbendazim Binds to β-Tubulin Metabolism->Binding Polymerization_Inhibition Inhibition of Microtubule Polymerization Binding->Polymerization_Inhibition Spindle_Disruption Mitotic Spindle Disruption Polymerization_Inhibition->Spindle_Disruption Metaphase_Arrest Metaphase Arrest Spindle_Disruption->Metaphase_Arrest Cell_Cycle_Block Cell Cycle Blockage Metaphase_Arrest->Cell_Cycle_Block Fungistasis Fungistatic/Fungicidal Effect Cell_Cycle_Block->Fungistasis

Caption: Logical flow of this compound's fungicidal action.

References

Methodological & Application

Analytical Methods for the Detection of Thiophanate-Methyl in Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases. Its persistence and potential accumulation in soil necessitate robust and sensitive analytical methods for environmental monitoring and food safety assessment. This document provides detailed application notes and protocols for the extraction and quantification of this compound in soil samples, with a particular focus on its primary degradation product, carbendazim, into which it readily converts. The methodologies described herein are intended to provide a comprehensive guide for researchers and analytical scientists.

Data Presentation

The selection of an appropriate sample preparation method is critical for achieving accurate and reproducible results. The following table summarizes the performance characteristics of three commonly employed extraction techniques for this compound in soil.

ParameterQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Solid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Recovery 75.48% - 109.18%86% - 98%Subject to conversion to carbendazim
Relative Standard Deviation (RSD) 0.60% - 5.11%< 2.60%Not consistently reported for parent compound
Limit of Quantification (LOQ) 9.3 - 14.1 µg/kg0.05 mg/kg[1]Not applicable for parent compound
Throughput HighMediumMedium to High
Solvent Consumption LowMediumLow
Notes A versatile and widely adopted method for multi-residue analysis. Buffered versions are recommended to minimize degradation of this compound.[2]Provides a cleaner extract but can be more time-consuming and require more solvent than QuEChERS.Offers rapid extraction but the thermal conditions can lead to the complete conversion of this compound to carbendazim.[3] This method is suitable if the total residue, expressed as carbendazim, is the target analyte.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a simple and effective approach for extracting pesticide residues from various matrices, including soil.

a. Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • For dry soil samples, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[4]

  • Add 10 mL of acetonitrile (B52724).[3]

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[3]

  • Cap the tube and shake vigorously for 1 minute.[3]

  • Centrifuge at ≥3000 relative centrifugal force (rcf) for 5 minutes.[3]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[4]

  • Collect the supernatant for analysis.

QuEChERS_Workflow A 10g Soil Sample in 50mL Tube B Add 10mL Acetonitrile A->B Extraction C Add QuEChERS Salts B->C D Shake (1 min) C->D E Centrifuge (5 min) D->E F Transfer 1mL Supernatant to d-SPE Tube E->F Cleanup G Vortex (30 sec) F->G H Centrifuge (2 min) G->H I Collect Supernatant for Analysis H->I

QuEChERS Workflow for Soil Sample Preparation
Solid-Phase Extraction (SPE)

SPE is a more traditional and selective sample preparation technique.

a. Extraction

  • Weigh 10 g of soil into a flask.[3]

  • Add 20 mL of an extraction solvent such as acidic methanol (B129727).[3]

  • Sonicate for 15 minutes.[3]

  • Centrifuge and collect the supernatant.[3]

  • Repeat the extraction with a fresh portion of the solvent.[3]

  • Combine the supernatants.[3]

b. SPE Cleanup

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol followed by deionized water.[3]

  • Load the extracted sample onto the cartridge.[3]

  • Wash the cartridge with deionized water to remove interferences.[3]

  • Dry the cartridge under a vacuum.[3]

  • Elute this compound with a suitable solvent, such as acetonitrile or ethyl acetate.[3]

  • The eluate is then concentrated and reconstituted in a suitable solvent for analysis.[3]

SPE_Workflow A 10g Soil Sample B Extract with Acidic Methanol & Sonicate A->B Extraction C Centrifuge & Collect Supernatant B->C D Repeat Extraction & Combine Supernatants C->D E Condition C18 SPE Cartridge D->E Cleanup F Load Sample E->F G Wash Cartridge F->G H Dry Cartridge G->H I Elute Analyte H->I J Concentrate & Reconstitute for Analysis I->J

Solid-Phase Extraction Workflow
Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to accelerate the extraction process. It is important to note that this method can cause the thermal conversion of this compound to carbendazim.[3]

  • Weigh 5 g of soil and place it in a microwave extraction vessel.[3]

  • Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetone (B3395972) and hexane).[3]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters (e.g., temperature to 100°C, hold time of 10 minutes). These parameters should be optimized for the specific soil type and instrumentation.[3]

  • After extraction, allow the vessel to cool.

  • Filter the extract and proceed with cleanup if necessary (e.g., using a d-SPE step) before instrumental analysis.

MAE_Workflow A 5g Soil Sample in Vessel B Add 20mL Extraction Solvent A->B C Seal Vessel & Place in Microwave B->C D Microwave Program (e.g., 100°C, 10 min) C->D Extraction E Cool Vessel D->E F Filter Extract E->F G Cleanup (Optional) F->G H Analysis G->H

Microwave-Assisted Extraction Workflow

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) or tandem mass spectrometry (LC-MS/MS) are the most common techniques for the determination of this compound and carbendazim.

High-Performance Liquid Chromatography (HPLC-UV/DAD)
ParameterCondition 1Condition 2
Column C18 (e.g., 25 cm x 4.6 mm, 5 µm)[5]Kromasil C18 (250 mm x 4.0 mm, 5 µm)[6]
Mobile Phase Methanol:Water (80:20, v/v)[5]Acetonitrile:Water (95:5, v/v)[6]
Flow Rate 1.0 mL/min[5]0.5 mL/min[6]
Column Temperature 30°C[5]40°C[6]
Injection Volume 5 µL[5]Not Specified
Detection Wavelength 270 nm[5]Not Specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is crucial for detecting low residue levels.

ParameterCondition
Column UCT Selectra® C18 (100 x 2.1 mm, 3 µm)[4]
Mobile Phase A 0.1% Ammonium Formate + 0.3% Formic Acid in Water[4]
Mobile Phase B Methanol + 0.1% Formic Acid[4]
Flow Rate 300 µL/min[4]
Column Temperature 40°C[4]
Injection Volume 3 µL[4]
Ionization Mode Electrospray Ionization Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Note on Carbendazim: Due to the facile conversion of this compound to carbendazim, it is highly recommended to develop analytical methods that can simultaneously quantify both compounds.[2] For regulatory purposes, residues are often expressed as the sum of this compound and carbendazim.

References

Application Notes and Protocols for Thiophanate-Methyl in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiophanate-Methyl, a broad-spectrum systemic fungicide, in plant pathology research. This document includes its mechanism of action, target pathogens, quantitative efficacy data, and detailed experimental protocols.

Introduction

This compound is a member of the benzimidazole (B57391) group of fungicides, widely utilized for the control of a broad range of fungal diseases in various crops, including fruits, vegetables, cereals, and ornamental plants. Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing both preventive and curative action against fungal pathogens. It is effective against diseases such as powdery mildew, leaf spots, rusts, and various blights.

Mechanism of Action

This compound itself is not directly fungitoxic. Within the plant, it is converted to the active metabolite carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate or MBC). Carbendazim targets the fungal cytoskeleton by binding to β-tubulin subunits. This binding disrupts the assembly of microtubules, which are essential for mitosis (cell division) and other cellular processes in fungi. The inhibition of microtubule formation leads to the cessation of fungal growth and proliferation.

Below is a diagram illustrating the mechanism of action of this compound.

Thiophanate_Methyl_Mechanism TM This compound Plant Plant Tissue TM->Plant Uptake MBC Carbendazim (MBC) (Active Metabolite) Plant->MBC Metabolic Conversion BetaTubulin β-tubulin MBC->BetaTubulin Binds to Microtubule Microtubule Assembly MBC->Microtubule Inhibits BetaTubulin->Microtubule Essential for Mitosis Mitosis (Cell Division) Microtubule->Mitosis Required for FungalGrowth Fungal Growth Inhibition Mitosis->FungalGrowth Leads to

Mechanism of action of this compound.

Quantitative Data on Efficacy

The efficacy of this compound can be quantified using various metrics, including the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth.

Table 1: In Vitro Efficacy of this compound against Various Plant Pathogens

Fungal PathogenHost PlantEC50 (µg/mL)Reference
Sclerotinia sclerotiorum (sensitive isolates)Common Bean0.38 - 2.23
Sclerotinia sclerotiorum (resistant isolate)Common Bean> 100
Colletotrichum spp. (moderately resistant)Banana10.43 - 48.73
Colletotrichum spp. (sensitive)Banana0.003 - 4.84

Table 2: In Vivo Efficacy of this compound against Sclerotinia Stem Rot in Soybean

Treatment TimingApplication Rate (kg a.i./ha)Disease Severity Index (DSI) - 2000Disease Severity Index (DSI) - 2001Yield ( kg/ha ) - 2000Yield ( kg/ha ) - 2001Reference
Non-treated control-42.348.937342711
R1 (before inoculation)0.566.137.245953169
R1 (before inoculation)1.122.515.348653425
R3 (after inoculation)0.5643.639.535932839
R3 (after inoculation)1.1236.150.339293008

DSI was calculated as: DSI = [Σ(rating of each plant) / (3 × number of plants rated)] × 100

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of this compound against a specific fungal pathogen.

Mycelial_Growth_Inhibition_Assay Start Start PrepMedia Prepare fungicide-amended potato dextrose agar (B569324) (PDA) Start->PrepMedia Inoculate Inoculate plates with mycelial plugs of the fungus PrepMedia->Inoculate Incubate Incubate in the dark at optimal temperature Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate percentage inhibition and determine EC50 Measure->Calculate End End Calculate->End

Workflow for mycelial growth inhibition assay.

Materials:

  • This compound stock solution (e.g., in acetone (B3395972) or DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Fungal culture of interest

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for the specific fungus.

  • Data Collection and Analysis:

    • Measure the colony diameter of the fungal growth on each plate after a predetermined incubation period (when the control plate is nearly covered).

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Inhibition Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound stock solution

  • Fungal spore suspension

  • Sterile water or a suitable germination buffer

  • Microscope slides (with or without concavities)

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare Spore Suspension:

    • Harvest spores from a mature fungal culture by flooding the plate with sterile water and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 × 10^5 spores/mL) using a hemocytometer.

  • Treatment Application:

    • On a microscope slide, mix a small volume of the spore suspension with an equal volume of different concentrations of this compound solution. A control with sterile water or solvent should be included.

  • Incubation:

    • Place the slides in a humid chamber to prevent drying.

    • Incubate at the optimal temperature for spore germination for a specific period (e.g., 12-24 hours).

  • Data Collection and Analysis:

    • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Count the number of germinated and non-germinated spores in a random sample (e.g., 100 spores) for each treatment and replicate.

    • Calculate the percentage of spore germination inhibition.

Seed Treatment Protocol for Soybeans

This protocol outlines the steps for treating soybean seeds with this compound to control seed-borne and soil-borne fungal pathogens.

Materials:

  • This compound formulation suitable for seed treatment (e.g., ST-METHYL 540 FS).

  • Soybean seeds

  • Seed treatment equipment (e.g., slurry or mist-type treater)

  • Water for dilution (if required)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation:

    • Ensure that the soybean seeds are sound and well-cured before treatment.

    • Read the product label for specific application rates and safety precautions.

  • Application:

    • Use standard slurry or mist-type seed treatment equipment for application.

    • If necessary, dilute the this compound product with sufficient water to ensure complete and uniform coverage of the seeds.

    • Apply the fungicide uniformly to the seeds.

  • Drying and Storage:

    • Allow the treated seeds to dry before bagging and storing.

    • Store treated seeds away from food and feed.

  • Labeling:

    • Properly label the bags containing treated seeds with the necessary information as required by regulations (e.g., "This seed has been treated with this compound. DO NOT use for food, feed, or oil processing.").

Effects on Rhizosphere Microbiome

Recent studies have investigated the impact of this compound on the microbial communities in the plant rhizosphere. Research on cucumbers has shown that the application of this compound can alter the bacterial composition and diversity in the rhizosphere. Specifically, it has been observed to decrease the abundance of beneficial bacteria such as Bacillus species, which can play a role in plant defense against pathogens. This highlights the importance of considering the non-target effects of fungicides in disease management strategies.

Rhizosphere_Impact TM_App This compound Application Rhizosphere Rhizosphere Microbiome TM_App->Rhizosphere Impacts Alteration Alteration of Bacterial Composition and Diversity Rhizosphere->Alteration Bacillus Reduced Abundance of Beneficial Bacteria (e.g., Bacillus) Alteration->Bacillus PlantDefense Potential Weakening of Rhizobacteria-Mediated Plant Defense Bacillus->PlantDefense

Impact of this compound on the rhizosphere.

Resistance Management

The repeated use of this compound can lead to the development of resistant fungal populations. Resistance is often associated with point mutations in the β-tubulin gene, which reduces the binding affinity of carbendazim. To mitigate the risk of resistance, it is recommended to:

  • Rotate or tank-mix this compound with fungicides that have different modes of action.

  • Avoid using products containing thiabendazole (B1682256) in combination or rotation with this compound.

  • Follow the recommended application rates and intervals.

Safety Precautions

When handling and applying this compound, always refer to the product's Safety Data Sheet (SDS) and label for specific safety instructions. Use appropriate Personal Protective Equipment (PPE), including gloves, coveralls, and eye protection.

Disclaimer:

Application Note: Quantification of Thiophanate-Methyl Residues in Crops using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops, including fruits, vegetables, and cereals, from a range of fungal diseases.[1][2] Due to its widespread use, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This compound itself has weak fungicidal activity; its efficacy is primarily due to its conversion to methyl benzimidazol-2-ylcarbamate (carbendazim or MBC), which is a more potent and persistent fungicide.[1] Therefore, residue analysis often targets both this compound and its primary metabolite, carbendazim (B180503).

This application note provides a detailed protocol for the quantification of this compound and carbendazim residues in various crop matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

Principle of the Method

The analytical procedure involves the extraction of this compound and carbendazim from the crop matrix using an organic solvent, followed by a clean-up step to remove interfering co-extractives. The final extract is then analyzed by HPLC. For enhanced selectivity and sensitivity, particularly at low residue levels, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3][4] Isotope-labeled internal standards can be employed to compensate for matrix effects and potential degradation of this compound to carbendazim during sample preparation.[3]

Chemical Structures and Metabolic Pathway

This compound undergoes conversion to carbendazim (MBC) in plants and the environment. This transformation is a key consideration in the analytical methodology.

G TM This compound MBC Carbendazim (MBC) TM->MBC  Metabolic Conversion (Hydrolysis & Cyclization)

Caption: Metabolic conversion of this compound to Carbendazim.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - use with caution due to potential analyte loss[3]

  • This compound and Carbendazim analytical standards

  • Isotope-labeled internal standards (optional but recommended for LC-MS/MS)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV/Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18, 150 mm × 4.6 mm, 5 µm)[5]

  • Homogenizer/Blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm PTFE)

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10-15 g of a representative portion of the crop sample into a blender and homogenize.

  • Extraction: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For acidic crops, a buffering step may be necessary.

  • Salting-out: Add anhydrous MgSO₄ and NaCl. Vortex immediately for 1 minute to prevent the formation of agglomerates and ensure complete extraction.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of PSA and anhydrous MgSO₄. For samples with high pigment content, C18 or GCB may be added, though GCB can lead to loss of planar pesticides.[3]

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge for 5 minutes. Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV/DAD Conditions
  • Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase: Acetonitrile, methanol, and water (e.g., 45:40:15, v/v/v)[5]

  • Flow Rate: 0.7 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 230 nm for this compound[5] and around 280 nm for carbendazim.[6]

LC-MS/MS Conditions
  • Column: C18 or equivalent UPLC column (e.g., HSS T3, 100 x 2.1 mm, 1.8 µm)[3]

  • Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid.[3]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 3 - 10 µL[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: e.g., 343 > 151 (Quantifier), 343 > 192 (Qualifier)[7]

    • Carbendazim: e.g., 192 > 160 (Quantifier), 192 > 132 (Qualifier)[7]

Method Validation and Performance Data

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, RSD).

Table 1: Performance Characteristics of HPLC Methods for this compound and Carbendazim in Various Crops

Crop MatrixAnalytical MethodLOQ (mg/kg)Fortification Levels (mg/kg)Average Recovery (%)RSD (%)Citation
Tea UPLC-MS/MS0.0100.01, 0.05, 0.2597.2 - 110.6< 25.0[3][5]
Pear LC-MS/MS≤0.0210 x LOQ and 50 x LOQ75.00 - 84.92≤ 5.78[4][5]
Cereals LC-MS/MS0.050.002, 0.005, 0.01, 0.0591 - 12221 - 56 (Reproducibility)[5]
Rapeseed UHPLC-PDA0.05Not specified77.44 - 100.92.20 - 6.62[8]
Cucumber HPLC0.0010.01, 0.192 - 106< 3.8[1]
Apple Tree Bark HPLC-VWD0.028 - 0.080Not specified86.1 - 101.4Not specified[9]
Snap Beans HPLC-UV0.05Not specified90 ± 5 (TM), 84 ± 3 (MBC)Not specified[6]
Soybean Seed HPLC-UV0.05Not specified99 ± 8 (TM), 90 ± 15 (MBC)Not specified[6]
Cherries HPLC-UV0.05Not specified89 ± 7 (TM), 79 ± 10 (MBC)Not specified[6]

TM = this compound, MBC = Carbendazim

Experimental Workflow

The overall workflow from sample reception to final analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Receipt & Homogenization Extraction Extraction (Acetonitrile) Sample->Extraction Weigh 10g dSPE d-SPE Cleanup (PSA, MgSO4) Extraction->dSPE Centrifuge & Take Supernatant Filtration Filtration dSPE->Filtration Centrifuge & Take Supernatant HPLC HPLC-UV or LC-MS/MS Analysis Filtration->HPLC Inject into System Data Data Processing & Quantification HPLC->Data Chromatographic Data

Caption: General workflow for this compound residue analysis.

Conclusion

The described HPLC-based methods, particularly when coupled with tandem mass spectrometry, provide a robust and sensitive approach for the quantification of this compound and its main metabolite, carbendazim, in a wide variety of crop samples. The QuEChERS sample preparation protocol is efficient and effective for producing clean extracts suitable for chromatographic analysis. Proper method validation is essential to ensure accurate and reliable results for monitoring compliance with regulatory standards and safeguarding consumer health. The potential for conversion of this compound to carbendazim during sample processing should be considered and can be mitigated by using isotope dilution techniques.[3]

References

Research Protocol: Evaluating the Efficacy of Thiophanate-Methyl Seed Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive research protocol for assessing the efficacy of Thiophanate-Methyl as a seed treatment against key soil-borne fungal pathogens. This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group.[1] Its efficacy stems from its conversion within the plant to carbendazim (B180503) (MBC), which disrupts fungal cell division by inhibiting beta-tubulin formation, a critical component of mitosis.[1][2] This mode of action provides both preventative and curative protection against a range of pathogens that impair seed germination and seedling establishment, such as those causing damping-off and root rot.[3] The following protocols and application notes are designed to guide researchers in the systematic evaluation of this compound's performance, ensuring reproducible and comparable results.

Data Presentation

Effective evaluation of this compound seed treatment hinges on the meticulous collection and clear presentation of quantitative data. The following tables provide templates for summarizing key efficacy and phytotoxicity data.

Table 1: Efficacy of this compound Seed Treatment on Chickpea against Root Rot and Wilt

TreatmentActive Ingredient(s)Application Rate (per kg of seed)Disease Incidence (%)Yield (q/ha)
T1Untreated ControlN/A21.905.12
T2This compound 450g/l + Pyraclostrobin 50g/l FS2 ml--
T3This compound 450g/l + Pyraclostrobin 50g/l FS4 ml6.006.76
T4This compound 450g/l + Pyraclostrobin 50g/l FS5 ml6.306.75
T5This compound 50% WP2g--
T6Pyraclostrobin 20WG0.75g--
T7Carbendazim 50% WP3g12.905.70

Data adapted from a study on chickpea root rot and wilt. Dashes (-) indicate data not provided in the source.[4]

Table 2: Effect of this compound Seed Treatment on Lentil Seedling Physiology

Treatment NumberActive Ingredient CombinationAbnormal Seedlings (%)Shoot Length (cm)Radicle Length (cm)
T1Control---
T7This compound; Fluazinam® (180 ml) + Pyraclostrobin; this compound; Fipronil® (150 ml)LowerHigherHigher

Qualitative data summary from a study on lentil seed physiological quality, indicating the performance of a treatment containing this compound relative to other treatments.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound seed treatment.

Protocol 1: In Vitro Evaluation of Fungicidal Activity

This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of target fungal pathogens.

Materials:

  • Pure cultures of target fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Technical grade this compound

  • Sterile petri dishes, scalpels, and inoculation loops

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: Prepare PDA medium according to the manufacturer's instructions. After autoclaving and cooling to approximately 45-50°C, add the desired concentrations of this compound to the molten agar. Pour the amended PDA into sterile petri dishes.

  • Fungal Inoculation: From a 7-10 day old culture of the target fungus, cut a 5 mm agar plug from the leading edge of the colony. Place the plug, mycelium-side down, in the center of a petri dish containing the fungicide-amended PDA.

  • Incubation: Incubate the inoculated plates at a temperature optimal for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control (non-amended PDA) plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control plate

    • DT = Average diameter of the fungal colony in the treated plate

Protocol 2: Greenhouse Efficacy Trial Against Damping-Off

This protocol evaluates the efficacy of this compound seed treatment in protecting seedlings from damping-off caused by soil-borne pathogens under controlled greenhouse conditions.

Materials:

  • Target crop seeds (e.g., soybean, chickpea)

  • This compound formulation for seed treatment

  • Pathogen inoculum (e.g., Rhizoctonia solani grown on a suitable substrate like autoclaved oat seeds)[6]

  • Sterilized soil or sand mix

  • Pots or trays

  • Greenhouse facilities with controlled temperature and watering systems

Procedure:

  • Inoculum Preparation: Grow the target pathogen on a sterilized substrate (e.g., black oat seeds) for several weeks until the substrate is thoroughly colonized.[6] Air-dry and grind the colonized substrate to create the inoculum.

  • Seed Treatment: Treat the seeds with this compound at the recommended dosage. Ensure uniform coating of the seeds. An untreated control group and a positive control (another registered fungicide) should be included.

  • Soil Infestation: Thoroughly mix the prepared inoculum with the sterilized soil mix at a predetermined concentration to ensure uniform disease pressure.

  • Sowing: Sow the treated and untreated seeds in pots or trays filled with the infested soil.

  • Incubation and Growth: Maintain the pots in a greenhouse under conditions favorable for disease development (e.g., high humidity, moderate temperature). Water as needed.

  • Data Collection:

    • Seedling Emergence: Count the number of emerged seedlings daily for up to 21 days.

    • Damping-Off Incidence: Record the number of pre-emergence (seed rot) and post-emergence (seedling collapse) damping-off.

    • Disease Severity: At the end of the experiment (e.g., 21 days after sowing), carefully uproot the surviving seedlings and assess root rot and hypocotyl lesions using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe rot).

    • Seedling Vigor: Measure shoot length, root length, and seedling dry weight.

Protocol 3: Field Efficacy Trial

This protocol outlines the procedure for evaluating this compound seed treatment under field conditions, providing data on performance in a natural environment.

Materials:

  • Target crop seeds

  • This compound formulation for seed treatment

  • Field plot with a history of the target disease(s) or artificially inoculated

  • Standard agricultural equipment for sowing and harvesting

Procedure:

  • Experimental Design: Use a randomized complete block design with at least four replications for each treatment.[7] Treatments should include an untreated control, seeds treated with this compound at various rates, and a commercial standard fungicide.

  • Seed Treatment and Sowing: Treat the seeds as described in the greenhouse protocol. Sow the seeds at the appropriate depth and spacing for the crop.

  • Plot Maintenance: Manage the plots according to standard agronomic practices for the crop, ensuring that any other pesticide applications are applied uniformly across all plots to avoid confounding effects.

  • Data Collection:

    • Plant Stand: Count the number of established plants per unit area at a specific time after emergence.

    • Disease Incidence and Severity: At appropriate growth stages, assess the incidence (% of infected plants) and severity of the target disease(s).

    • Yield: Harvest the plots at crop maturity and determine the grain yield per unit area.

    • Phytotoxicity: Visually assess any signs of crop injury (e.g., stunting, discoloration) at regular intervals after emergence.[7]

Mandatory Visualization

The following diagrams illustrate the mode of action of this compound and the experimental workflow for efficacy testing.

G cluster_fungus Fungal Cell cluster_treatment This compound Action Microtubule_Formation β-tubulin assembly into microtubules Mitosis Mitosis (Cell Division) Microtubule_Formation->Mitosis Essential for Fungal_Growth Mycelial Growth & Spore Germination Mitosis->Fungal_Growth Leads to Inhibition_Effect Disruption of Mitosis TM_Application This compound Application (Seed Treatment) TM_Uptake Uptake by Plant and Conversion to Carbendazim (MBC) TM_Application->TM_Uptake MBC_Action MBC binds to β-tubulin TM_Uptake->MBC_Action MBC_Action->Microtubule_Formation Inhibits Disease_Control Disease Control (e.g., Damping-off, Root Rot) Inhibition_Effect->Disease_Control Results in

Caption: Mode of action of this compound.

G Start Start: Efficacy Evaluation Seed_Treatment Seed Treatment Application - Untreated Control - this compound - Positive Control Start->Seed_Treatment Inoculum_Prep Pathogen Inoculum Preparation (e.g., Fusarium, Rhizoctonia) Start->Inoculum_Prep Sowing Sowing of Treated Seeds Seed_Treatment->Sowing Soil_Infestation Soil Infestation with Inoculum Inoculum_Prep->Soil_Infestation Soil_Infestation->Sowing Greenhouse_Growth Greenhouse Incubation & Plant Growth Sowing->Greenhouse_Growth Field_Trial Field Trial Implementation Sowing->Field_Trial Data_Collection_GH Data Collection (Greenhouse): - Seedling Emergence - Disease Incidence & Severity - Seedling Vigor Greenhouse_Growth->Data_Collection_GH Data_Collection_Field Data Collection (Field): - Plant Stand - Disease Assessment - Yield - Phytotoxicity Field_Trial->Data_Collection_Field Data_Analysis Statistical Data Analysis Data_Collection_GH->Data_Analysis Data_Collection_Field->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for efficacy testing.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal species to Thiophanate-Methyl. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for this compound.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical class.[1] Its primary mode of action is the inhibition of fungal mitosis.[2][3] Upon entering the fungal cell, this compound is metabolized to carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), which is the active fungitoxic compound.[1][4] MBC binds to β-tubulin, a key protein component of microtubules.[2][3] This binding disrupts the assembly of microtubules, thereby arresting nuclear division (mitosis) and inhibiting fungal growth.[2][3] Resistance to this compound in fungi is often associated with point mutations in the β-tubulin gene, which alter the binding site of MBC.[5][6]

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values of this compound against various fungal species as reported in the literature. These values can vary depending on the specific isolate, testing methodology, and incubation conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesMIC Range (µg/mL)Reference
Aspergillus niger1500 (complete inhibition)[7]
Fusarium oxysporum f. sp. ciceri>500 (complete inhibition)[8]
Fusarium oxysporum f. sp. niveum (sensitive isolates)<10[9]
Fusarium oxysporum f. sp. niveum (resistant isolates)>100[9]
Colletotrichum spp. (highly resistant isolates)>100[5]

Table 2: 50% Effective Concentration (EC50) of this compound against various fungal species.

Fungal SpeciesEC50 Range (µg/mL)Reference
Botrytis cinerea (sensitive)< 1[10]
Botrytis cinerea (low resistance)1 - 10[10]
Botrytis cinerea (weak resistance)10 - 50[10]
Botrytis cinerea (high resistance)> 100[10]
Sclerotinia homoeocarpa (sensitive)< 20[11]
Sclerotinia homoeocarpa (tolerant)294 - 1550[11]

Experimental Protocols

Protocol 1: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Preparation of this compound Stock Solution:

  • This compound has low solubility in water.[12] A stock solution should be prepared in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[13]

  • Weigh a precise amount of this compound powder and dissolve it in 100% DMSO to a final concentration of 10,000 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

2. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at the optimal temperature for sporulation.

  • Harvest conidia or spores by flooding the agar surface with sterile saline (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric methods. This will be the working inoculum suspension.

3. Broth Microdilution Assay:

  • Use sterile 96-well flat-bottom microtiter plates.

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Add 100 µL of each this compound dilution to the respective wells.

  • Add 100 µL of the working inoculum suspension to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum Suspension add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 48-72h add_inoculum->incubation read_mic Visually Determine MIC (Complete Growth Inhibition) incubation->read_mic

Workflow for Broth Microdilution Susceptibility Testing.

Protocol 2: Agar Dilution Method

This method is an alternative for determining the MIC and is particularly useful for fungi that do not sporulate well in liquid media.

1. Preparation of this compound Amended Agar:

  • Prepare a suitable agar medium (e.g., PDA) and autoclave.

  • Cool the agar to 45-50°C in a water bath.

  • Prepare serial dilutions of the this compound stock solution in sterile water or another suitable solvent.

  • Add a defined volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Include a control plate with no this compound.

2. Inoculation:

  • Prepare a fungal inoculum as described in the broth microdilution protocol.

  • Spot-inoculate a small, defined volume (e.g., 10 µL) of the fungal suspension onto the surface of the agar plates.

  • Allow the inoculum spots to dry before inverting the plates.

3. Incubation and MIC Determination:

  • Incubate the plates at the optimal temperature for the fungus until growth is clearly visible on the control plate.

  • The MIC is the lowest concentration of this compound that prevents visible fungal growth at the inoculation site.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Molten Agar (e.g., PDA) mix_tm_agar Mix this compound with Molten Agar prep_agar->mix_tm_agar prep_tm Prepare this compound Serial Dilutions prep_tm->mix_tm_agar pour_plates Pour Amended Agar into Petri Dishes mix_tm_agar->pour_plates spot_inoculate Spot-Inoculate Plates with Fungal Suspension pour_plates->spot_inoculate incubation Incubate at Optimal Temperature spot_inoculate->incubation read_mic Determine MIC (No Visible Growth) incubation->read_mic

Workflow for Agar Dilution Susceptibility Testing.

Mechanism of Action Signaling Pathway

The primary mechanism of action of this compound is the disruption of microtubule assembly, which is essential for mitosis in fungal cells.

Thiophanate_Methyl_MOA TM This compound MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Metabolism in Fungal Cell Tubulin β-Tubulin Subunits MBC->Tubulin Binds to Microtubule Microtubule Assembly MBC->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitosis Mitosis (Nuclear Division) Microtubule->Mitosis Essential for Growth Fungal Growth Mitosis->Growth Leads to

Mechanism of action of this compound.

References

QuEChERS Method for Thiophanate-Methyl Residue Analysis in Produce: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the determination of thiophanate-methyl and its primary metabolite, carbendazim (B180503), in various agricultural products using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

This compound is a broad-spectrum systemic fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1][2] Due to its potential for conversion to the more stable and fungicidally active compound carbendazim, regulatory bodies often monitor residues of both compounds.[3][4] The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides, including this compound, in complex food matrices.[5][6]

Principle of the QuEChERS Method

The QuEChERS method involves a two-step process:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation from the aqueous matrix.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then cleaned up by adding a small amount of sorbent materials to remove interfering matrix components such as pigments, sugars, and fatty acids.[5][6] The choice of sorbent depends on the matrix composition. Primary secondary amine (PSA) is commonly used to remove organic acids and sugars, while C18 may be added for fatty matrices and graphitized carbon black (GCB) for pigmented samples.[3][7]

It is crucial to note that this compound can degrade to carbendazim, especially under certain pH and temperature conditions.[3] Therefore, buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) are often recommended to maintain a stable pH during extraction and minimize this conversion.[3]

Experimental Protocols

The following are generalized QuEChERS protocols for the analysis of this compound residues in produce. These should be validated for specific matrices and analytical instrumentation.

Sample Preparation and Homogenization
  • For solid samples (e.g., fruits, vegetables), chop or dice them into small pieces.

  • Homogenize the sample using a high-speed blender to obtain a uniform consistency.[3] For samples with low water content, the addition of a calculated amount of deionized water to achieve at least 80% hydration may be necessary.[3]

  • For liquid samples (e.g., juices), ensure they are well-mixed before extraction.[3]

Extraction

Two common buffered QuEChERS methods are the AOAC 2007.01 and EN 15662 methods.

a) AOAC 2007.01 Method

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.[8]

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc).[3]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[3]

b) EN 15662 Method

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of acetonitrile.[3]

  • Cap the tube and shake vigorously for 1 minute.[3]

  • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[3]

  • Immediately cap and shake vigorously for 1 minute.[3]

  • Centrifuge at ≥3000 rcf for 5 minutes.[3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.[3]

  • The composition of the d-SPE tube will vary depending on the sample matrix:

    • General Produce: 150 mg anhydrous MgSO₄ and 50 mg PSA.[3]

    • Pigmented Produce (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB.[3] Caution should be exercised with GCB as it can adsorb planar pesticides like this compound.[3]

    • Fatty Produce: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[5]

  • Vortex for 30 seconds to 1 minute.[3]

  • Centrifuge at ≥5000 rcf for 5 minutes.[3]

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract.

  • The extract may be acidified (e.g., with formic acid) to improve the stability of base-sensitive pesticides.[6]

  • Filter the extract through a 0.22 µm or 0.45 µm filter if necessary.[9]

  • Transfer the final extract to an autosampler vial for analysis by LC-MS/MS or another suitable chromatographic technique.[3]

Quantitative Data Summary

The following tables summarize the performance data of the QuEChERS method for the analysis of this compound and carbendazim in various produce matrices as reported in the literature.

Table 1: Recovery of this compound and Carbendazim in Various Matrices

MatrixAnalyteFortification LevelRecovery (%)RSD (%)Reference
RapeseedThis compoundNot Specified77.44 - 100.92.20 - 6.62[10]
RapeseedCarbendazimNot Specified77.44 - 100.92.20 - 6.62[10]
CitrusThis compoundNot Specified75.48 - 109.180.60 - 5.11[11]
CitrusCarbendazimNot Specified75.48 - 109.180.60 - 5.11[11]
Apple LeavesThis compoundNot Specified81.7 - 96.5Not Specified[4]
Apple LeavesCarbendazimNot Specified81.7 - 96.5Not Specified[4]
CucumberCarbendazim (as this compound)Not Specified92 - 106< 3.8[2]
StrawberryThis compound50 - 500 µg/kg86 - 1091.9 - 13[12]
StrawberryCarbendazim50 - 500 µg/kg86 - 1091.9 - 13[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of this compound and Carbendazim

MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Reference
RapeseedThis compound1550[10]
RapeseedCarbendazim1550[10]
CitrusThis compoundNot Specified9.3 - 14.1[11]
CitrusCarbendazimNot Specified2.1 - 2.6[11]
Apple LeavesThis compound & CarbendazimNot Specified10[4]
StrawberryThis compound2.550[12]
StrawberryCarbendazim0.5050[12]

UPLC-MS/MS Analysis

A typical analytical method for the determination of this compound and carbendazim involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.[13]

  • Flow Rate: Approximately 0.3 mL/min.[13]

  • Injection Volume: 5 µL.[13]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte for quantification and confirmation.[13]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Sample Produce Sample Homogenize Homogenize (Blend/Chop) Sample->Homogenize Weigh Weigh Homogenized Sample (e.g., 10-15 g) Homogenize->Weigh AddSolvent Add Acetonitrile (with or without acid) Weigh->AddSolvent Shake1 Vortex/Shake Vigorously (1 min) AddSolvent->Shake1 Initial Mix AddSalts Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrates) Centrifuge1 Centrifuge (≥3000 rcf, 5 min) AddSalts->Centrifuge1 Vortex/Shake (1 min) Shake1->AddSalts Transfer Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer AddSorbent Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) Transfer->AddSorbent Shake2 Vortex/Shake (30-60 sec) AddSorbent->Shake2 Centrifuge2 Centrifuge (≥5000 rcf, 5 min) Shake2->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Filter Filter (optional) CollectSupernatant->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Solid-Phase Extraction of Thiophanate-Methyl from Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of thiophanate-methyl and its primary metabolite, carbendazim (B180503) (MBC), from environmental matrices, specifically soil and water. The methodologies outlined are compiled from validated analytical methods to ensure reliable and reproducible results for environmental monitoring and research.

Introduction

This compound is a broad-spectrum systemic fungicide that belongs to the benzimidazole (B57391) group. Its widespread use in agriculture raises concerns about its potential contamination of soil and water resources. Due to its rapid degradation to the more persistent and toxic compound carbendazim, monitoring both substances is crucial for a comprehensive environmental risk assessment. Solid-phase extraction has emerged as a robust and efficient technique for the selective isolation and pre-concentration of these analytes from complex environmental samples prior to chromatographic analysis.

Data Presentation: Quantitative Performance of SPE Methods

The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound and carbendazim from soil and water samples.

Table 1: Performance Characteristics of SPE Methods for this compound and Carbendazim in Soil

AnalyteSPE SorbentRecovery (%)RSD (%)LOQAnalytical Technique
This compoundC1886 - 98< 2.60.05 mg/kgHPLC-UV/DAD
CarbendazimC1884 ± 3Not Specified0.05 mg/kgHPLC-UV/DAD
This compoundAmino (1°, 2°)Not SpecifiedNot Specified0.05 ppmHPLC-UV
CarbendazimAmino (1°, 2°)Not SpecifiedNot Specified0.05 ppmHPLC-UV

Recovery, Relative Standard Deviation (RSD), and Limit of Quantification (LOQ) values are compiled from multiple sources.[1][2][3]

Table 2: Performance Characteristics of SPE Methods for this compound in Water

AnalyteSPE SorbentRecovery (%)RSD (%)LOQAnalytical Technique
This compoundC1886.00 - 98.00< 2.600.22 µg/mLSpectrofluorimetry
This compoundGraphitized CarbonNot SpecifiedNot SpecifiedNot SpecifiedLC/MS/MS
This compoundC1887.9 (repeatability)0.8 - 20.70.2 µg/LHPLC-DAD

Data synthesized from methods developed for fungicides in environmental water samples.

Experimental Protocols

Detailed methodologies for the solid-phase extraction of this compound from soil and water are provided below.

Protocol 1: SPE of this compound and Carbendazim from Soil using C18 Cartridges

This protocol is suitable for the extraction and cleanup of this compound and carbendazim from soil samples.

1. Materials and Reagents

  • Soil sample, air-dried and sieved (2 mm)

  • Methanol (B129727) (HPLC grade), acidified with 1% acetic acid

  • Deionized water

  • Acetonitrile (B52724) or Ethyl acetate (B1210297) (HPLC grade)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Centrifuge and centrifuge tubes (50 mL)

  • Ultrasonic bath

  • SPE manifold

  • Nitrogen evaporator

2. Sample Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acidic methanol.

  • Sonicate the mixture for 15 minutes to ensure thorough extraction.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) with a fresh 20 mL aliquot of acidic methanol.

  • Combine the supernatants and adjust the pH to approximately 7.0 using a suitable buffer or dilute base.

3. Solid-Phase Extraction Cleanup

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.[1]

  • Sample Loading: Load the entire extracted sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes (this compound and carbendazim) with 5-10 mL of acetonitrile or ethyl acetate.[1]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.

Protocol 2: SPE of this compound from Water using C18 Cartridges

This protocol is designed for the extraction and pre-concentration of this compound from water samples.

1. Materials and Reagents

  • Water sample (groundwater, surface water), filtered if necessary (0.45 µm filter)

  • Methanol (HPLC grade)

  • Deionized water

  • Dichloromethane (B109758) or other suitable elution solvent (HPLC grade)

  • C18 SPE cartridges (e.g., 500 mg or 1 g)

  • SPE manifold

  • Nitrogen evaporator

2. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge to remove any organic impurities, followed by 10 mL of methanol to activate the stationary phase.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL to 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min. The volume can be adjusted based on the expected concentration of the analyte.

  • Washing (Optional):

    • If the sample matrix is complex, a washing step with a small volume of a methanol/water mixture (e.g., 5% methanol in water) can help remove weakly retained interferences without eluting the target analyte.

  • Drying:

    • After loading, dry the cartridge thoroughly by passing air or nitrogen through it for at least 20 minutes to remove all water. This step is critical for efficient elution with a non-polar solvent.

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as dichloromethane or ethyl acetate. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness using a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis soil_sample 1. Soil Sample (10g) add_solvent 2. Add Acidic Methanol soil_sample->add_solvent sonicate 3. Sonicate (15 min) add_solvent->sonicate centrifuge 4. Centrifuge sonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant condition 6. Condition C18 Cartridge (Methanol, Water) collect_supernatant->condition load 7. Load Sample Extract condition->load wash 8. Wash (Water) load->wash dry 9. Dry Cartridge wash->dry elute 10. Elute (Acetonitrile/Ethyl Acetate) dry->elute concentrate 11. Concentrate Eluate elute->concentrate reconstitute 12. Reconstitute concentrate->reconstitute hplc 13. HPLC-UV/DAD Analysis reconstitute->hplc

Caption: Workflow for SPE of this compound from Soil.

SPE_Workflow_Water cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis water_sample 1. Water Sample (e.g., 1 L) filter_sample 2. Filter (if necessary) water_sample->filter_sample condition 3. Condition C18 Cartridge (DCM, Methanol, Water) filter_sample->condition load 4. Load Water Sample condition->load dry 5. Dry Cartridge load->dry elute 6. Elute (Dichloromethane) dry->elute concentrate 7. Concentrate Eluate elute->concentrate reconstitute 8. Reconstitute concentrate->reconstitute hplc 9. HPLC/LC-MS Analysis reconstitute->hplc

References

Application Note: Simultaneous Quantification of Thiophanate-Methyl and Carbendazim using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group. It is widely used in agriculture to protect various crops from a range of fungal diseases. In plant tissues and the environment, this compound is readily converted to its more stable and primary metabolite, carbendazim (B180503) (also known as MBC), which is also a potent fungicide.[1][2] Due to the toxicological significance of both compounds, regulatory bodies often require the determination of the total residue, defined as the sum of this compound and carbendazim, expressed as carbendazim.[3]

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and carbendazim in various matrices. The method utilizes a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and professionals involved in pesticide residue analysis and food safety.

Chemical Transformation

This compound undergoes cyclization to form carbendazim. This transformation can occur both environmentally and during the analytical process.[1][4][5]

G TM This compound Metabolism Metabolism / Hydrolysis TM->Metabolism MBC Carbendazim (MBC) Metabolism->MBC

Caption: Conversion of this compound to Carbendazim.

Experimental Workflow

The overall analytical workflow consists of sample preparation using a modified QuEChERS protocol, followed by LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS dSPE_Cleanup dSPE_Cleanup Extraction->dSPE_Cleanup QuEChERS LC_Separation LC_Separation dSPE_Cleanup->LC_Separation Filtered Extract MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Data_Processing Data_Processing MSMS_Detection->Data_Processing

Caption: LC-MS/MS analytical workflow.

Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade[4][6]

  • Water, deionized

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (or methanol for certain matrices).[6][7]

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[8]

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol[8]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (Re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 343.2151.0192.0[9][10]
Carbendazim 192.1160.1132.0[9][10]

Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of this compound and Carbendazim in various matrices as reported in the literature.

Table 1: Method Performance in Food and Environmental Matrices

MatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
Apple Leaves0.0181.7 - 96.5N/A[11]
Tea0.0197.2 - 110.6< 25.0[8]
Pear≤ 0.0275.0 - 84.9≤ 5.78[6]
Soil & Citrus0.0093 - 0.0141 (TM) 0.0021 - 0.0026 (MBC)75.5 - 109.20.6 - 5.1[7]
Water (µg/L)0.05Met SANCO guidelines< 15[10][12]

Table 2: Linearity of the Method

MatrixAnalyteLinearity RangeCorrelation Coefficient (r²)Reference
Apple LeavesTM & MBC0.01 - 50.0 mg/kgN/A[11]
TeaTM & MBC0.002 - 0.5 mg/L> 0.998[8]
PearTM & MBC7 concentration levels≥ 0.999[6]

Discussion

The presented LC-MS/MS method provides excellent sensitivity and selectivity for the simultaneous analysis of this compound and carbendazim. The use of a QuEChERS-based sample preparation protocol allows for high-throughput analysis with good recoveries and minimal matrix effects in a variety of sample types.[6][7][11] The stable isotope-labeled internal standards can be used to further improve the accuracy and precision of the method.[8]

It is crucial to analyze samples as quickly as possible after extraction to minimize the degradation of this compound to carbendazim in the sample extract.[1] Using buffered QuEChERS methods can also help to maintain a stable pH and reduce degradation.[1] For regulatory compliance, it is important to sum the concentrations of both analytes, expressing the total as carbendazim.[3]

Conclusion

This application note details a reliable and efficient LC-MS/MS method for the simultaneous quantification of this compound and its metabolite carbendazim. The provided protocols and performance data demonstrate the suitability of this method for routine analysis in food safety and environmental monitoring laboratories.

References

Protocol for Studying the Systemic Uptake and Translocation of Thiophanate-Methyl in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops from a range of fungal diseases.[1][2] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing protection to both treated and untreated parts.[1] Understanding the dynamics of its uptake, translocation, and metabolism within the plant is crucial for optimizing its efficacy, assessing potential residues in edible parts, and ensuring food safety. The primary metabolite of this compound is carbendazim (B180503) (MBC), which is itself a potent fungicide and is responsible for much of the fungicidal activity.[3][4] This protocol provides a detailed methodology for studying the systemic uptake and translocation of this compound and its metabolite carbendazim in plants, using soybean (Glycine max) as a model organism.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of agricultural science, plant biology, environmental science, and drug development who are interested in evaluating the systemic properties of pesticides in plants.

Objectives
  • To provide a step-by-step protocol for the application of this compound to plants via foliar spray and soil drench methods.

  • To outline a systematic procedure for the collection and preparation of plant tissue samples (roots, stems, and leaves) at various time points.

  • To detail an analytical method for the extraction and quantification of this compound and carbendazim residues in plant tissues using QuEChERS and High-Performance Liquid Chromatography (HPLC).

  • To present a framework for data analysis and interpretation to understand the translocation patterns of the fungicide.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Soybean (Glycine max L.) is recommended due to its economic importance and established use in pesticide uptake studies.[5][6][7]

  • Growth Medium: A standard potting mix or a mixture of sand, loam, and peat (1:1:1 v/v/v) can be used. Ensure the soil is autoclaved before use to eliminate any microbial contamination.

  • Pots: Use 15-20 cm diameter plastic pots with drainage holes.

  • Germination: Sow 3-4 soybean seeds per pot at a depth of 2-3 cm.[1] The optimal soil temperature for germination is between 20-25°C.[8]

  • Growth Conditions: Maintain the plants in a greenhouse or a controlled environment chamber with the following conditions:

    • Temperature: 25 ± 2°C during the day and 18 ± 2°C at night.

    • Photoperiod: 16 hours of light and 8 hours of dark.

    • Light Intensity: 400-600 µmol/m²/s.

    • Humidity: 60-70%.

    • Watering: Water the plants as needed to maintain adequate soil moisture, avoiding waterlogging.[1]

  • Thinning: After germination, thin the seedlings to one healthy and uniform plant per pot.

  • Plant Age for Treatment: The plants should be treated at the V3-V4 growth stage (3-4 trifoliate leaves fully developed).

Preparation and Application of this compound
  • Formulation: Use a commercial formulation of this compound 70% Wettable Powder (WP).[9][10][11]

  • Preparation of Application Solution:

    • Foliar Spray: Prepare a spray solution at a concentration of 0.5 g/L of the 70% WP formulation in deionized water.[9] This corresponds to 350 mg/L of the active ingredient.

    • Soil Drench: Prepare a drench solution at a concentration of 2 g/L of the 70% WP formulation in deionized water.[9] This corresponds to 1400 mg/L of the active ingredient.

  • Application Methods:

    • Foliar Spray Application:

      • Just before application, thoroughly mix the prepared solution.

      • Use a handheld sprayer to apply the solution to the foliage of the soybean plants until runoff, ensuring complete coverage of all leaves.

      • To prevent contamination of the soil, cover the soil surface of the pots with a plastic sheet during application.

      • Include a control group of plants sprayed with deionized water only.

    • Soil Drench Application:

      • Apply 100 mL of the prepared drench solution evenly to the soil surface of each pot.

      • Ensure the solution is absorbed by the soil without significant leakage from the bottom of the pot.

      • Include a control group of plants receiving 100 mL of deionized water only.

Sample Collection and Preparation
  • Sampling Time Points: Collect plant samples at 0, 1, 3, 7, 14, and 21 days after treatment.

  • Sampling Procedure:

    • At each time point, randomly select three plants from each treatment group (foliar spray, soil drench, and control).

    • Carefully uproot the entire plant.

    • Gently wash the roots with deionized water to remove any adhering soil particles.

    • Separate the plant into three parts: roots, stem, and leaves.

    • For the foliar-sprayed plants, gently wash the leaf surfaces with a known volume of deionized water to determine the amount of dislodgeable residue (optional).

    • Record the fresh weight of each plant part.

    • Chop the plant tissues into small pieces (approximately 1 cm²).

    • Homogenize each sample using a high-speed blender.

    • Store the homogenized samples in labeled airtight containers at -20°C until extraction and analysis.

Extraction and Cleanup (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food and agricultural samples.

  • Reagents and Materials:

    • Acetonitrile (B52724) (ACN), HPLC grade.

    • Anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Sodium chloride (NaCl).

    • Primary secondary amine (PSA) sorbent.

    • Graphitized carbon black (GCB) sorbent (optional, for pigmented samples).

    • 50 mL centrifuge tubes.

    • Centrifuge capable of ≥3000 rcf.

  • Extraction Procedure:

    • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high pigment content, 50 mg of GCB can also be added.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract for HPLC analysis.

HPLC Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a pH of ~7.0. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm for this compound and 280 nm for Carbendazim.

  • Quantification:

    • Prepare standard solutions of this compound and Carbendazim of known concentrations in acetonitrile.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

    • Inject the sample extracts and determine the concentrations of this compound and Carbendazim by comparing their peak areas with the calibration curve.

    • The final concentration in the plant tissue should be expressed in µg/g of fresh weight.

Data Presentation

The quantitative data on the concentration of this compound and its metabolite, Carbendazim, in different plant tissues over time should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Concentration of this compound (µg/g fresh weight) in Soybean Tissues Following Foliar Spray Application.

Time (Days)RootsStemLeaves
0NDND25.5 ± 2.1
10.8 ± 0.12.1 ± 0.318.2 ± 1.5
31.5 ± 0.24.8 ± 0.512.5 ± 1.1
72.1 ± 0.36.2 ± 0.78.9 ± 0.9
141.8 ± 0.24.5 ± 0.45.1 ± 0.6
210.9 ± 0.12.3 ± 0.32.4 ± 0.3

ND: Not Detected. Values are Mean ± Standard Deviation (n=3).

Table 2: Concentration of Carbendazim (µg/g fresh weight) in Soybean Tissues Following Foliar Spray Application.

Time (Days)RootsStemLeaves
0NDND1.2 ± 0.2
10.5 ± 0.11.5 ± 0.25.8 ± 0.6
31.2 ± 0.23.5 ± 0.48.9 ± 0.9
71.8 ± 0.35.1 ± 0.610.2 ± 1.1
141.5 ± 0.24.2 ± 0.58.5 ± 0.9
210.8 ± 0.12.1 ± 0.35.3 ± 0.6

ND: Not Detected. Values are Mean ± Standard Deviation (n=3).

Table 3: Concentration of this compound (µg/g fresh weight) in Soybean Tissues Following Soil Drench Application.

Time (Days)RootsStemLeaves
035.2 ± 3.1NDND
128.1 ± 2.53.5 ± 0.41.2 ± 0.2
320.5 ± 1.88.9 ± 0.94.5 ± 0.5
712.8 ± 1.112.1 ± 1.38.2 ± 0.8
146.5 ± 0.79.8 ± 1.010.5 ± 1.1
213.1 ± 0.45.2 ± 0.66.8 ± 0.7

ND: Not Detected. Values are Mean ± Standard Deviation (n=3).

Table 4: Concentration of Carbendazim (µg/g fresh weight) in Soybean Tissues Following Soil Drench Application.

Time (Days)RootsStemLeaves
02.5 ± 0.3NDND
18.9 ± 0.92.1 ± 0.30.8 ± 0.1
315.2 ± 1.46.5 ± 0.73.2 ± 0.4
718.1 ± 1.710.2 ± 1.16.8 ± 0.7
1412.5 ± 1.28.5 ± 0.99.1 ± 1.0
216.8 ± 0.74.8 ± 0.55.9 ± 0.6

ND: Not Detected. Values are Mean ± Standard Deviation (n=3). Data in tables are illustrative and based on expected trends.

Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Phase 1: Preparation cluster_application Phase 2: Application cluster_sampling Phase 3: Sampling & Processing cluster_analysis Phase 4: Analysis plant_growth Soybean Plant Growth (V3-V4 Stage) foliar_app Foliar Spray Application plant_growth->foliar_app soil_app Soil Drench Application plant_growth->soil_app tm_prep This compound Solution Preparation tm_prep->foliar_app tm_prep->soil_app sampling Sample Collection (0, 1, 3, 7, 14, 21 days) foliar_app->sampling soil_app->sampling separation Separation into Roots, Stems, and Leaves sampling->separation homogenization Homogenization & Storage separation->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup hplc HPLC Analysis cleanup->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

Caption: Experimental workflow for studying this compound uptake.

metabolic_pathway thiophanate_methyl This compound carbendazim Carbendazim (MBC) (Active Fungicide) thiophanate_methyl->carbendazim Metabolic Conversion (in planta) further_metabolism Further Metabolism & Degradation Products carbendazim->further_metabolism

Caption: Metabolic pathway of this compound in plants.

References

Application of Thiophanate-Methyl for the Control of Sclerotinia Stem Rot in Soybeans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotinia stem rot (SSR), caused by the fungal pathogen Sclerotinia sclerotiorum, is a significant and often yield-limiting disease in soybean production, particularly in the North Central United States. Management of SSR is challenging due to the pathogen's broad host range and the longevity of its survival structures, sclerotia. An integrated approach combining cultural practices, resistant cultivars, and chemical control is often necessary for effective disease management. Thiophanate-methyl, a methyl benzimidazole (B57391) carbamate (B1207046) (MBC) fungicide, is a key chemical control option for SSR.[1] This document provides detailed application notes and experimental protocols for the use of this compound in controlling Sclerotinia stem rot in soybeans, based on published research.

Mechanism of Action

This compound is a systemic fungicide that is absorbed by the plant and metabolized into carbendazim (B180503) (methyl benzimidazole carbamate or MBC).[2] Carbendazim is the primary fungitoxic compound. Its mode of action is the inhibition of fungal mitosis by binding to the β-tubulin protein.[3][4] This binding disrupts the assembly of microtubules, which are essential for cell division, leading to the cessation of fungal growth and development.[3] Fungicides in this class are known to slow subsequent mycelial growth.[5]

Thiophanate-Methyl_Mode_of_Action cluster_plant Soybean Plant cluster_fungus Sclerotinia sclerotiorum This compound This compound Carbendazim (MBC) Carbendazim (MBC) This compound->Carbendazim (MBC) Metabolism Beta-tubulin Beta-tubulin Carbendazim (MBC)->Beta-tubulin Binds to Microtubule Assembly Microtubule Assembly Carbendazim (MBC)->Microtubule Assembly Inhibits Beta-tubulin->Microtubule Assembly Essential for Fungal Mitosis Fungal Mitosis Microtubule Assembly->Fungal Mitosis Required for Inhibition of Fungal Growth Inhibition of Fungal Growth Fungal Mitosis->Inhibition of Fungal Growth

Caption: Mode of action of this compound in Sclerotinia sclerotiorum.

Application Techniques and Efficacy

The timing of this compound application is critical for the effective control of Sclerotinia stem rot. Research consistently demonstrates that applications made during the early reproductive stages of soybean development, specifically from beginning flowering (R1) to full flowering (R2), provide the most significant disease control and yield protection.[6] Fungicide applications must be made prior to the arrival of S. sclerotiorum inoculum on the flower petals, as the senescing flowers are the primary infection court.[7] Applications made after infection has occurred, such as at the beginning pod stage (R3), have shown to be ineffective.[7]

Quantitative Data on this compound Efficacy

The following tables summarize data from a field study evaluating the efficacy of this compound at different application rates, timings, and frequencies on a soybean cultivar susceptible to Sclerotinia stem rot.

Table 1: Efficacy of Single this compound Applications at Different Timings and Rates

Application TimingApplication Rate (kg a.i./ha)Disease Severity Index (DSI)¹Yield ( kg/ha )Sclerotia (number/100g seed)Sclerotia (weight g/100g seed)
2000
Non-treated Control-48.038906.00.10
R1 (before inoculation)0.5628.042743.20.05
R1 (before inoculation)1.1226.043413.20.05
R3 (after inoculation)0.5647.039576.00.10
R3 (after inoculation)1.1249.039576.00.10
2001
Non-treated Control-65.026226.00.10
R1 (before inoculation)0.5655.028883.20.05
R1 (before inoculation)1.1244.032253.20.05
R3 (after inoculation)0.5666.026896.00.10
R3 (after inoculation)1.1268.026226.00.10

¹Disease Severity Index (DSI) is a measure of disease intensity. Data adapted from Mueller et al., 2004.[7]

Table 2: Efficacy of Single vs. Paired this compound Applications in a Naturally Infested Field

Application TimingNumber of ApplicationsPlant Mortality (%)Yield ( kg/ha )
Non-treated Control07.03095
R115.03162
R124.03229
R1.2515.03229
R1.2523.03363
R1.514.03229
R1.524.03296
R215.03095
R223.03229

Data adapted from Mueller et al., 2004.[7]

Experimental Protocols

The following protocols are based on methodologies reported in field trials for the evaluation of fungicides for Sclerotinia stem rot control in soybeans.

Field Plot Design and Establishment
  • Experimental Design: Randomized complete block design with a split-plot arrangement is often used, with fungicide timing as the main plot and application rates or number of applications as subplots.

  • Plot Size: A typical plot size is nine rows wide and 8.6 meters long.[7]

  • Row Spacing: 38 cm between rows.[7]

  • Seeding Density: Approximately 556,000 seeds per hectare.[7]

  • Cultivar Selection: Use a soybean cultivar with known susceptibility to Sclerotinia sclerotiorum to ensure adequate disease pressure for efficacy evaluation. A partially resistant cultivar can be included for comparison.[7]

Inoculum Preparation and Application (for controlled inoculation studies)
  • Isolate Selection: Utilize a highly aggressive isolate of S. sclerotiorum obtained from soybean.

  • Inoculum Production: Grow the selected isolate on autoclaved wheat grain.[7]

  • Inoculation: Apply the wheat-based inoculum by hand to the top of the soybean canopy at the R2 growth stage (full flowering). A typical rate is 50g of inoculum per treatment plot.[7]

Fungicide Application
  • Application Timings: Apply treatments at specific soybean reproductive growth stages (e.g., R1, R1.25, R1.5, R2, R3).

  • Application Rates: Apply this compound at various rates, such as a reduced rate (e.g., 0.56 kg a.i./ha or 0.84 kg a.i./ha) and a full labeled rate (e.g., 1.12 kg a.i./ha).[7]

  • Application Equipment: Use a handheld CO2-pressurized sprayer or a tractor-mounted plot sprayer for uniform application.

  • Spray Volume: Calibrate the sprayer to deliver a specific volume, for example, 238 L/ha or 280 L/ha.[7]

  • Nozzle Type: Use flat-fan nozzles (e.g., XR8003VS or XR80015VS) to ensure good canopy penetration.[7]

  • Spray Pressure: Maintain a constant pressure during application (e.g., 173 kPa or 241 kPa).[7]

Experimental_Workflow Plot_Establishment Field Plot Establishment (Randomized Block Design) Inoculation Inoculation with S. sclerotiorum (R2 Growth Stage) Plot_Establishment->Inoculation Fungicide_Application This compound Application (Specific Growth Stages & Rates) Inoculation->Fungicide_Application Disease_Assessment Disease Severity Assessment (R7 Growth Stage) Fungicide_Application->Disease_Assessment Harvest Plot Harvest and Yield Measurement Disease_Assessment->Harvest Sclerotia_Analysis Analysis of Sclerotia in Harvested Seed Harvest->Sclerotia_Analysis Data_Analysis Statistical Data Analysis (ANOVA, LSD) Sclerotia_Analysis->Data_Analysis

Caption: A generalized experimental workflow for fungicide efficacy trials.

Data Collection and Analysis
  • Disease Assessment: At the R7 growth stage (beginning maturity), assess the severity of Sclerotinia stem rot in each plot using a Disease Severity Index (DSI).[7]

  • Yield Measurement: Harvest the center rows of each plot using a small plot combine and adjust grain yields to 13% moisture.[7]

  • Sclerotia Analysis: Collect a subsample of harvested grain from each plot and determine the number and weight of sclerotia per 100g of seed.[7]

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), and use mean separation tests (e.g., Fisher's protected least significant difference) to compare treatment means.[7]

Conclusions and Recommendations for Researchers

  • Optimal Application Timing: For maximal efficacy, this compound should be applied preventatively during the early flowering stages of soybean (R1-R2), before the onset of infection.

  • Multiple Applications: In environments with high disease pressure or in naturally infested fields, two applications of this compound, initiated at R1 or R2 with a second application two weeks later, may provide superior disease control and yield benefits compared to a single application.[7]

  • Application Rate: While both reduced and full labeled rates of this compound can be effective, the higher rate may be necessary for significant disease control and yield improvement under high disease pressure.[7]

  • Canopy Penetration: The use of appropriate spray nozzles and volumes is crucial to ensure adequate coverage of the soybean canopy, particularly the flowers, which are the primary infection sites.

  • Integrated Management: this compound should be considered as one component of an integrated pest management (IPM) strategy for Sclerotinia stem rot, which also includes the use of partially resistant cultivars and cultural practices that create a less favorable environment for the pathogen.

References

Application Notes and Protocols: Thiophanate-Methyl for Fungal Disease Control in Greenhouse-Grown Cucumbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiophanate-Methyl, a broad-spectrum systemic fungicide, for the management of common fungal diseases in greenhouse-grown cucumbers (Cucumis sativus). This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a member of the benzimidazole (B57391) group of fungicides.[1] It exhibits both protective and curative properties against a range of fungal pathogens affecting vegetable crops.[1] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing protection to both treated and new growth.[1] The primary mode of action is the inhibition of fungal mitosis by interfering with the assembly of β-tubulin, a crucial component of the mitotic spindle.[2]

Target Fungal Pathogens in Greenhouse Cucumbers:

  • Powdery Mildew (Podosphaera xanthii)

  • Gray Mold (Botrytis cinerea)

  • Anthracnose (Colletotrichum orbiculare)

  • Target Spot (Corynespora cassiicola)

Efficacy of this compound

Quantitative studies have demonstrated the effectiveness of this compound in controlling fungal diseases of cucumbers under greenhouse conditions.

Control of Powdery Mildew (Podosphaera xanthii)

A field experiment evaluating various fungicides for the control of powdery mildew on cucumbers demonstrated the significant efficacy of this compound (Topsin-M).[3]

Table 1: Efficacy of this compound (Topsin-M) Against Powdery Mildew in Cucumber [3]

TreatmentApplication RateDisease Incidence (%)Number of Fruits per PlantFruit Length (cm)Fruit Weight per Plant (kg)
Topsin-M2.5 g/L7.8814.9823.864.32
Control (Untreated)-68.308.7510.790.76

Mechanism of Action: Inhibition of Fungal Mitosis

This compound is converted within the plant to carbendazim (B180503) (methyl benzimidazole carbamate (B1207046) or MBC), which is the primary fungitoxic compound.[2] MBC targets the β-tubulin protein in fungal cells. By binding to β-tubulin, it disrupts the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference ultimately halts mitosis and prevents fungal growth and proliferation.

G cluster_plant Plant Cell cluster_fungus Fungal Cell This compound This compound Carbendazim (MBC) Carbendazim (MBC) This compound->Carbendazim (MBC) Metabolism Carbendazim (MBC)_fungus Carbendazim (MBC) Carbendazim (MBC)->Carbendazim (MBC)_fungus Enters β-tubulin β-tubulin Carbendazim (MBC)_fungus->β-tubulin Binds to Inhibition Inhibition Carbendazim (MBC)_fungus->Inhibition Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Fungal Mitosis Fungal Mitosis Mitotic Spindle Formation->Fungal Mitosis Fungal Growth Inhibition Fungal Growth Inhibition Fungal Mitosis->Fungal Growth Inhibition Leads to Inhibition->Microtubule Assembly Disrupts

Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against key fungal diseases of greenhouse-grown cucumbers.

Efficacy Against Powdery Mildew (Podosphaera xanthii)

This protocol is based on the methodology from a study that evaluated the efficacy of various fungicides on cucumber powdery mildew.[3]

4.1.1 Materials

  • Cucumber plants (specify cultivar) grown under standard greenhouse conditions.

  • This compound formulation (e.g., 70% Wettable Powder).

  • Spore suspension of Podosphaera xanthii.

  • Pressurized sprayer.

  • Sterile distilled water.

  • Wetting agent (optional, as per product recommendations).

  • Disease assessment scale (e.g., 0-5 scale where 0 = no disease and 5 = >50% leaf area infected).

4.1.2 Procedure

  • Plant Cultivation: Grow cucumber plants in pots or hydroponic systems within a controlled greenhouse environment. Maintain optimal conditions for cucumber growth and for the development of powdery mildew.

  • Inoculation: When plants have reached the 4-5 true leaf stage, inoculate them with a spore suspension of P. xanthii (e.g., 1 x 10^5 conidia/mL). Ensure uniform coverage of all leaf surfaces. Maintain high humidity for 24 hours post-inoculation to facilitate infection.

  • Fungicide Application:

    • Prepare a stock solution of this compound at the desired concentration (e.g., 2.5 g/L).[3]

    • Seven days post-inoculation, or at the first sign of disease, apply the fungicide solution as a foliar spray until runoff.

    • Include a control group sprayed only with water (and a wetting agent if used in the treatment group).

    • Arrange treatments in a completely randomized design with at least three replicates per treatment.

  • Disease Assessment:

    • Ten days after fungicide application, assess the disease incidence and severity on all leaves of each plant using a pre-defined rating scale.

    • Calculate the percent disease control using the following formula:

      • % Disease Control = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100

  • Yield Data Collection:

    • Continue to monitor plants throughout the growing season.

    • At each harvest, record the number of fruits per plant, individual fruit length (cm), and total fruit weight (kg) per plant.

Efficacy Against Gray Mold (Botrytis cinerea)

This protocol is adapted from a study evaluating fungicides for the control of gray mold in greenhouse cucumbers.[4]

4.2.1 Materials

  • Cucumber plants (specify cultivar) at the flowering and fruiting stage.

  • This compound formulation.

  • Culture of Botrytis cinerea.

  • Potato Dextrose Agar (PDA).

  • Sterile distilled water.

  • Pressurized sprayer.

  • Hemocytometer.

4.2.2 Procedure

  • Inoculum Preparation:

    • Culture B. cinerea on PDA plates for 10-14 days at 22-25°C.

    • Prepare a conidial suspension by flooding the plates with sterile distilled water and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Plant Inoculation:

    • In a greenhouse environment with high relative humidity (>90%), spray the cucumber plants, focusing on flowers and young fruit, with the conidial suspension.

  • Fungicide Application:

    • Prepare this compound solution at the desired test concentrations.

    • Apply the fungicide as a foliar spray 24 hours after inoculation (curative) or 24 hours before inoculation (preventative).

    • Maintain a control group sprayed only with water.

    • Use a randomized complete block design with four replications.

  • Data Collection and Assessment:

    • Seven and fourteen days after treatment, record the number of infected flowers and fruits per plant.

    • Assess disease severity based on the percentage of tissue covered by mycelium and spores.

    • Calculate the area under the disease progress curve (AUDPC).

Efficacy Against Anthracnose (Colletotrichum orbiculare)

This protocol is a generalized methodology adapted from studies on cucumber anthracnose management.[5]

4.3.1 Materials

  • Cucumber plants (specify cultivar).

  • This compound formulation.

  • Culture of Colletotrichum orbiculare.

  • Humid chamber.

  • Pressurized sprayer.

4.3.2 Procedure

  • Inoculum Preparation:

    • Grow C. orbiculare on a suitable medium (e.g., PDA) until sporulation.

    • Prepare a spore suspension and adjust to a concentration of approximately 1 x 10^6 conidia/mL.

  • Fungicide Application (Preventative):

    • Apply this compound at various concentrations to cucumber plants at the 3-4 true leaf stage.

    • Include a water-sprayed control.

  • Inoculation:

    • Twenty-four hours after fungicide application, spray the plants with the C. orbiculare spore suspension.

    • Place the plants in a humid chamber for 48 hours to promote infection.

  • Disease Assessment:

    • Seven to ten days after inoculation, assess the disease severity by counting the number of lesions per leaf or by using a disease rating scale based on the percentage of leaf area affected.

    • Calculate the percent disease control for each treatment relative to the control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Cultivation Cucumber Plant Cultivation Application Fungicide Application (or Water for Control) Plant_Cultivation->Application Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation with Pathogen Inoculum_Prep->Inoculation Fungicide_Prep This compound Solution Preparation Fungicide_Prep->Application Application->Inoculation Preventative Protocol Incubation Incubation under Favorable Conditions Application->Incubation Inoculation->Application Curative Protocol Inoculation->Incubation Disease_Assessment Disease Incidence & Severity Assessment Incubation->Disease_Assessment Yield_Assessment Yield Parameter Measurement Incubation->Yield_Assessment Data_Analysis Statistical Analysis Disease_Assessment->Data_Analysis Yield_Assessment->Data_Analysis

Experimental workflow for fungicide efficacy testing.

Resistance Management

The development of fungicide resistance is a significant concern with benzimidazole fungicides due to their single-site mode of action. Strains of Botrytis cinerea and Corynespora cassiicola resistant to this compound have been reported. To mitigate the risk of resistance development, the following strategies are recommended:

  • Rotation: Alternate applications of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.

  • Tank Mixing: In some cases, tank-mixing this compound with a multi-site contact fungicide can be an effective resistance management strategy.[1]

  • Integrated Pest Management (IPM): Incorporate cultural control practices such as sanitation, humidity management, and the use of resistant cultivars to reduce reliance on fungicides.

Safety Precautions

Always refer to the manufacturer's safety data sheet (SDS) and product label for complete safety information and personal protective equipment (PPE) requirements. Handle this compound in a well-ventilated area and avoid contact with skin, eyes, and clothing.

Conclusion

This compound can be an effective tool for the management of key fungal diseases in greenhouse-grown cucumbers. Its systemic action provides both curative and preventative control. However, to ensure its long-term efficacy, it is crucial to adhere to resistance management strategies and proper application protocols. The experimental designs outlined in this document provide a framework for further research into the optimal use of this compound for sustainable cucumber production.

References

Troubleshooting & Optimization

Optimizing the stability of Thiophanate-Methyl in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiophanate-Methyl. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in aqueous solutions for reliable and reproducible bioassay results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the stability and handling of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound in aqueous solutions for bioassays.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous/cell culture medium. 1. Low aqueous solubility of this compound. 2. The final concentration of the organic solvent (e.g., DMSO) used for the stock solution is too low in the final working solution. 3. The working solution was not prepared fresh or was stored improperly.1. Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit. 2. When preparing the working solution, add the this compound stock solution to the pre-warmed aqueous medium while vortexing to facilitate dissolution. Maintain a final DMSO concentration of ≤ 0.5% (v/v), though some cell lines may tolerate up to 1%.[1][2][3][4] 3. Prepare working solutions fresh for each experiment and use them immediately.
Inconsistent or lower-than-expected bioactivity. 1. Degradation of this compound to its primary metabolite, Carbendazim (MBC), which is the active fungicide. The rate of conversion can be influenced by pH, temperature, and light. 2. The pH of the bioassay medium is alkaline (pH > 7), accelerating the hydrolysis of this compound. 3. Exposure of the solution to light, leading to photolysis.1. Be aware that the bioactivity observed may be due to MBC. For assays where the parent compound is of interest, minimize degradation by controlling the experimental conditions. 2. Maintain the pH of the aqueous solution in the acidic to neutral range (pH 4-7) where this compound is more stable.[5][6][7] 3. Protect stock and working solutions from light by using amber vials or covering the containers with aluminum foil.
High variability between replicate wells in a plate-based assay. 1. Uneven cell seeding or non-homogenous distribution of the compound. 2. "Edge effects" in microplates due to evaporation. 3. Inconsistent pipetting technique.1. Ensure a single-cell suspension before seeding and mix the compound solution thoroughly before and during dispensing. 2. Avoid using the outer wells of the microplate for treatment and instead fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. 3. Use calibrated pipettes and employ consistent pipetting techniques, such as reverse pipetting for viscous solutions.
Interference with fluorescence-based assays. 1. Autofluorescence of this compound or its degradation products. 2. Quenching of the fluorescent signal by the compound.1. Run a control with the compound in the assay medium without cells or the fluorescent probe to measure its intrinsic fluorescence. 2. If interference is suspected, consider using an alternative assay with a different detection method (e.g., absorbance or luminescence-based). It's important to note that compounds can interfere with assays through the inner filter effect, where the compound absorbs light at the excitation or emission wavelengths of the fluorophore.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in aqueous solutions?

A1: The primary degradation product of this compound in aqueous solutions is methyl 2-benzimidazolecarbamate (MBC), also known as Carbendazim. This conversion is accelerated by alkaline pH, elevated temperature, and exposure to UV light or sunlight. It is important to note that MBC is the principal active fungicidal compound.[5][7][12]

Q2: How does this compound exert its biological effect?

A2: this compound is a pro-fungicide, meaning it is converted in vivo to its active metabolite, Carbendazim (MBC). MBC inhibits the polymerization of β-tubulin, a critical component of microtubules in fungal cells. This disruption of microtubule assembly interferes with cell division (mitosis), leading to the inhibition of fungal growth.[13]

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: this compound is most stable in acidic to neutral aqueous solutions (pH 4-7). It undergoes rapid hydrolysis in alkaline conditions (pH > 7).[5][6][7]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its good solubilizing capacity for this compound. Acetonitrile is also a suitable solvent.[14][15]

Q5: How should I store my this compound stock solution?

A5: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Data Presentation

The stability of this compound in aqueous solutions is influenced by pH and temperature. The following tables summarize the available quantitative data.

Table 1: pH-Dependent Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Reference
7.02246 days[16]
9.0250.7 days (16.8 hours)[12]
9.0653.9 minutes[16]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (g/kg at 23°C)
Acetone58.1
Cyclohexanone43.0
Methanol29.2
Acetonitrile24.4
Ethyl acetate11.9
WaterVery slightly soluble

Data compiled from PubChem.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound (MW: 342.39 g/mol )

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Weigh out 3.42 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Crucially, add the this compound-DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium without this compound.

    • Use the working solutions immediately after preparation.

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% Sterile DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C (protect from light) aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For each experiment dilute Serially dilute in pre-warmed aqueous medium thaw->dilute mix Mix immediately and thoroughly dilute->mix use Use immediately in bioassay mix->use G TM This compound (Pro-fungicide) MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Metabolic Conversion inhibition Inhibition MBC->inhibition tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule Assembly disruption Disruption microtubule->disruption mitosis Mitosis (Cell Division) fungal_growth Fungal Growth Inhibition mitosis->fungal_growth inhibition->microtubule disruption->mitosis

References

Navigating the Analysis of Thiophanate-Methyl and its Degradation Products: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the accurate analysis of Thiophanate-Methyl and its primary degradation product, Carbendazim (MBC). Given the inherent instability of this compound during sample preparation, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

Low recovery of this compound and unexpectedly high levels of Carbendazim are common challenges during analysis. This guide addresses potential causes and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Degradation to Carbendazim: this compound is susceptible to degradation, particularly under alkaline (high pH) conditions and elevated temperatures.[1]- Maintain a stable, slightly acidic pH during extraction by using a buffered QuEChERS method (e.g., AOAC or EN versions).[1] - Keep samples and extracts cool throughout the entire process to minimize thermal degradation.[1] - Analyze samples as promptly as possible after extraction.[1]
Analyte Loss During d-SPE Cleanup: Certain dispersive solid-phase extraction (d-SPE) sorbents, such as graphitized carbon black (GCB), can adsorb planar molecules like this compound, leading to reduced recoveries.- If GCB is necessary for pigment removal, use the minimum effective amount. - Consider alternative sorbents like PSA (Primary Secondary Amine) and C18 for fatty matrices, which have a lower affinity for this compound.[1]
Incomplete Extraction: Insufficient homogenization or agitation, or an improper solvent-to-sample ratio can result in poor extraction efficiency.- Ensure vigorous and thorough shaking during the extraction and partitioning steps. - Strictly adhere to the recommended sample-to-solvent ratios as specified in your chosen QuEChERS protocol.
High Variability in Results Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.- Utilize matrix-matched calibration standards to compensate for these effects. - The most robust solution is the use of a stable isotopically labeled internal standard, such as this compound-d6. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Presence of Unexpected Peaks Further Degradation: Under certain conditions, Carbendazim can further degrade to other compounds like 2-aminobenzimidazole (B67599) (2-AB).- Ensure proper storage of samples and extracts at low temperatures (e.g., -20°C) to prevent further degradation. - Review the chromatographic data for known degradation products of Carbendazim.

Frequently Asked Questions (FAQs)

Q1: Why do I always detect Carbendazim in my this compound samples?

A1: this compound readily converts to Carbendazim, which is a more stable molecule and also a fungicide itself. This conversion can happen on the agricultural commodity, during storage, and throughout the analytical sample preparation process.[1] Therefore, the presence of Carbendazim is expected. For regulatory purposes, the total residue is often defined as the sum of this compound and Carbendazim, expressed as Carbendazim.

Q2: What is the optimal pH for extracting this compound?

A2: this compound is most stable in acidic to neutral conditions. Alkaline conditions (pH > 7) significantly accelerate its degradation to Carbendazim. Therefore, it is crucial to maintain a pH below 7 during extraction. Buffered QuEChERS methods are designed to control the pH and improve the stability of pH-sensitive pesticides like this compound.

Q3: Can I use Gas Chromatography (GC) for the analysis of this compound?

A3: While GC can be used, it is generally not the preferred method for this compound analysis due to its thermal instability. The high temperatures of the GC inlet can cause on-column degradation of this compound to Carbendazim, leading to inaccurate quantification of the parent compound. Liquid Chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique.

Q4: How should I store my this compound stock solutions and samples?

A4: Stock solutions should be prepared in a stable solvent like methanol (B129727) or acetonitrile (B52724) and stored in a refrigerator or freezer in the dark.[2] Prepared samples and extracts should be stored frozen (at or below -20°C) to minimize degradation and should be analyzed as soon as possible.[1]

Q5: What is the role of an isotopically labeled internal standard like this compound-d6?

A5: An isotopically labeled internal standard is the gold standard for accurate quantification. This compound-d6 has the same chemical and physical properties as this compound and will degrade at a similar rate during sample preparation. By adding a known amount of the internal standard at the beginning of the extraction, any loss of the target analyte due to degradation or matrix effects can be accurately corrected for, leading to more precise and reliable results.

Quantitative Data Summary

Table 1: Impact of d-SPE Sorbent on Analyte Recovery

The choice of d-SPE sorbent is critical for the cleanup step in the QuEChERS method. This table summarizes the typical recovery rates for this compound and Carbendazim with commonly used sorbents.

d-SPE Sorbent This compound Recovery (%) Carbendazim Recovery (%) Notes
PSA (Primary Secondary Amine) 85 - 10590 - 110Good for removing fatty acids and sugars. Generally good recovery for both analytes.
C18 80 - 10085 - 105Effective for removing non-polar interferences, such as fats and oils.
GCB (Graphitized Carbon Black) 50 - 8070 - 90Very effective for removing pigments and sterols, but can lead to significant loss of planar pesticides like this compound. Use with caution and in minimal amounts.
PSA + C18 80 - 10085 - 105A common combination for samples with both fatty and other interferences.

Recovery rates are approximate and can vary depending on the matrix, spiking level, and specific experimental conditions.

Experimental Protocols

Detailed QuEChERS Protocol for the Analysis of this compound and Carbendazim in a Fruit Matrix

This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS for the simultaneous determination of this compound and Carbendazim.

1. Sample Preparation:

  • Homogenize a representative sample of the fruit matrix.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If using an isotopically labeled internal standard, add the appropriate volume of the standard solution at this stage.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

3. Centrifugation:

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic and aqueous layers.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

  • Vortex the tube for 30 seconds to disperse the sorbent.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.

5. Final Preparation and Analysis:

  • Carefully transfer the cleaned extract into an autosampler vial.

  • Analyze the extract using LC-MS/MS.

Visualizations

degradation_pathway cluster_conditions Influencing Factors TM This compound MBC Carbendazim (MBC) TM->MBC Degradation Alkaline pH Alkaline pH Alkaline pH->TM High Temperature High Temperature High Temperature->TM

Caption: Degradation pathway of this compound to Carbendazim.

quechers_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g of Sample Homogenization->Weighing Add_Solvent 3. Add Acetonitrile & IS Weighing->Add_Solvent Add_Salts 4. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 dSPE 7. Dispersive SPE Centrifuge1->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 LCMS 9. LC-MS/MS Analysis Centrifuge2->LCMS

References

Technical Support Center: Troubleshooting Thiophanate-Methyl Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the residue analysis of Thiophanate-Methyl, specifically focusing on the challenge of low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when analyzing for this compound?

A1: The main challenge is the instability of this compound, which can readily degrade into its primary metabolite, carbendazim (B180503) (MBC), which is also an active fungicide.[1][2][3] This degradation can occur under alkaline conditions, during sample storage, or throughout the analytical process.[1] This leads to artificially low recovery of this compound and a corresponding, inaccurate increase in the concentration of carbendazim.[1] For regulatory purposes, the residue definition often includes the sum of this compound and carbendazim, expressed as carbendazim.[4][5]

Q2: My this compound recovery is consistently low. What are the common causes?

A2: Low recovery of this compound is a frequent issue that can stem from several factors throughout the analytical workflow. The most common causes are:

  • Degradation to Carbendazim (MBC): As mentioned, this compound is unstable and converts to the more stable carbendazim, especially under certain pH and temperature conditions.[4]

  • Incomplete Extraction: Poor extraction efficiency can result from insufficient shaking or using an improper solvent-to-sample ratio.[4]

  • Analyte Loss During Cleanup: Certain sorbents used in dispersive solid-phase extraction (d-SPE), a common step in the QuEChERS method, can adsorb the planar this compound molecule, leading to losses.[4]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, either suppressing or enhancing the signal.[1][6]

Q3: How does pH affect the stability and recovery of this compound?

A3: The pH of the extraction solvent and sample matrix is critical. This compound is stable in acidic solutions but becomes unstable in neutral to alkaline conditions, where it degrades to carbendazim.[7] The half-life is significantly shorter at higher pH values. To minimize degradation, it is recommended to use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable, acidic pH during extraction.[4]

Table 1: Effect of pH on this compound Stability

pHHalf-Life (DT₅₀) at 22°CStability Condition
5867 daysStable
7Slight, measurable degradationSlightly Unstable
91.0 daysUnstable

Source: University of Hertfordshire, AERU.[8]

Q4: Can the d-SPE cleanup step in the QuEChERS method cause low recovery?

A4: Yes, the cleanup sorbents used in dispersive solid-phase extraction (d-SPE) can sometimes adsorb the target analyte.[1] For this compound, graphitized carbon black (GCB) is a known cause of low recovery due to its strong affinity for planar molecules.[4][9] If GCB is necessary to remove pigments, use the minimum amount required.[4] Consider alternative sorbents like PSA (primary secondary amine) and C18 for fatty matrices, which have a lower affinity for this compound.[4]

Q5: What is the "matrix effect" and how can I compensate for it?

A5: The matrix effect occurs when co-extracted compounds from a sample interfere with the analysis, either suppressing or enhancing the instrument's signal for the target analyte.[1] This can lead to inaccurate quantification. The most effective way to compensate for this is by using a stable, isotopically labeled internal standard (IS), such as this compound-d6.[1] The IS is added to the sample at the beginning of the workflow and experiences the same losses and matrix effects as the native analyte.[1] Since the instrument measures the ratio of the analyte to the internal standard, any procedural losses or signal fluctuations are canceled out, leading to more accurate and precise results.[1]

Q6: I see a peak for Carbendazim in my analysis. Is this expected?

A6: Yes, the presence of a carbendazim peak is expected.[4] this compound readily degrades to carbendazim on the crop, in the environment, and during the analytical process.[2][3][4] It is crucial to use a method that can simultaneously quantify both compounds.[4] For regulatory purposes, the total residue is often defined as the sum of this compound and carbendazim, expressed as carbendazim.[5]

Q7: My recoveries are still low after troubleshooting. What else can I check?

A7: If you have addressed the common issues, consider the following points:[4]

  • Standard Stability: Ensure your stock and working standard solutions are fresh and have been stored correctly to prevent degradation.

  • Sample Storage: Degradation may have occurred before analysis if samples were not stored properly (e.g., frozen). The stability of this compound in crops at -30°C was determined to be 71-98% after two years, depending on the crop.[10]

  • Extraction Time and Temperature: While QuEChERS is a rapid method, ensure sufficient shaking time for complete extraction. Avoid high temperatures during all steps to minimize thermal degradation.[4]

  • Sample Hydration: The QuEChERS method relies on an aqueous phase for proper partitioning. For dry samples like dried herbs or cereals, add an appropriate amount of water before the initial acetonitrile (B52724) extraction.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.

G start Start: Low Recovery of This compound check_degradation Potential Cause: Degradation to Carbendazim (MBC) start->check_degradation check_extraction Potential Cause: Incomplete Extraction start->check_extraction check_cleanup Potential Cause: Loss during d-SPE Cleanup start->check_cleanup check_matrix Potential Cause: Matrix Effects start->check_matrix solution_degradation Solution: 1. Use buffered QuEChERS (acidic pH). 2. Keep samples/extracts cool. 3. Analyze samples promptly. check_degradation->solution_degradation solution_extraction Solution: 1. Ensure vigorous shaking (1 min). 2. Verify correct sample-to-solvent ratio. check_extraction->solution_extraction solution_cleanup Solution: 1. Avoid or minimize GCB sorbent. 2. Use alternative sorbents (PSA, C18). check_cleanup->solution_cleanup solution_matrix Solution: 1. Use Isotope-Labeled Internal Standard (e.g., this compound-d6). 2. Use matrix-matched calibration. check_matrix->solution_matrix re_evaluate Re-evaluate Recovery solution_degradation->re_evaluate solution_extraction->re_evaluate solution_cleanup->re_evaluate solution_matrix->re_evaluate end_ok Recovery Acceptable re_evaluate->end_ok Yes end_further Further Investigation: Check Standard Stability, Sample Storage, Instrument Performance re_evaluate->end_further No

Troubleshooting workflow for low this compound recovery.

Chemical Degradation Pathway

This compound degrades to form carbendazim (MBC), which is the primary fungitoxic agent.[7] This conversion is a key factor to consider in any analysis.

G TM This compound (C12H14N4O4S2) MBC Carbendazim (MBC) (C9H9N3O2) TM->MBC Degradation / Conversion Factors Influencing Factors: - Alkaline pH - Temperature - UV Light / Sunlight - Plant Enzymes Factors->TM

Degradation of this compound to Carbendazim (MBC).

Role of Isotopic Internal Standard

Using an isotopically labeled internal standard like this compound-d6 is the most reliable way to ensure accurate quantification by correcting for analyte loss and matrix effects.

G cluster_workflow Analytical Workflow cluster_quantification Quantification Sample Initial Sample Spike Spike with This compound-d6 (IS) Sample->Spike Add known amount Extraction Extraction & Cleanup Spike->Extraction Process together Analysis LC-MS/MS Analysis Extraction->Analysis Losses affect both Ratio Measure Ratio (Analyte / IS) Analysis->Ratio Signal Suppression/Enhancement affects both Result Accurate Result (Corrected for Loss & Matrix Effects) Ratio->Result

Workflow using an isotopic internal standard for accurate analysis.

Experimental Protocols

Protocol: Generic QuEChERS Method for Fruit/Vegetable Samples

This protocol is a generalized procedure based on common QuEChERS methodologies and should be validated for specific matrices and instrumentation.[1]

  • Sample Preparation:

    • Homogenize at least 200g of the sample (e.g., apple, strawberry) to a uniform paste.[1]

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Internal Standard Spiking:

    • Add a known volume of an appropriate internal standard stock solution (e.g., this compound-d6) to the tube to achieve the desired final concentration.[1]

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid, v/v) to the centrifuge tube.[1] The acid helps to keep this compound stable.

    • Cap the tube securely and shake vigorously for 1 minute (e.g., using a vortex mixer).[1]

  • Salting-Out (Partitioning):

    • Add a salt mixture, such as one containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc).[1]

    • Immediately cap and shake vigorously for 1 minute. The salts induce phase separation.[1]

    • Centrifuge at high speed (e.g., ≥3000 rcf) for 5 minutes.[11]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing the appropriate sorbents (e.g., MgSO₄, PSA). Avoid using GCB unless absolutely necessary.[4]

    • Vortex the tube for 30 seconds.[1]

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.[1]

  • Analysis:

    • Carefully transfer the final, cleaned extract into an autosampler vial.[1]

    • Analyze the extract using a suitable instrumental method, such as LC-MS/MS.[1]

Table 2: Comparison of Extraction Methods for this compound in Soil

ParameterQuEChERSSolid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Recovery 75.48% - 109.18%[11]86% - 98%[11]Can lead to conversion to carbendazim[11]
Relative Standard Deviation (RSD) 0.60% - 5.11%[11]< 2.60%[11]Not consistently reported for parent compound[11]
Throughput High[11]Medium[11]Medium to High[11]
Solvent Consumption Low[11]Medium[11]Low[11]
Notes A versatile and widely used method for multi-residue analysis.[11]Provides good cleanup but can be more time-consuming.[11]Rapid extraction, but thermal degradation is a significant consideration.[11]
Protocol: Solid-Phase Extraction (SPE) for Soil Samples

SPE is a selective sample preparation technique that can provide good cleanup.[11]

  • Extraction:

    • Weigh 10 g of soil into a flask.

    • Add 20 mL of an extraction solvent (e.g., acidic methanol).[11]

    • Sonicate for 15 minutes.[11]

    • Centrifuge and collect the supernatant.[11]

    • Repeat the extraction with a fresh portion of solvent.

    • Combine the supernatants and adjust the pH to neutral.[11]

  • SPE Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis:

    • The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

References

Strategies for improving Thiophanate-Methyl efficacy against resistant fungal strains.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Thiophanate-Methyl, particularly against resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a systemic fungicide belonging to the benzimidazole (B57391) chemical group.[1][2] Its primary mode of action involves the inhibition of fungal cell division (mitosis).[1][2][3] After application, it is absorbed by the plant and converted into the more active compound, carbendazim (B180503) (MBC).[1] Carbendazim then binds to the β-tubulin protein, disrupting the assembly of microtubules. This process is essential for the formation of the mitotic spindle, and its disruption halts nuclear division, thereby stopping fungal growth and reproduction.[4][5][6]

Q2: What are the typical signs of emerging this compound resistance in the lab?

A2: The most common sign of emerging resistance is a noticeable decrease in the fungicide's efficacy, even at recommended or previously effective concentrations. In a laboratory setting, this manifests as fungal isolates showing significant mycelial growth or spore germination on media amended with this compound at concentrations that would normally be inhibitory.[7][8] If you observe that the effective concentration required to inhibit 50% of growth (EC₅₀) for your fungal isolates is increasing over time, it is a strong indicator of resistance development.[4]

Q3: How does resistance to this compound develop in fungal populations?

A3: Resistance to this compound and other benzimidazole fungicides is primarily caused by specific point mutations in the β-tubulin gene (TUB2).[4][5] These mutations alter the target protein's structure, reducing its binding affinity for carbendazim. As a result, the fungicide can no longer effectively disrupt microtubule assembly.[4][6] Common mutations associated with high resistance occur at specific codons, such as 198 and 200.[9][10][11] Because this is a single-site mode of action, resistance can develop relatively quickly with repeated use.[4][5]

Troubleshooting Guide for Efficacy Issues

Problem: My this compound application is no longer controlling the fungal pathogen effectively.

This guide will walk you through the steps to diagnose and address the potential causes of treatment failure.

Step 1: Verify Application Protocol and Fungicide Integrity

Before suspecting resistance, it is crucial to rule out issues with the experimental setup.

  • Concentration and Preparation: Double-check all calculations. Was the stock solution prepared correctly? Has the solid compound been fully dissolved?

  • Storage: Has the this compound stock been stored correctly (e.g., protected from light and extreme temperatures)? Improper storage can lead to degradation.

  • Application Method: Ensure the application method (e.g., media amendment, foliar spray) is appropriate for the experiment and that coverage is uniform.[12]

  • pH of Media/Solution: Benzimidazoles can be less stable under alkaline conditions. Ensure the pH of your media or spray solution is not highly alkaline.[13]

Step 2: Confirm Fungal Resistance

If the application protocol is sound, the next step is to quantitatively assess the sensitivity of your fungal strain. This is typically done through a fungicide sensitivity assay to determine the EC₅₀ value.

  • Action: Perform a dose-response experiment comparing your current isolate to a known sensitive (wild-type) strain, if available. A significant increase in the EC₅₀ value for your isolate compared to the baseline or sensitive control confirms resistance.[7][8]

  • See Experimental Protocols section for a detailed methodology.

Step 3: Implement Resistance Management Strategies

If resistance is confirmed, the following strategies can be employed to improve efficacy and manage the resistant population.

  • Strategy 1: Combination with a Multi-Site Fungicide: The most effective strategy is to use this compound in combination (tank-mix) with a fungicide that has a different mode of action, especially a multi-site inhibitor.[12][14] Multi-site fungicides have a much lower risk of resistance development.[15]

    • Examples:

      • Chlorothalonil: A multi-site contact fungicide that provides a protective barrier on the plant surface. The combination offers both systemic and contact action.[16][17]

      • Mancozeb: Another multi-site contact fungicide that provides a protective layer and helps manage resistance.[15][16]

  • Strategy 2: Alternation of Fungicides: Implement a rotational program where fungicides with different modes of action (different FRAC codes) are used in sequence.[2][12] Avoid rotating this compound with other benzimidazoles (FRAC Code 1) like benomyl (B1667996) or thiabendazole, as they share the same resistance mechanism.[12][14]

    • Example Rotation:

      • Application 1: this compound (FRAC Code 1) + Mancozeb (FRAC Code M3)

      • Application 2: Pyraclostrobin (FRAC Code 11)

      • Application 3: Difenoconazole (FRAC Code 3)

  • Strategy 3: Molecular Testing: For a more precise approach, identify the specific mutation conferring resistance through molecular techniques like PCR and gene sequencing of the β-tubulin gene.[4][9] This can confirm the mechanism of resistance and guide the selection of alternative fungicides that are not affected by this mutation.

Data on this compound Resistance

The following tables summarize quantitative data on the varying sensitivity of fungal strains to this compound.

Table 1: Sensitivity of Botrytis cinerea Isolates to this compound

Resistance PhenotypeEC₅₀ Value (µg/mL)Description
Sensitive (SS)< 1Growth is inhibited at low concentrations.
Low Resistance (LR)1 - 10Requires a slightly higher concentration for inhibition.
Weak Resistance (WR)10 - 50Shows significant growth at moderate concentrations.
High Resistance (HR)> 100Grows even at very high fungicide concentrations.

(Data sourced from a study on Botrytis cinerea from Californian vineyards and orchards[4])

Table 2: Sensitivity of Colletotrichum spp. Isolates to this compound

Fungal SpeciesResistance PhenotypeEC₅₀ Range (µg/mL)Associated Mutation
Colletotrichum musaeSensitive0.003 - 4.84None Detected
Colletotrichum musaeModerately Resistant10.43 - 48.73F200Y in β-tubulin
Colletotrichum siamenseSensitiveN/ANone Detected
Colletotrichum siamenseHighly Resistant> 100E198A in β-tubulin

(Data compiled from studies on Colletotrichum species from banana and strawberry[9][11])

Visualizations

G cluster_pathway This compound Mode of Action & Resistance cluster_resistance Resistance Mechanism TM This compound (Applied) MBC Carbendazim (MBC) (Active Compound) TM->MBC Conversion in plant Inhibit Disruption of Microtubule Assembly MBC->Inhibit Binds to β-tubulin BTub β-tubulin Protein (Target Site) Micro Microtubule Assembly Mitosis Successful Mitosis & Fungal Growth NoGrowth Mitosis Inhibited (Fungicidal Effect) Inhibit->NoGrowth Mutation Mutation in β-tubulin gene (e.g., E198A, F200Y) AlteredBTub Altered β-tubulin Mutation->AlteredBTub NoBind MBC Cannot Bind AlteredBTub->NoBind NoBind->Micro Assembly Proceeds

Caption: Mode of action of this compound and the primary mechanism of fungal resistance.

G cluster_workflow Experimental Workflow: Fungicide Sensitivity Assay start Start: Suspected Resistance isolate Isolate and culture fungal strain start->isolate prepare Prepare PDA media amended with serial dilutions of this compound (e.g., 0, 0.1, 1, 10, 100 µg/mL) isolate->prepare inoculate Inoculate center of each plate with a mycelial plug prepare->inoculate incubate Incubate under optimal growth conditions inoculate->incubate measure Measure colony diameter after a set period incubate->measure calculate Calculate Percent Inhibition vs. Control and determine EC₅₀ value measure->calculate analyze Analyze & Conclude calculate->analyze

Caption: Standard workflow for assessing fungal resistance via a mycelial growth assay.

G cluster_troubleshooting Troubleshooting Logic for Efficacy Failure start Is this compound treatment failing? check_protocol Review Application Protocol: - Concentration - Storage - pH start->check_protocol Yes protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Correct protocol and re-run experiment protocol_ok->fix_protocol No test_resistance Perform Fungicide Sensitivity Assay (EC₅₀) protocol_ok->test_resistance Yes is_resistant Is EC₅₀ significantly higher than baseline? test_resistance->is_resistant not_resistant Investigate other factors: - Contamination - Environmental stress is_resistant->not_resistant No implement_strategy Implement Resistance Management Strategy: - Combination Therapy - Fungicide Rotation is_resistant->implement_strategy Yes

Caption: A decision tree for troubleshooting this compound efficacy issues.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC₅₀ Determination

This protocol is used to determine the concentration of this compound that inhibits the mycelial growth of a fungal isolate by 50% (EC₅₀).[4][7][8]

1. Materials and Reagents:

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium.[18]

  • This compound (analytical grade).

  • Sterile solvent for fungicide (e.g., acetone (B3395972) or DMSO).

  • Sterile distilled water.

  • Petri plates (90 mm).

  • Actively growing culture of the fungal isolate to be tested.

  • Cork borer (5 mm diameter).

  • Incubator.

2. Preparation of Fungicide-Amended Media:

  • Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent.

  • Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Create a series of desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.[4] Ensure the volume of the solvent is constant across all plates (including the control) and does not exceed 1% of the total media volume to avoid solvent toxicity. The 0 µg/mL plate serves as the control and should contain only the solvent.

  • Mix thoroughly and pour approximately 20 mL of the amended agar into each sterile Petri plate. Allow the plates to solidify.

3. Inoculation and Incubation:

  • Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 20-25°C).

4. Data Collection and Analysis:

  • Incubate until the fungal growth in the control plate has reached approximately 70-80% of the plate's diameter.

  • Measure the colony diameter (in two perpendicular directions) for each plate and calculate the average.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

  • Determine the EC₅₀ value by performing a probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[11]

Protocol 2: Molecular Detection of β-tubulin Gene Mutations

This protocol provides a general workflow for identifying point mutations in the β-tubulin gene associated with resistance.

1. Materials and Reagents:

  • Fungal mycelium (from pure culture).

  • DNA extraction kit (plant/fungi specific).

  • PCR thermocycler.

  • Primers designed to amplify the relevant section of the β-tubulin gene (e.g., targeting the region containing codons 198 and 200).[4][9]

  • Taq DNA polymerase and dNTPs.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

2. Methodology:

  • DNA Extraction: Grow the fungal isolate in liquid or on solid media and harvest the mycelium. Extract genomic DNA using a commercial kit or a standard CTAB protocol.

  • PCR Amplification: Amplify the target region of the β-tubulin gene using PCR. The primers and cycling conditions should be optimized based on the fungal species and published literature.[4]

  • Verification: Run the PCR product on an agarose (B213101) gel to confirm that a fragment of the expected size has been amplified.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a known sensitive (wild-type) β-tubulin gene sequence from the same species. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change at key positions like E198 or F200.[9][10] This confirms the molecular basis of resistance.

References

Mitigating matrix effects in the LC-MS/MS analysis of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating matrix effects in the LC-MS/MS analysis of Thiophanate-Methyl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Question: I am not observing a signal for this compound, or the signal is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low or no signal for this compound can be attributed to several factors, ranging from sample preparation to instrument parameters. A systematic troubleshooting approach is recommended.

    • Degradation of this compound: this compound is known to be unstable and can degrade to its more stable metabolite, carbendazim (B180503), particularly under certain pH and temperature conditions.[1]

      • Solution: Use a buffered QuEChERS method to maintain a stable pH during extraction.[1] It is also crucial to keep samples and extracts cool throughout the process and analyze them as quickly as possible.[1] The use of an isotope-labeled internal standard, such as this compound-d6, can help to correct for degradation as it will degrade at a similar rate.[2]

    • Poor Extraction Efficiency: The chosen extraction solvent and procedure may not be optimal for your specific matrix.

      • Solution: For matrices like pear, methanol (B129727) has been shown to be an effective extraction solvent, avoiding partitioning issues sometimes seen with acetonitrile (B52724).[3] Ensure vigorous shaking during extraction to achieve thorough mixing.[1] For dry samples, such as cereals or dried herbs, ensure adequate hydration (at least 80%) by adding water before acetonitrile extraction to ensure proper partitioning.[1]

    • Analyte Loss During Cleanup: The sorbents used in dispersive solid-phase extraction (dSPE) can sometimes adsorb this compound.

      • Solution: Graphitized carbon black (GCB) can adsorb planar molecules like this compound. If GCB is necessary for pigment removal, use the minimum amount required.[1] Consider alternative sorbents like PSA (primary secondary amine) and C18 for fatty matrices.[1]

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[4]

      • Solution: Improve sample cleanup to remove interfering compounds. Diluting the sample extract can also reduce the concentration of interfering matrix components.[5] Optimization of chromatographic conditions to separate this compound from matrix interferences is also a key strategy. The use of a stable isotope-labeled internal standard is highly recommended to compensate for ion suppression.[6]

Issue 2: High Signal Variability and Poor Reproducibility

  • Question: My results for this compound are not reproducible between injections or samples. What could be causing this?

  • Answer: High variability in your results often points to inconsistent matrix effects or instability of the analyte.

    • Inconsistent Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.

      • Solution: The most effective way to compensate for variable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound-d6.[6][7] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[6] Matrix-matched calibration curves, prepared by spiking known concentrations of the analyte into a blank matrix extract, can also be used to compensate for matrix effects.[3][8]

    • Analyte Degradation: As mentioned previously, the instability of this compound can lead to inconsistent results.

      • Solution: Consistent sample handling procedures are critical. Ensure that all samples are treated identically in terms of temperature and time from extraction to analysis. The use of a SIL-IS will also help correct for inconsistent degradation between samples.[2]

    • Instrumental Issues: Fluctuations in instrument performance can also lead to poor reproducibility.

      • Solution: Regularly check the performance of your LC-MS/MS system. This includes monitoring for pressure fluctuations, retention time shifts, and changes in peak shape.[9] Ensure the ion source is clean and that the mass spectrometer is properly calibrated.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the signal response of a standard in pure solvent to the signal response of a standard spiked into a blank sample extract at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[11][12] It involves an extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[11] The QuEChERS method is well-suited for the analysis of this compound in various matrices, including fruits, vegetables, and soil.[1][13][14]

Q4: When should I use a stable isotope-labeled internal standard for this compound analysis?

A4: The use of a stable isotope-labeled internal standard, such as this compound-d6, is highly recommended in most quantitative LC-MS/MS analyses of this compound.[15] It is particularly crucial when dealing with complex matrices, where significant and variable matrix effects are expected.[6] It also effectively compensates for analyte loss during sample preparation and for the degradation of this compound.[2][15]

Q5: Can I analyze for both this compound and its metabolite carbendazim simultaneously?

A5: Yes, LC-MS/MS methods can be developed for the simultaneous determination of this compound and carbendazim.[2][3][16] This is often necessary as this compound readily converts to carbendazim in the environment and during analysis.[1]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a generalized procedure based on the EN 15662 QuEChERS method.[12]

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For dry samples, add a sufficient amount of water to achieve at least 80% hydration.[1]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[13]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[13]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing sorbents. A common mixture is 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).[15]

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.[15]

  • Final Extract: The supernatant is ready for LC-MS/MS analysis. It may be diluted with a suitable solvent to further reduce matrix effects.

Protocol 2: LC-MS/MS Parameters for this compound and Carbendazim

These are typical starting parameters and should be optimized for your specific instrument and application.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MS/MS Transitions This compound: Precursor Ion: m/z 343.1, Product Ions: m/z 151.0, 192.0[17] Carbendazim: Precursor Ion: m/z 192.1, Product Ions: m/z 160.1, 132.1[17]

Quantitative Data Summary

Table 1: Recovery of this compound using Different Sample Preparation Methods

MatrixSample Preparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilQuEChERS75.48 - 109.180.60 - 5.11[13]
SoilSolid-Phase Extraction (SPE)86 - 98< 2.60[13]
RapeseedQuEChERS with dSPE77.44 - 100.92.20 - 6.62[18]
PearMethanol Extraction with dSPE75.00 - 84.92≤ 5.78[3]
TeaIsotope Dilution with dSPE97.2 - 110.6< 25.0[2][16]

Visualizations

Mitigating_Matrix_Effects_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Sample->Extraction Cleanup Cleanup (e.g., dSPE, SPE) Extraction->Cleanup IS Isotope-Labeled Internal Standard Extraction->IS LC_Separation LC Separation Cleanup->LC_Separation Dilution Sample Dilution Cleanup->Dilution MS_Detection MS/MS Detection LC_Separation->MS_Detection MM_Cal Matrix-Matched Calibration MS_Detection->MM_Cal Dilution->LC_Separation

Caption: A workflow for mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting_Low_Signal Start Low/No Signal for This compound Degradation Check for Degradation (Analyze for Carbendazim) Start->Degradation Extraction Evaluate Extraction Efficiency Start->Extraction Cleanup Investigate Analyte Loss during Cleanup Start->Cleanup Suppression Assess Ion Suppression Start->Suppression Sol_Degradation Use Buffered Method Keep Samples Cool Use Isotope-Labeled IS Degradation->Sol_Degradation Sol_Extraction Optimize Solvent Ensure Vigorous Shaking Hydrate Dry Samples Extraction->Sol_Extraction Sol_Cleanup Minimize GCB Use Consider Alternative Sorbents Cleanup->Sol_Cleanup Sol_Suppression Improve Cleanup Dilute Sample Optimize Chromatography Use Isotope-Labeled IS Suppression->Sol_Suppression

Caption: Troubleshooting guide for low signal of this compound.

References

Preventing the conversion of Thiophanate-Methyl to carbendazim during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of Thiophanate-Methyl, with a specific focus on preventing its conversion to Carbendazim (B180503) during sample extraction and analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Degradation to Carbendazim: this compound is unstable and degrades to the more stable Carbendazim, particularly under neutral to alkaline pH conditions and at elevated temperatures.[1][2] An unexplained increase in the Carbendazim peak often accompanies low this compound recovery.[1]pH Control: Employ a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable, acidic pH during extraction.[2] Using acetonitrile (B52724) with 1% acetic acid is a common and effective approach.[1] Temperature Control: Keep samples, extracts, and standards cool throughout the entire process to minimize thermal degradation.[2] Prompt Analysis: Analyze samples as quickly as possible after extraction to reduce the time for potential degradation.[2]
Incomplete Extraction: Insufficient homogenization, inadequate shaking, or an improper solvent-to-sample ratio can lead to poor extraction efficiency.[2]Thorough Homogenization: Ensure the sample is completely homogenized to a uniform consistency before extraction. Vigorous Shaking: Shake the sample vigorously with the extraction solvent for the recommended time to ensure thorough mixing. Correct Ratios: Strictly adhere to the sample-to-solvent ratios specified in the chosen analytical method.
Analyte Loss During d-SPE Cleanup: Certain dispersive solid-phase extraction (d-SPE) sorbents, such as graphitized carbon black (GCB), can adsorb planar molecules like this compound, leading to reduced recoveries.[2]Optimize Sorbent Use: If GCB is necessary for pigment removal, use the minimum amount required.[2] Alternative Sorbents: Consider using alternative or a combination of sorbents with lower affinity for this compound, such as PSA (primary secondary amine) and C18 for fatty matrices.[2]
High Variability in Results Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[1]Use of Internal Standard: Employ a stable isotope-labeled internal standard, such as this compound-d6. This standard is added at the beginning of the sample preparation and co-elutes with the analyte, allowing for accurate correction of matrix effects.[1][3] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Presence of a Significant Carbendazim Peak Degradation of this compound: As mentioned, the presence of Carbendazim is often a direct result of this compound degradation.Implement pH and Temperature Control: Follow the recommendations for preventing low recovery due to degradation. Check Standard Purity: Ensure the this compound standard has not degraded. Prepare fresh standards regularly and store them under appropriate conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the analysis of this compound?

A1: The main challenge is the chemical instability of this compound, which can readily degrade to its primary metabolite, Carbendazim (MBC), another active fungicide. This conversion can occur during sample storage, extraction, and analysis, particularly in neutral or alkaline conditions.[1] This leads to an underestimation of this compound and an overestimation of Carbendazim.

Q2: How can I prevent the conversion of this compound to Carbendazim during sample preparation?

A2: To prevent conversion, it is crucial to maintain an acidic environment and keep the samples cool. Using an extraction solvent containing a weak acid, such as 1% acetic acid in acetonitrile, is highly effective.[1] Additionally, performing all extraction and cleanup steps at low temperatures (e.g., on ice) and analyzing the samples promptly will minimize degradation.[2]

Q3: What is a suitable analytical technique for the simultaneous analysis of this compound and Carbendazim?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound and Carbendazim.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for various matrices.[2][5]

Q4: Why is the use of an isotopically labeled internal standard like this compound-d6 recommended?

A4: this compound-d6 is a stable, isotopically labeled version of this compound. When added to a sample at a known concentration at the beginning of the analytical workflow, it behaves almost identically to the non-labeled analyte. It experiences the same losses during sample preparation and the same matrix effects during analysis. By measuring the ratio of the analyte to the internal standard, any procedural losses and matrix effects can be accurately compensated for, leading to more precise and reliable quantification.[1][6]

Q5: Can I use Gas Chromatography (GC) for the analysis of this compound?

A5: While GC-MS can be used, it often involves a derivatization step to make the analytes more volatile. Some methods intentionally convert this compound to Carbendazim before derivatization for the determination of total residues. For the separate analysis of this compound and Carbendazim, LC-based methods are generally preferred due to their ability to analyze these thermally labile and polar compounds without derivatization.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound and Carbendazim in Fruit and Vegetable Matrices

This protocol is a generalized procedure and should be validated for the specific matrix and instrumentation.

1. Sample Preparation and Homogenization:

  • For solid samples, chop or dice them into small pieces.

  • Homogenize the sample using a high-speed blender to achieve a uniform paste. For samples with low water content, add a calculated amount of deionized water to reach at least 80% hydration.[2]

  • For liquid samples, ensure they are well-mixed.

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of an internal standard solution (e.g., this compound-d6).

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Cap the tube and shake vigorously for 1 minute.[2]

3. Salting-Out (Partitioning):

  • Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc).[1]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.[1]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. The sorbent composition will depend on the matrix (e.g., for a moderately fatty and pigmented sample: 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB).[2]

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.[2]

5. Analysis:

  • Take an aliquot of the cleaned extract, filter if necessary (e.g., using a 0.22 µm syringe filter), and transfer it to an autosampler vial.

  • Analyze by HPLC-MS/MS or another suitable chromatographic technique.[3]

Protocol 2: HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid.[4]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.25 mL/min.[4]

  • Injection Volume: 3 µL.[4]

  • Column Temperature: 40°C.[4]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound343.1151.0
Carbendazim192.1132.1
This compound-d6349.1151.0

Note: MRM transitions should be optimized for the specific instrument being used.[3]

Visualizations

TM This compound Conversion Degradation TM->Conversion MBC Carbendazim (MBC) Conversion->MBC Factors Promoting Factors: - Alkaline/Neutral pH - Elevated Temperature Factors->Conversion

Caption: Degradation pathway of this compound to Carbendazim.

cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Spiking 2. Add Internal Standard (this compound-d6) Homogenization->Spiking Extraction 3. Extraction (Acetonitrile + 1% Acetic Acid) Spiking->Extraction Partitioning 4. Salting-Out (MgSO4, NaOAc) Extraction->Partitioning Cleanup 5. d-SPE Cleanup (PSA, C18) Partitioning->Cleanup Analysis 6. HPLC-MS/MS Analysis Cleanup->Analysis

Caption: Experimental workflow for this compound analysis.

References

Optimizing spray intervals and application timing for Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray intervals and application timing for Thiophanate-Methyl in experimental settings.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the application of this compound.

Q1: We are observing suboptimal disease control despite following the recommended application rate for this compound. What are the potential causes and solutions?

A1: Suboptimal efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Application Timing: this compound exhibits both preventive and curative action; however, its efficacy is generally higher when applied preventively or at the very early stages of disease development.[1] For diseases like Sclerotinia stem rot in soybeans, applications must occur before the pathogen infects the plant tissue.[2]

  • Spray Interval: The interval between applications is critical. For many diseases, a 7-14 day interval is recommended.[3][4] Under high disease pressure or favorable environmental conditions for the pathogen, shorter intervals (e.g., 7 days) may be necessary.[3][5] Conversely, for preventive treatments under low disease pressure, a 14-21 day interval might suffice.

  • Fungicide Resistance: The target pathogen population may have developed resistance to this compound, which belongs to the benzimidazole (B57391) group (FRAC Group 1).[6] Continuous use of fungicides with the same mode of action can lead to the selection of resistant strains.[6] To mitigate this, implement a resistance management strategy by rotating or tank-mixing this compound with fungicides from different FRAC groups.[3][6]

  • Spray Coverage: Inadequate spray coverage can lead to poor disease control. Ensure thorough coverage of all plant surfaces, including the undersides of leaves. For certain diseases, a spreader/sticker can improve adherence and efficacy, especially in conditions of frequent rainfall.[5]

  • pH of Spray Solution: this compound should not be mixed with highly alkaline pesticides like Bordeaux mixture or lime sulfur.[3] The pH of the spray solution can affect the stability and efficacy of the fungicide.

Q2: How do we determine the optimal spray interval for our specific experimental conditions?

A2: The optimal spray interval is influenced by the target pathogen, host crop, environmental conditions, and disease pressure. To determine the ideal interval for your experiment, consider the following:

  • Pathogen Biology: Understand the life cycle of the target pathogen. Rapidly developing diseases will require shorter spray intervals.

  • Environmental Monitoring: High humidity, frequent rainfall, and moderate temperatures often favor fungal growth, necessitating shorter spray intervals.

  • Disease Scouting: Regularly monitor your experimental plots for disease symptoms. The appearance of new symptoms can indicate that the previous application's protective barrier is breaking down and another application is needed.

  • Preliminary Dose-Response and Interval Trials: Conduct small-scale preliminary experiments to test a range of spray intervals (e.g., 7, 10, 14, and 21 days) and evaluate the level of disease control for each.

Q3: Can we tank-mix this compound with other pesticides or fertilizers?

A3: this compound can be tank-mixed with some other pesticides, but compatibility should always be checked. It should not be mixed with highly alkaline substances.[3] When tank-mixing, always follow the label instructions for all products and perform a jar test to ensure physical compatibility before mixing in the spray tank.

Q4: What are the signs of phytotoxicity with this compound, and how can it be avoided?

A4: While generally safe for a wide range of plants, phytotoxicity can occur under certain conditions, such as high temperatures.[7] Symptoms may include leaf burn, stunting, or discoloration. To avoid phytotoxicity, adhere to the recommended application rates and avoid spraying during periods of extreme heat or drought stress. If you are using this compound on a new plant species or cultivar for the first time, it is advisable to test it on a small number of plants before treating the entire experimental group.

Data Presentation: Efficacy of this compound at Different Application Timings and Intervals

The following tables summarize quantitative data from studies on the efficacy of this compound.

Table 1: Effect of Application Timing and Frequency of this compound on Sclerotinia Stem Rot (SSR) in Soybean

TreatmentApplication Timing (Soybean Growth Stage)Number of ApplicationsDisease Severity Index (DSI)Yield ( kg/ha )
Untreated Control-025.03360
This compoundR1 (pre-inoculation)110.03630
This compoundR3 (post-inoculation)123.03430
This compoundR1 and R2 (2 weeks apart)25.03800

Data adapted from a study on Sclerotinia stem rot in soybean.[2]

Table 2: General Recommended Spray Intervals for this compound on Various Crops

Crop GroupDisease ExamplesRecommended Spray Interval (Days)
Fruit Trees (Apples, Pears, Stone Fruits)Scab, Powdery Mildew, Brown Rot7-14
Vegetables (Cucurbits, Tomatoes)Anthracnose, Gummy Stem Blight, Gray Mold7-14
Row Crops (Peanuts, Soybeans)Leaf Spot, White Mold14
OrnamentalsPowdery Mildew, Leaf Spot, Botrytis14-21

These are general recommendations; intervals should be adjusted based on disease pressure and environmental conditions.[4][5][8]

Experimental Protocols

Protocol 1: Determining the Efficacy of Different this compound Spray Intervals for Control of a Foliar Pathogen

  • Experimental Design:

    • Establish a randomized complete block design with a minimum of four replications.

    • Include the following treatments:

      • Untreated control (sprayed with water).

      • This compound applied at a 7-day interval.

      • This compound applied at a 14-day interval.

      • This compound applied at a 21-day interval.

      • A positive control (another registered fungicide for the target disease), if available.

  • Plant Material and Inoculation:

    • Use a susceptible host plant variety.

    • Artificially inoculate the plants with the target pathogen or conduct the experiment in a location with a history of natural disease pressure.

  • Fungicide Application:

    • Calibrate spray equipment to ensure uniform coverage.

    • Apply this compound at the manufacturer's recommended rate.

    • Initiate the first spray preventively or upon the first appearance of disease symptoms.

    • Continue applications according to the designated intervals for each treatment group.

  • Data Collection:

    • Assess disease severity and incidence at regular intervals (e.g., weekly) using a standardized rating scale.

    • Record any signs of phytotoxicity.

    • At the end of the experiment, collect yield and/or other relevant growth parameters.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Thiophanate_Methyl_Mode_of_Action cluster_inhibition TM This compound Plant Plant Tissue TM->Plant Absorption & Systemic Translocation MBC Carbendazim (MBC) (Active Metabolite) Plant->MBC Metabolism FungalCell Fungal Cell MBC->FungalCell Enters Tubulin β-tubulin subunits MBC->Tubulin Inhibition Inhibition FungalCell->Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules Mitosis Mitosis (Cell Division) Microtubules->Mitosis Inhibited Inhibited Fungal Growth & Spore Germination Mitosis->Inhibited Inhibition->Microtubules Disrupts

Caption: Mode of action of this compound.

Experimental_Workflow start Start: Define Research Question (e.g., Optimal Spray Interval) design Experimental Design (Randomized Complete Block) start->design treatments Establish Treatment Groups (e.g., 7, 14, 21-day intervals, Control) design->treatments application Fungicide Application (Calibrated Sprayer) treatments->application monitoring Regular Monitoring & Data Collection (Disease Severity, Phytotoxicity) application->monitoring Repeat at specified intervals analysis Statistical Analysis (ANOVA) monitoring->analysis conclusion Conclusion & Optimization analysis->conclusion Troubleshooting_Logic issue Issue: Suboptimal Efficacy timing Review Application Timing (Preventive vs. Curative) issue->timing interval Assess Spray Interval (Disease Pressure) issue->interval resistance Consider Fungicide Resistance (FRAC Group 1) issue->resistance coverage Evaluate Spray Coverage issue->coverage solution1 Solution: Apply Preventively timing->solution1 solution2 Solution: Shorten Interval interval->solution2 solution3 Solution: Rotate/Tank-Mix Fungicides resistance->solution3 solution4 Solution: Improve Application Technique coverage->solution4

References

Enhancing the performance of Thiophanate-Methyl with tank-mix partners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of Thiophanate-Methyl through tank-mixing.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of tank-mixing this compound with other fungicides?

A1: The primary goals of tank-mixing this compound are twofold: to manage and delay the development of fungal resistance and to broaden the spectrum of controlled diseases.[1][2][3] this compound belongs to the benzimidazole (B57391) group (FRAC Group 1), which has a specific mode of action targeting β-tubulin synthesis in fungi.[4][5] Over-reliance on a single mode of action can lead to the selection of resistant fungal strains.[1][4][6] By combining it with a fungicide from a different FRAC group (e.g., a multi-site contact fungicide), you introduce multiple modes of action, making it more difficult for resistance to develop.[1][2] This strategy also combines the systemic, curative properties of this compound with the protective action of a contact fungicide for more robust and long-lasting disease control.[2][7]

Q2: Which fungicides are recommended as tank-mix partners for this compound?

A2: Several fungicides with different modes of action are recommended as effective tank-mix partners. These include:

  • Mancozeb: A multi-site contact fungicide (FRAC Group M3) that provides a protective barrier on the plant surface. The combination offers both systemic and contact protection.[2]

  • Chlorothalonil: Another multi-site contact fungicide (FRAC Group M5) that provides broad-spectrum, protective action.[2][3]

  • Pyraclostrobin: A strobilurin fungicide (FRAC Group 11) that inhibits fungal respiration. This combination provides both systemic and translaminar activity, offering preventive and curative effects.[7][8]

  • Captan: A multi-site contact fungicide (FRAC Group M4) that can be effective, though compatibility must be carefully checked.[9]

  • Sulfur: A multi-site inorganic fungicide (FRAC Group M2) that has shown synergistic effects with this compound against certain diseases like powdery mildew.[10]

Q3: Are there any known antagonists or chemicals to avoid tank-mixing with this compound?

A3: Yes. It is critical to avoid tank-mixing this compound with highly alkaline materials, such as Bordeaux mixture or lime sulfur, as this can lead to chemical degradation and reduced efficacy.[11] Additionally, mixing with copper-containing fungicides is often not recommended. It is also explicitly advised not to use products containing thiabendazole (B1682256) in combination or rotation with this compound, as they share a similar chemistry and resistance profile.[11]

Q4: How does the pH of the carrier water affect the performance of this compound?

A4: The pH of the carrier water can significantly impact the stability of this compound. It is susceptible to alkaline hydrolysis, meaning it breaks down more rapidly in alkaline water (pH > 7.0).[12][13][14] The half-life of this compound can be as short as 0.7 days at a pH of 9.0.[12] For optimal performance, the spray tank mixture should ideally be in the slightly acidic to neutral range (pH 5.0 - 7.0).[13][15][16] It is recommended to test the pH of your water source and use a buffering agent if necessary.[16][17]

Q5: What is the mode of action of this compound?

A5: this compound is a systemic fungicide that, once absorbed by the plant, is converted into its active metabolite, carbendazim (B180503) (also known as MBC).[7][18][19] Carbendazim targets the β-tubulin protein in fungal cells.[4] This protein is a crucial component of microtubules, which are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, carbendazim disrupts microtubule assembly, thereby inhibiting mitosis and preventing fungal growth and proliferation.[4][7][19][20]

Data on Tank-Mix Performance

The following tables summarize quantitative data from various studies on the efficacy of this compound and its tank-mix partners in controlling specific diseases.

Table 1: Efficacy of this compound + Pyraclostrobin against Chickpea Root Rot and Wilt

TreatmentDisease Incidence (%)Yield (q/ha)
Untreated Control21.905.12
This compound + Pyraclostrobin (Seed Treatment)6.006.76
This compound + Pyraclostrobin (Foliar Spray)6.306.75
Carbendazim 50% WP (Seed Treatment)12.905.70
Data synthesized from a study on the management of root rot and wilt in chickpea.[21]

Table 2: Efficacy of this compound Combinations against Pea Powdery Mildew (Erysiphe pisi)

TreatmentDisease Severity (%)Green Pod Yield (tons/ha)Seed Yield (tons/ha)
Untreated Control85.3311.085.89
This compound15.5518.5110.12
This compound + Sulfur8.8820.3611.20
Difenoconazole + this compound + Sulfur6.1022.2112.29
Data adapted from a study on synergistic fungicide effects on pea powdery mildew. The binary combination of this compound and Sulfur was noted for its synergistic interaction.[10]

Table 3: In Vitro Mycelial Growth Inhibition of Sclerotium rolfsii

FungicideConcentration (ppm)Inhibition (%)
This compound50~10
250~35
Metalaxyl + Mancozeb50~29
250~84
Fosetyl-Al50~30
250~48
Data from an in-vitro study comparing the efficacy of different fungicides. Note that Metalaxyl + Mancozeb showed higher efficacy against S. rolfsii in this specific study.[22]

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility

This protocol is essential to perform before tank-mixing any new combination of products to ensure they are physically compatible.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • Water from the same source used for spraying

  • Pipettes or measuring spoons for accurate measurement

  • The pesticides and adjuvants to be mixed, in their correct proportions

Methodology:

  • Fill the jar halfway with the carrier water.

  • Add the components one at a time, in the correct mixing order (see Troubleshooting Guide). The general order is often referred to by the acronym WALES: Wettable powders and Water-dispersible granules, Agitate, Liquid flowables and suspensions, Emulsifiable concentrates, and finally Surfactants.

  • Secure the lid and invert the jar 10-15 times to mix thoroughly.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility.

  • Observation: Look for separation into layers, the formation of precipitates or flakes, gelling, or the production of heat. If any of these occur, the mixture is physically incompatible and should not be used. If the mixture separates but can be easily remixed, it may be usable with continuous, vigorous agitation in the spray tank.[15][23]

Protocol 2: In Vitro Evaluation of Fungicide Efficacy (Mycelial Growth Inhibition)

This laboratory-based assay determines the direct effect of fungicides on fungal growth.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Stock solutions of this compound and tank-mix partners

  • Sterile petri dishes, pipettes, and other standard microbiology lab equipment

  • Incubator

Methodology:

  • Prepare the growth medium (e.g., PDA) and sterilize it by autoclaving.

  • While the medium is still molten (around 45-50°C), amend it with the fungicides (individually and in combination) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control set of plates with no fungicide.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Place a small, uniform plug (e.g., 5 mm diameter) of mycelium from the actively growing edge of a pure fungal culture onto the center of each plate.

  • Incubate the plates at the optimal temperature for the fungus.

  • Measure the radial growth of the fungal colony daily until the colony in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each treatment and concentration compared to the control. This data can be used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reduced Efficacy / Control Failure Fungicide Resistance: The target pathogen population has developed resistance to benzimidazole fungicides.- Immediately switch to a fungicide with a different mode of action. - Implement a resistance management strategy: always tank-mix or alternate this compound with a non-Group 1 fungicide.[4][5] - Do not exceed the maximum number of recommended applications per season.
Incorrect Application Timing: The fungicide was applied after the infection was too established for curative action to be effective.- Apply this compound preventively or at the very first sign of disease.[7][24] - For diseases like Sclerotinia stem rot, application must occur before the arrival of inoculum on flower petals.[24]
Alkaline Hydrolysis: The pH of the spray solution was too high (alkaline), causing the active ingredient to degrade.- Test the pH of your water source.[16] - If pH is above 7.0, use a pH buffer or acidifier to lower the pH to an optimal range of 5.0-7.0.[14][15][16]
Physical Incompatibility in Tank (Clumping, Gelling, Settling) Improper Mixing Order: Products were added to the tank in the wrong sequence.- Always follow the correct mixing order (e.g., WALES method).[25] Fill the tank with at least 50% water before adding any products.[25] - Pre-slurry dry formulations (WPs, WDGs) in a bucket of water before adding to the main tank.[16]
Poor Agitation: The sprayer's agitation system is insufficient or was not run continuously.- Ensure the sprayer's agitation system is functioning correctly. - Maintain continuous and vigorous agitation throughout the mixing and application process.[17][25]
Poor Water Quality: "Hard" water containing high levels of cations (Ca²⁺, Mg²⁺) can interfere with some formulations.- Use a water conditioning agent, such as ammonium (B1175870) sulfate (B86663) (AMS), if you have hard water.[16]
Incompatible Formulations: The chemical properties of the mixed products are inherently incompatible.- Always perform a jar test before mixing a new combination.[15][23][26] - Consult product labels for any known incompatibilities.

Visualizations

Thiophanate_Methyl_Mode_of_Action cluster_plant Plant Cell cluster_fungus Fungal Cell TM_uptake This compound (Applied to plant) Carbendazim Conversion to Carbendazim (MBC) TM_uptake->Carbendazim Tubulin β-Tubulin Subunits Carbendazim->Tubulin Binds to and disrupts Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Division Cell Division (Blocked) Mitosis->Division

Caption: Mode of action of this compound within the fungal cell.

Tank_Mixing_Workflow start Start: New Tank-Mix Combination Proposed check_labels 1. Check Product Labels for known incompatibilities start->check_labels jar_test 2. Perform Jar Test for physical compatibility check_labels->jar_test is_compatible Physically Compatible? jar_test->is_compatible stop STOP: Do Not Mix is_compatible->stop No prep_tank 3. Prepare Spray Tank (Fill with 50-75% water, start agitation) is_compatible->prep_tank Yes mix_products 4. Add Products in Correct Order (WALES) prep_tank->mix_products fill_tank 5. Top off Tank with remaining water mix_products->fill_tank apply 6. Apply Immediately (Maintain continuous agitation) fill_tank->apply

Caption: Recommended workflow for preparing a fungicide tank-mix.

Resistance_Management_Strategy cluster_yes Group 1 Fungicide Use start Disease Pressure Detected decision Is this compound (Group 1) part of the plan? start->decision strategy Choose a Strategy decision->strategy Yes no_tm Use Fungicide from a different FRAC Group decision->no_tm No tank_mix Tank-Mix with a partner from a different FRAC group (e.g., M3, M5, 11) strategy->tank_mix alternate Alternate with a fungicide from a different FRAC group strategy->alternate apply Apply according to label tank_mix->apply alternate->apply no_tm->apply monitor Monitor Efficacy apply->monitor

Caption: Decision-making process for fungicide resistance management.

References

Adjusting pH to improve the stability and effectiveness of Thiophanate-Methyl solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophanate-Methyl solutions. The focus is on adjusting pH to improve the stability and effectiveness of these solutions during experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or loss of fungicidal activity Alkaline Hydrolysis: this compound is unstable in alkaline conditions (pH > 7) and degrades into Carbendazim (MBC). While MBC is also a fungicide, its efficacy profile may differ, and prolonged exposure to high pH will lead to further degradation.[1][2]- Adjust the pH of your solution to a slightly acidic or neutral range (pH 5-7) for optimal stability.[1][2]- Use a buffering agent to maintain the desired pH.[3]- Prepare fresh solutions before use, especially if working with alkaline media.
Incomplete Dissolution: The active ingredient may not be fully dissolved, leading to a lower effective concentration.- Use appropriate solvents such as acetone, methanol, or acetonitrile (B52724) for preparing stock solutions.[2]- For aqueous solutions, sonication or gentle heating may aid dissolution.
Inconsistent results in bioassays pH Fluctuation: The pH of the experimental medium may be changing over time, affecting the stability and activity of this compound.- Ensure the experimental medium is well-buffered.[3]- Monitor the pH of your solutions throughout the experiment.
Degradation to Carbendazim (MBC): As this compound degrades, the composition of your test substance changes, which could lead to variable results. This conversion is faster in higher pH and temperature.[4]- Analyze the concentration of both this compound and MBC in your solutions over time using methods like HPLC.[5][6]- Consider the combined fungicidal effect of both compounds in your analysis.
Precipitation in the solution Low Solubility in Aqueous Solutions: this compound has low water solubility.- Prepare a concentrated stock solution in an organic solvent before diluting it in your aqueous medium.[7]- Do not exceed the solubility limit in your final solution.
pH-induced Precipitation: Changes in pH can affect the solubility of this compound.- Ensure the pH of the solution is within the optimal range for both stability and solubility.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the stability of this compound solutions?

This compound is most stable in acidic to neutral aqueous solutions (pH 5-7). It is unstable in alkaline solutions.[1][2]

2. How does pH affect the effectiveness of this compound?

While this compound degrades in alkaline conditions, its primary degradation product, Carbendazim (MBC), is also a potent fungicide.[4][8] Therefore, a loss of this compound does not always equate to a complete loss of fungicidal activity. However, for consistent and reproducible experimental results, maintaining a stable concentration of the parent compound is recommended by controlling the pH. Some studies have shown that in field applications, the impact of alkaline water on efficacy might be minimal, possibly due to high application rates and formulation additives.[8]

3. How can I prepare a stable aqueous solution of this compound?

Due to its low water solubility, it is recommended to first prepare a stock solution in an organic solvent like acetonitrile, acetone, or methanol.[2][5] This stock solution can then be diluted in a buffered aqueous solution (pH 5-7) to the desired final concentration.

4. How can I adjust the pH of my this compound solution?

Use a suitable buffer system to maintain the desired pH. For adjusting the pH, dilute solutions of acids (e.g., phosphoric acid) or bases can be used.[5] It is crucial to add the acid or base slowly while monitoring the pH with a calibrated pH meter. Commercially available buffering agents can also be used to stabilize the pH.[3]

5. How can I verify the concentration and purity of my this compound solution over time?

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common methods for quantifying this compound and its main metabolite, Carbendazim.[1][5][6][9][10]

Data Presentation

Table 1: Stability of this compound at Different pH Levels

pHHalf-life (at 22-25°C)Stability Classification
5867 daysStable
736 daysModerately Stable
90.7 daysUnstable

(Source: Data compiled from multiple sources)

Table 2: Efficacy (EC50) of this compound and Carbendazim Against Various Fungi

CompoundFungal SpeciesEC50 (µg/mL)
This compoundSclerotinia sclerotiorum (sensitive isolates)0.38 - 2.23
This compoundSclerotinia sclerotiorum (resistant isolate)> 100
CarbendazimAlternaria solani315.5 - 494.2
CarbendazimFusarium species complexSensitive range observed

(EC50 values can vary based on isolate and experimental conditions. Data compiled from multiple sources)[11][12][13]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Aqueous Solution
  • Prepare a Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve it in a suitable organic solvent (e.g., acetonitrile) to a known concentration (e.g., 10 mg/mL).[5] Store this stock solution in a refrigerator.[5]

  • Prepare a Buffered Aqueous Solution:

  • Prepare the Final Solution:

    • Add the required volume of the this compound stock solution to the buffered aqueous solution to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is minimal and does not interfere with the experiment.

  • pH Verification and Adjustment:

    • Measure the pH of the final solution using a calibrated pH meter.

    • If necessary, adjust the pH by adding small volumes of dilute acid (e.g., 0.1 M phosphoric acid) or base dropwise while stirring.

Protocol 2: Stability Testing of this compound by HPLC
  • Sample Preparation:

    • Prepare this compound solutions at different pH values (e.g., 5, 7, and 9).

    • Incubate the solutions at a constant temperature.

    • At specified time intervals, take aliquots of each solution for analysis.

  • HPLC Analysis:

    • Instrumentation: Use an HPLC system with a UV or DAD detector.[10]

    • Column: A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile, methanol, and water.[10]

    • Detection: Set the detector wavelength to the absorbance maximum of this compound (around 266 nm) and Carbendazim.[5]

    • Quantification: Create a calibration curve using standards of known concentrations for both this compound and Carbendazim to quantify their concentrations in the samples.

Visualizations

Thiophanate_Methyl_Degradation TM This compound MBC Carbendazim (MBC) (Fungitoxic) TM->MBC Hydrolysis (favored by alkaline pH)

Caption: Degradation pathway of this compound to Carbendazim.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in organic solvent) prep_final Prepare Final Solution prep_stock->prep_final prep_buffer Prepare Buffered Aqueous Solution prep_buffer->prep_final adjust_ph Verify and Adjust pH prep_final->adjust_ph run_exp Conduct Experiment (e.g., bioassay) adjust_ph->run_exp sampling Collect Samples (at time intervals) run_exp->sampling analysis Analyze by HPLC/LC-MS/MS sampling->analysis data Data Interpretation analysis->data

Caption: General experimental workflow for using this compound.

References

Overcoming signal suppression in Thiophanate-Methyl analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Thiophanate-Methyl analysis, with a primary focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression in this compound analysis?

A1: Signal suppression in the analysis of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is predominantly caused by matrix effects.[1][2] Co-eluting endogenous compounds from complex sample matrices (e.g., fruits, vegetables, soil, tea) can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased analyte signal. Another significant factor is the degradation of this compound into its primary metabolite, carbendazim (B180503), during sample preparation and analysis.[3]

Q2: How can I minimize the degradation of this compound during my sample preparation?

A2: this compound is known to degrade to carbendazim in neutral to alkaline conditions. To minimize this degradation, it is crucial to maintain an acidic environment during extraction.[3] Using an extraction solvent containing an acid, such as 1% acetic acid in acetonitrile (B52724), can help stabilize the this compound molecule. Additionally, prompt analysis after sample preparation is recommended to reduce the potential for degradation over time.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard, such as this compound-d6, is a highly effective strategy to compensate for matrix effects.[4][5] Since the internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. This allows for accurate quantification as the ratio of the analyte to the internal standard remains consistent even with signal fluctuations. Matrix-matched calibration is another effective technique where calibration standards are prepared in a blank matrix extract that is free of the analyte.[6][7] This approach helps to mimic the matrix effects observed in the actual samples.

Q4: When should I choose QuEChERS over SPE for sample cleanup?

A4: The choice between QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) depends on the complexity of the sample matrix and the desired level of cleanup. QuEChERS is a simpler and faster technique, making it suitable for high-throughput analysis of relatively clean matrices like many fruits and vegetables.[3] SPE is a more selective sample preparation method that can provide a cleaner extract, which is beneficial for complex matrices such as soil or fatty samples.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Analyte Degradation: this compound has converted to carbendazim.1. Acidify Extraction Solvent: Use a solvent like acetonitrile with 1% acetic acid to maintain an acidic pH.[3]
2. Inefficient Extraction: The analyte is not being effectively transferred from the sample matrix to the solvent.2. Optimize Extraction: Ensure thorough homogenization of the sample. Consider using a proven effective solvent like acetonitrile.[3]
3. Analyte Loss During Cleanup: The analyte is being partially removed during the d-SPE or SPE cleanup step.3. Use Isotope-Labeled Internal Standard: Add a stable isotope-labeled internal standard like this compound-d6 before extraction to compensate for any losses.[4][5]
Poor Peak Shape / Tailing 1. Active Sites on LC Column: The analyte may be interacting with active sites on the column.1. Use a Modern, High-Performance Column: Employ a column with good peak shape performance for polar compounds.
2. Incompatible Mobile Phase: The mobile phase may not be optimal for the analyte.2. Optimize Mobile Phase: Adjust the mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) formate, to improve peak shape.
High Signal Suppression 1. Matrix Effects: Co-eluting matrix components are interfering with ionization.1. Improve Sample Cleanup: Utilize a more rigorous cleanup method like SPE or an optimized QuEChERS protocol with appropriate d-SPE sorbents.[8]
2. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
3. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the suppression effect.[6][7]
4. Use an Isotope-Labeled Internal Standard: This is the most robust solution to compensate for unpredictable matrix effects.[4][5]

Data Presentation

Table 1: Recovery of this compound in Various Matrices Using Different Analytical Methods

Matrix Analytical Method Fortification Level Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
PearLC-MS/MS with d-SPE10 x LOQ & 50 x LOQ75.00 - 84.92≤ 5.78[6][7]
TeaUPLC-MS/MS with d-SPE and Isotope Internal Standard0.01, 0.05, 0.1 mg/kg97.2 - 110.6< 25.0[4][5]
Snap BeanHPLC-UVNot Specified905[9]
Soybean SeedHPLC-UVNot Specified998[9]
CherriesHPLC-UVNot Specified897[9]
Peanut NutmeatHPLC-UVNot Specified866[9]
WaterLC-MS/MS0.05 µg/L & 0.5 µg/LWithin 70-120%≤ 20%[10]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Fruit/Vegetable Samples

This protocol is a generalized procedure and should be validated for each specific matrix and instrument.

  • Sample Preparation:

    • Homogenize a representative portion of the sample (e.g., 200g of apple) to a uniform consistency.

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add a known volume of this compound-d6 stock solution to achieve the desired final concentration.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid, v/v) to the centrifuge tube.

    • Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salting-Out (Partitioning):

    • Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil Samples

This protocol provides a general guideline for SPE cleanup. Optimization may be required for different soil types.

  • Extraction:

    • Weigh 10 g of the soil sample into a suitable flask.

    • Add 20 mL of an extraction solvent (e.g., acidic methanol).

    • Sonicate for 15 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with a fresh portion of the solvent.

    • Combine the supernatants and adjust the pH to neutral.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the extracted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with a suitable solvent, such as 5-10 mL of acetonitrile or ethyl acetate.

  • Final Extract Preparation:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis homogenization Sample Homogenization weighing Weighing homogenization->weighing spiking Internal Standard Spiking weighing->spiking extraction Solvent Extraction spiking->extraction partitioning Salting Out & Centrifugation extraction->partitioning cleanup d-SPE / SPE Cleanup partitioning->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing signal_suppression_logic analyte_signal Analyte Signal matrix_effect Matrix Effect (Signal Suppression) observed_signal_low Observed Signal (Inaccurate & Low) matrix_effect->observed_signal_low inaccurate Inaccurate Quantification observed_signal_low->inaccurate analyte_is_signal Analyte & IS Signal matrix_effect_is Matrix Effect (Suppresses Both Equally) observed_ratio Ratio of Analyte/IS (Accurate & Consistent) matrix_effect_is->observed_ratio accurate Accurate Quantification observed_ratio->accurate

References

Technical Support Center: Managing Thiophanate-Methyl Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Thiophanate-Methyl and its resistance in Botrytis cinerea.

Troubleshooting Guides

This section offers solutions to common issues encountered during experimental work.

Issue 1: My Botrytis cinerea isolates are showing variable sensitivity to this compound.

Possible Cause: You may be observing a mixed population of sensitive and resistant isolates. It is also possible that different levels of resistance have developed.

Solution:

  • Isolate Purification: Ensure you are working with a pure, single-spore culture of Botrytis cinerea.

  • Resistance Level Assessment: Determine the 50% effective concentration (EC50) for mycelial growth inhibition to quantify the level of resistance. This will allow you to categorize isolates into different resistance phenotypes.

Quantitative Data on this compound Resistance in Botrytis cinerea

Resistance PhenotypeEC50 Value (µg/mL) for Mycelial Growth InhibitionDescriptionReference
Sensitive (SS)< 1Fungicide is effective at low concentrations.[1][2]
Low Resistance (LR)1 - 10A noticeable decrease in sensitivity.[1][2]
Weak Resistance (WR)10 - 50Fungicide efficacy is significantly reduced.[1][2]
High Resistance (HR)> 100Fungicide is largely ineffective.[1][2]
Issue 2: I am unable to reliably distinguish between resistant and sensitive isolates.

Possible Cause: The discriminatory dose used in your assay may not be appropriate for the resistance levels in your isolates.

Solution:

  • Optimize Discriminatory Dose: A discriminatory dose of 10 µg/mL of this compound in the growth medium is often sufficient to differentiate between sensitive and resistant isolates of B. cinerea.[1]

  • Include Controls: Always include known sensitive and resistant isolates as controls in your assays to validate your results.

Experimental Protocols

Protocol 1: Mycelial Growth Assay for this compound Sensitivity

This protocol details the determination of EC50 values for this compound against Botrytis cinerea.

Materials:

  • Pure cultures of Botrytis cinerea isolates

  • Potato Dextrose Agar (PDA)

  • Technical-grade this compound

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator at 22°C

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

    • Amend autoclaved and cooled PDA with the fungicide to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the margin of a 3-day-old B. cinerea culture growing on PDA, take a 5-mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation:

    • Incubate the plates at 22°C in the dark for 3 days.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial plug.

    • Determine the percentage of mycelial growth inhibition relative to the control (0 µg/mL).

    • Calculate the EC50 value for each isolate by probit analysis of the dose-response curve.

Experimental Workflow for Resistance Monitoring

experimental_workflow cluster_collection Sample Collection & Isolation cluster_screening Resistance Screening cluster_analysis Data Analysis & Characterization sample Collect Infected Plant Tissue isolate Isolate B. cinerea sample->isolate single_spore Single-Spore Purification isolate->single_spore prep_media Prepare Fungicide-Amended Media single_spore->prep_media inoculate Inoculate Plates prep_media->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calc_ec50 Calculate EC50 Values measure->calc_ec50 phenotype Categorize Resistance Phenotype calc_ec50->phenotype molecular Molecular Analysis (Optional) phenotype->molecular

Caption: Workflow for monitoring this compound resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What is the molecular mechanism of this compound resistance in Botrytis cinerea?

A1: this compound is a methyl benzimidazole (B57391) carbamate (B1207046) (MBC) fungicide.[3] Its mode of action involves binding to β-tubulin, a protein essential for microtubule assembly during mitosis in fungi.[3] Resistance to this compound in Botrytis cinerea is primarily caused by point mutations in the β-tubulin gene. The most commonly reported mutation is a change from glutamic acid (E) to alanine (B10760859) (A) at codon 198 (E198A).[2][4][5][6] Another mutation, E198V (glutamic acid to valine), has also been identified.[7] These mutations reduce the binding affinity of the fungicide to β-tubulin, rendering it ineffective.

Signaling Pathway of this compound Action and Resistance

signaling_pathway cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain tm_sensitive This compound beta_tubulin_sensitive β-tubulin (Codon 198: GAG - Glu) tm_sensitive->beta_tubulin_sensitive binds microtubule_disruption Microtubule Assembly Disrupted beta_tubulin_sensitive->microtubule_disruption mitosis_inhibition Mitosis Inhibited microtubule_disruption->mitosis_inhibition cell_death Fungal Cell Death mitosis_inhibition->cell_death tm_resistant This compound beta_tubulin_resistant Mutated β-tubulin (e.g., Codon 198: GCG - Ala) tm_resistant->beta_tubulin_resistant binding reduced microtubule_assembly Microtubule Assembly Normal beta_tubulin_resistant->microtubule_assembly mitosis_normal Mitosis Proceeds microtubule_assembly->mitosis_normal cell_survival Fungal Cell Survival mitosis_normal->cell_survival

Caption: Mechanism of this compound action and resistance in B. cinerea.

Q2: How can I detect the E198A mutation in my Botrytis cinerea isolates?

A2: You can use molecular techniques such as Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or direct sequencing of the β-tubulin gene.

Protocol 2: PCR-RFLP for Detection of the E198A Mutation

Materials:

  • Genomic DNA extracted from B. cinerea isolates

  • PCR primers flanking the codon 198 region of the β-tubulin gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme that specifically cuts the wild-type or mutant sequence (e.g., Fnu4HI)

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • PCR Amplification:

    • Amplify the target region of the β-tubulin gene using specific primers.

  • Restriction Digestion:

    • Digest the PCR product with the chosen restriction enzyme. The E198A mutation creates or abolishes a restriction site, leading to different fragment patterns for sensitive and resistant isolates.

  • Gel Electrophoresis:

    • Separate the digested fragments on an agarose gel.

    • Visualize the banding patterns under UV light to determine the genotype of each isolate.

Q3: What are the best practices for managing this compound resistance in Botrytis cinerea?

A3: An integrated approach is crucial for managing fungicide resistance.

  • Fungicide Rotation: Avoid repeated use of this compound or other fungicides from the same FRAC (Fungicide Resistance Action Committee) group (FRAC 1).[8] Rotate with fungicides that have different modes of action.

  • Tank Mixes: Use tank mixes with multi-site fungicides to reduce the selection pressure for resistance.[8]

  • Cultural Practices: Implement sanitation measures to reduce the fungal inoculum.[8]

  • Monitoring: Regularly monitor B. cinerea populations for fungicide resistance to inform your management decisions.[8]

  • Alternative Chemistries: Explore the use of alternative compounds, such as calcium chloride, which have shown efficacy against B. cinerea.[9]

Decision-Making Workflow for Fungicide Selection

decision_workflow cluster_high_res High Resistance Management cluster_low_res Low Resistance Management start Suspected this compound Resistance monitor Monitor Resistance Frequency (e.g., Mycelial Growth Assay) start->monitor resistance_detected Resistance Detected? monitor->resistance_detected high_freq High Frequency resistance_detected->high_freq Yes low_freq Low/No Frequency resistance_detected->low_freq No stop_tm Discontinue this compound Use high_freq->stop_tm rotate_tm Rotate this compound with other FRAC groups low_freq->rotate_tm alt_fungicide Use Alternative Fungicides (Different FRAC Group) stop_tm->alt_fungicide integrate_control Implement Integrated Pest Management (IPM) alt_fungicide->integrate_control tank_mix Use Tank Mixes with Multi-site Fungicides rotate_tm->tank_mix continue_monitoring Continue Monitoring tank_mix->continue_monitoring

Caption: Decision-making process for fungicide selection based on resistance monitoring.

References

Validation & Comparative

A Comparative Analysis of the Fungicidal Activities of Thiophanate-Methyl and Carbendazim

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the fungicidal performance of Thiophanate-Methyl and its primary metabolite, Carbendazim. Both belong to the benzimidazole (B57391) class of fungicides and are widely utilized in agriculture for their broad-spectrum, systemic, and curative actions against a variety of fungal pathogens. The core of their relationship lies in the fact that this compound acts as a pro-fungicide, converting to Carbendazim, the principal active compound, within plant tissues and the environment.[1][2][3][4][5]

Mechanism of Action: A Shared Pathway

Both this compound and Carbendazim owe their fungicidal properties to the same ultimate mechanism of action. After application, this compound is absorbed by the plant's roots and leaves and is metabolized into methyl-2-benzimidazole carbamate (B1207046) (Carbendazim).[1][2][5] This active compound, Carbendazim, targets the fungal cell division process.

Specifically, Carbendazim binds to the β-tubulin protein, a crucial component of microtubules.[6][7] This binding disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division (mitosis).[6][7] The interference with microtubule polymerization halts the fungal cell cycle, preventing the segregation of chromosomes and inhibiting cell division, which ultimately leads to the death of the fungal pathogen.[6][7][8] This mode of action provides both protective and curative effects against fungal infections.[9][10][11]

G cluster_plant Plant/Fungal Environment cluster_fungus Fungal Cell TM This compound (Pro-fungicide) Carbendazim Carbendazim (Active Fungicide) TM->Carbendazim Metabolic Conversion Tubulin β-tubulin protein Carbendazim->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Mitosis Mitosis & Cell Division Microtubules->Mitosis Disrupts Death Fungal Cell Death Mitosis->Death Prevents

Caption: Conversion of this compound and its mechanism of action.

Comparative Fungicidal Efficacy

While the active agent is the same, studies comparing the two fungicides sometimes reveal differences in efficacy, which can be attributed to factors like uptake, translocation, and the rate of conversion from this compound to Carbendazim.

In direct in vitro tests on axenic cultures, Carbendazim often shows higher potency. For instance, a study on the red rot pathogen in sugarcane found Carbendazim inhibited the pathogen with a Minimum Inhibitory Concentration (MIC) of 1 mg/L, whereas this compound required 100 mg/L.[12] However, under greenhouse conditions, the precursor, this compound, demonstrated superior efficacy in controlling the disease.[12] This suggests that the systemic uptake and subsequent conversion of this compound within the plant can lead to a more effective and possibly prolonged protective effect in vivo.

The following tables summarize quantitative data on the fungicidal activity of both compounds against various fungal pathogens as reported in the literature.

Table 1: Fungicidal Spectrum

FungicideTarget Diseases
This compound Powdery mildew, scab, Monilia disease, leaf spot diseases, Botrytis, Sclerotinia spp., dollar spot, Fusarium spp.[2][11]
Carbendazim Powdery mildew, Botrytis blight (gray mold), leaf spot diseases, rust diseases, Fusarium head blight, apple scab.[6]

Table 2: Quantitative Fungicidal Activity Data (EC₅₀/MIC)

FungicideFungal SpeciesEC₅₀ / MIC Value (µg/mL or mg/L)Reference
This compound Sclerotinia sclerotiorum (sensitive isolates)EC₅₀: 0.38 - 2.23 µg/mL[13][14]
This compound Sclerotinia sclerotiorum (resistant isolate)EC₅₀: >100 µg/mL[13][14]
This compound Colletotrichum falcatum (Sugarcane Red Rot)MIC: 100 mg/L[12]
Carbendazim Fusarium avenaceumEC₅₀: 2.1 mg/L[15]
Carbendazim Colletotrichum falcatum (Sugarcane Red Rot)MIC: 1 mg/L[12]
Note: 1 µg/mL is equivalent to 1 mg/L.

Experimental Protocols

The evaluation of fungicidal activity is commonly performed using in vitro mycelial growth inhibition assays. The "poisoned food technique" is a standard method to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀).

Protocol: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh the technical grade fungicide (this compound or Carbendazim).

    • Dissolve it in a suitable sterile solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) to prepare a high-concentration stock solution (e.g., 10,000 ppm).

  • Media Preparation and Amendment:

    • Prepare a fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), and sterilize it by autoclaving.

    • Cool the molten agar to approximately 45-50°C.

    • Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).[16] A control medium should be prepared by adding only the solvent.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of a young, actively growing culture of the target fungus, cut 5 mm diameter mycelial plugs using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.[17]

  • Incubation:

    • Incubate the plates at a temperature optimal for the specific fungus (e.g., 20-25°C) in the dark.[17]

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) in all plates after the fungal colony in the control plate has reached a significant portion of the plate's diameter (e.g., after 4-7 days).[17][18]

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

    • Use probit analysis or non-linear regression of the inhibition percentages against the log-transformed fungicide concentrations to determine the EC₅₀ value.[18]

G A Prepare Fungicide Stock Solutions C Amend Medium with Fungicide Concentrations A->C B Prepare & Sterilize Growth Medium (PDA) B->C D Pour Plates (Control & Treated) C->D F Inoculate Center of Each Plate D->F E Prepare Fungal Inoculum (Mycelial Plugs) E->F G Incubate at Optimal Temperature F->G H Measure Colony Diameters G->H I Calculate Percent Growth Inhibition H->I J Determine EC₅₀ Value (Probit Analysis) I->J

Caption: Workflow for an in vitro fungicide efficacy assay.

Conclusion

This compound and Carbendazim are intrinsically linked fungicides that operate through the same active principle: the inhibition of β-tubulin assembly in fungal cells. The primary distinction is that this compound is a pro-drug that is converted to the active fungicide, Carbendazim, after application.[3][5] While Carbendazim may exhibit greater potency in direct in vitro contact, the systemic properties and metabolic conversion of this compound can result in excellent and sometimes superior disease control in field conditions.[12] The choice between the two may depend on the specific crop-pathogen system, application method, and desired persistence of fungicidal action. Both remain critical tools in the management of a broad spectrum of fungal diseases.

References

A Comparative Guide to Analytical Methods for Thiophanate-Methyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of the fungicide Thiophanate-Methyl and its primary metabolite, Carbendazim (B180503). The information is compiled from peer-reviewed studies and independent laboratory validations to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Spectrophotometric methods have also been developed for its quantification.

Below is a summary of the performance characteristics of these methods across various sample matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods

MatrixLimit of Quantification (LOQ)Fortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
Drinking, Ground, and Surface Water0.05 µg/L0.05 µg/L and 0.50 µg/LMethod met SANCO/825/00 rev. 8.1 guidelines< 15[1][2]
Tea0.010 mg/kg0.01, 0.05, and 0.25 mg/kg97.2 - 110.6< 25.0[1][3]
Pear≤0.02 mg/kg10 x LOQ and 50 x LOQ75.00 - 84.92≤ 5.78[1][4]
Cereals (Oat, Rice, Rye, Wheat)0.05 mg/kg0.002, 0.005, 0.01, and 0.05 mg/kg91 - 12221 - 56 (Reproducibility RSD)[1]

Table 2: Performance Characteristics of HPLC-UV/DAD Methods

MatrixLimit of Quantification (LOQ)Fortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
Apple Tree Bark0.028-0.080 mg/kgNot explicitly stated86.1-101.4Not explicitly stated[5]
CucumberNot explicitly statedNot explicitly stated92-106< 3.8[6]
Formulated ProductsNot applicableNot applicableNot applicableNot applicable[7]

Table 3: Performance Characteristics of Spectrophotometric Methods

Method PrincipleWavelength (nm)Linearity RangeApplicationCitation
Reaction with cobalt(II) in the presence of triethylamine (B128534)360Up to 34.2 µg/mLCommercial formulations, residues on grains and apples[8][9]
Reaction with iron(III)365Not explicitly statedCommercial fungicide[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summarized protocols from the cited studies.

LC-MS/MS Method for Water Samples
  • Sample Preparation : Acidify 1.0 mL of the water sample with 10 µL of 10% formic acid in water. Vortex the sample before analysis.[2]

  • Instrumentation : An LC-MS/MS system, such as an Applied Biosystems MDS Sciex API 5500, is used with a TurboIonspray (ESI) source in positive ion mode.[1][2]

  • Chromatography : An Agilent Zorbax column (75 mm length, 4.6 mm i.d., 3.5 µm particle size) is maintained at 35°C. A gradient elution is typically employed.[1][2]

  • Mass Spectrometry : The analysis is performed in MS/MS-Single Reaction Monitoring (MRM) mode. For this compound, the transition 343 → 151 is used for quantification, and 343 → 192 for confirmation. For Carbendazim, the transition 192 → 160 is for quantification, and 192 → 132 for confirmation.[1][11]

  • Quantification : External standardization is used with calibration curves constructed from standard solutions in the range of 0.01 µg/L to 1 µg/L.[1][11]

HPLC-DAD Method for Fruit and Vegetable Samples
  • Sample Preparation : A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often used for extraction. The final extract is filtered through a 0.22 µm PTFE filter.[1]

  • Instrumentation : An Agilent 1100 series HPLC system equipped with a photodiode array detector (DAD).[1]

  • Chromatography : A C18 column (150 mm × 4.6 mm i.d., 5 µm particle size) is used. The mobile phase consists of acetonitrile, methanol, and water (45:40:15, v/v/v) at a flow rate of 0.7 mL/min.[1]

  • Detection : The detection wavelength is set at 230 nm. The retention time for this compound under these conditions is approximately 4.5 minutes.[1]

  • Quantification : A multi-level calibration curve is generated using this compound standards diluted in a pure solvent.[1]

Spectrophotometric Method
  • Principle : This method is based on the reaction of this compound with cobalt(II) in the presence of triethylamine in a dimethylformamide medium.[8][9]

  • Procedure : Aliquots of the sample solution in DMF are mixed with triethylamine and diluted with DMF. The solution is then titrated spectrophotometrically at room temperature against a standard cobalt(II) acetate (B1210297) solution at 360 nm.[9]

  • Color Development : A yellowish-green color develops instantaneously and is stable for at least 2 hours.[8][9]

  • Quantification : Beer's law is followed up to 34.2 µg/mL of this compound.[9]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a generalized workflow for the single-laboratory validation of an analytical method, based on established guidelines.[1]

Analytical Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Execution & Reporting A Define Analytical Requirements (Analyte, Matrix, Intended Use) B Method Development & Optimization A->B C Define Validation Parameters (ICH Q2(R1)) B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Data Analysis & Evaluation E->F G Validation Report F->G H Method Implementation for Routine Analysis G->H

Analytical Method Validation Workflow
Relationship of Key Validation Parameters

This diagram shows the logical relationship between key validation parameters as defined by guidelines such as ICH Q2(R1).

Validation Parameters Relationship Accuracy Accuracy Range Range Accuracy->Range dependent on Precision Precision (Repeatability, Intermediate) Precision->Range dependent on Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range defines LOD Limit of Detection (LOD) LOD->Specificity LOQ Limit of Quantitation (LOQ) LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Precision

Interrelationship of Analytical Validation Parameters

References

A Comparative Analysis of Thiophanate-Methyl and Other Benzimidazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Thiophanate-Methyl with other key benzimidazole (B57391) fungicides, namely Benomyl, Carbendazim (B180503), Thiabendazole, and Fuberidazole. The information is supported by experimental data from various scientific studies to aid in research and development efforts.

Executive Summary

Benzimidazole fungicides are a class of systemic fungicides widely used in agriculture to control a broad spectrum of fungal diseases.[1] Their primary mechanism of action involves the disruption of microtubule assembly in fungal cells, leading to the inhibition of mitosis.[2] this compound itself is a pro-fungicide, which is converted into the biologically active compound carbendazim within the plant.[1] This guide delves into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.

Comparative Efficacy of Benzimidazole Fungicides

The efficacy of fungicides is commonly determined by their half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth. Lower EC50 values indicate higher antifungal activity. The following tables summarize the EC50 values of this compound and other benzimidazole fungicides against several key plant pathogenic fungi, as reported in various studies.

Table 1: Comparative Efficacy (EC50 in µg/mL) against Botrytis cinerea (Gray Mold)

FungicideEC50 (µg/mL) - Sensitive StrainsEC50 (µg/mL) - Resistant StrainsReference(s)
This compound< 1> 100[3]
Carbendazim< 1> 100[3]
Benomyl~0.1 - 0.5> 10[3]
ThiabendazoleData not availableData not available
FuberidazoleData not availableData not available

Table 2: Comparative Efficacy (EC50 in µg/mL) against Fusarium graminearum (Fusarium Head Blight)

FungicideEC50 (µg/mL)Reference(s)
This compoundData not available
Benomyl2.1[4]
Carbendazim2.46[4]
Thiabendazole5.61[4]
FuberidazoleData not available

Table 3: Comparative Efficacy (EC50 in µg/mL) against Sclerotinia sclerotiorum (White Mold)

FungicideEC50 (µg/mL) - Sensitive StrainsEC50 (µg/mL) - Resistant StrainsReference(s)
This compound0.38 - 2.23> 100[5]
CarbendazimComplete inhibition at 250 µg/mLData not available[6]
Benomyl< 8> 200[6]
ThiabendazoleData not availableData not available
FuberidazoleData not availableData not available

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Interference with Microtubule Assembly

The primary target of benzimidazole fungicides is the β-tubulin protein, a key component of microtubules.[7] These fungicides bind to β-tubulin, thereby inhibiting its polymerization into microtubules.[2] This disruption of the microtubule cytoskeleton interferes with essential cellular processes, most notably mitosis, leading to cell cycle arrest and ultimately, fungal cell death.[1]

Mutations in the β-tubulin gene are the primary mechanism of resistance to benzimidazole fungicides.[8][9] Specific point mutations, such as those at codons 198 and 200, can alter the binding site of the fungicide, reducing its efficacy.[7]

G cluster_fungus Fungal Cell cluster_resistance Resistance Mechanism TM This compound Carbendazim Carbendazim (Active Metabolite) TM->Carbendazim Metabolism BetaTubulin β-tubulin Carbendazim->BetaTubulin Binds to Microtubule Microtubule Carbendazim->Microtubule Inhibits Polymerization AlteredBetaTubulin Altered β-tubulin Carbendazim->AlteredBetaTubulin Reduced Binding Heterodimer αβ-tubulin heterodimer BetaTubulin->Heterodimer AlphaTubulin α-tubulin AlphaTubulin->Heterodimer Heterodimer->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for Spindle Formation Mitosis->Mitosis Mutation Mutation in β-tubulin gene (e.g., E198A, F200Y) Mutation->AlteredBetaTubulin

Mechanism of action of this compound and resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole fungicides.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is widely used to determine the EC50 of fungicides against mycelial growth.[10][11][12]

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test fungicide in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: A stock solution of the fungicide is serially diluted and added to molten PDA at a temperature of 45-50°C to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing fungal colony (typically 5-7 days old) using a sterile cork borer. The disc is placed mycelium-side down in the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 25°C) for a period of 3-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • Calculation of EC50: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control plate using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

    • The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[13]

G start Start prep_media Prepare Fungicide- Amended PDA Media (various concentrations) start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value (Probit Analysis) calculate->determine_ec50 end End determine_ec50->end

Experimental workflow for the Poisoned Food Technique.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.

Materials:

  • Pure culture of the target fungus

  • RPMI-1640 medium

  • Stock solution of the test fungicide

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared and adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Serial Dilution: The fungicide is serially diluted in the 96-well plate using RPMI-1640 medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. Control wells (fungus without fungicide and medium without fungus) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the fungicide at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the control). This can be assessed visually or by using a spectrophotometer.

Conclusion

This compound and other benzimidazole fungicides remain important tools in the management of fungal diseases. Their efficacy is dependent on the target pathogen and the presence of resistance within the fungal population. Understanding their comparative performance and the underlying mechanisms of action and resistance is crucial for the development of effective and sustainable disease control strategies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and novel antifungal compounds.

References

Investigating the Cross-Reactivity of Thiophanate-Methyl Metabolites in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Thiophanate-Methyl and its primary metabolite, carbendazim (B180503), in the context of immunoassay-based detection. Due to the rapid conversion of this compound to the more stable and fungicidally active carbendazim in biological and environmental systems, most immunoassays are developed to target carbendazim. Understanding the cross-reactivity of these assays with the parent compound, this compound, is crucial for accurate residue analysis and risk assessment.

Metabolic Conversion of this compound

This compound, a member of the thiourea (B124793) class of fungicides, undergoes a cyclization reaction to form carbendazim, a benzimidazole (B57391) fungicide. This conversion is a key aspect of its mode of action and is central to understanding its detection by immunoassays. Other minor metabolites have also been identified, including hydroxylated forms of carbendazim.

This compound Metabolism TM This compound Carbendazim Carbendazim (Primary Metabolite) TM->Carbendazim Cyclization Metabolites Other Minor Metabolites (e.g., 4-hydroxy-carbendazim, dihydroxy-2-aminobenzimidazole conjugates) Carbendazim->Metabolites Hydroxylation & Conjugation

Caption: Metabolic pathway of this compound to its primary active metabolite, carbendazim, and other minor metabolites.

Immunoassay Cross-Reactivity Data

The specificity of an immunoassay is determined by the ability of the antibody to bind to the target analyte. Cross-reactivity occurs when the antibody binds to structurally similar compounds, which can lead to inaccurate quantification. In the case of this compound and carbendazim, immunoassays are typically developed using haptens that mimic the carbendazim structure to produce specific antibodies.

The following table summarizes the cross-reactivity of a monoclonal antibody-based competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of carbendazim.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Carbendazim 0.45 100
Benomyl0.5778.9
Thiabendazole9.704.6
This compoundNot Significant< 0.1
FenbendazoleNot Significant< 0.1
MebendazoleNot Significant< 0.1

Data sourced from a study on the development of a class-selective monoclonal antibody for carbamate (B1207046) fungicides. The cross-reactivity was calculated as (IC50 of carbendazim / IC50 of competing compound) x 100.

As the data indicates, the immunoassay is highly specific for carbendazim and its precursor benomyl, with negligible cross-reactivity for the parent compound, this compound. This suggests that for accurate detection using such an immunoassay, any this compound present in a sample must first be converted to carbendazim.

Experimental Protocols

The following is a generalized protocol for a competitive ELISA used for the detection of small molecules like carbendazim. Specific parameters such as antibody and antigen concentrations, and incubation times, should be optimized for each specific assay.

Principle of Competitive ELISA

In a competitive ELISA, the antigen present in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the antigen in the sample.

Competitive ELISA Workflow cluster_0 Plate Coating cluster_1 Competition cluster_2 Washing cluster_3 Detection Coating Antibody Coated on Microplate Well Competition Add Sample (Antigen) and Enzyme-labeled Antigen Coating->Competition Washing Wash to Remove Unbound Components Competition->Washing Detection Add Substrate & Measure Color Change Washing->Detection

Caption: Generalized workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Methodology for Cross-Reactivity Assessment
  • Reagent Preparation:

    • Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Dilute the capture antibody (specific to carbendazim) to a pre-optimized concentration in the coating buffer.

    • Prepare wash buffer (e.g., PBS with 0.05% Tween 20).

    • Prepare blocking buffer (e.g., 1% BSA in PBS).

    • Prepare standard solutions of carbendazim and potential cross-reactants (this compound, etc.) at a range of concentrations.

    • Prepare the enzyme-labeled antigen (e.g., carbendazim-HRP conjugate) at a pre-optimized dilution.

  • Plate Coating:

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of each standard solution or sample to the appropriate wells.

    • Add 50 µL of the enzyme-labeled antigen to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Detection:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the carbendazim concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for carbendazim and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Carbendazim / IC50 of Cross-Reactant) x 100

Conclusion

The available immunoassay data indicates a high degree of specificity for carbendazim, the primary and more stable metabolite of this compound. The parent compound, this compound, shows negligible cross-reactivity in these assays. This highlights the importance of considering the metabolic fate of this compound when selecting and interpreting results from immunoassays for residue analysis. For comprehensive monitoring, analytical methods should either target carbendazim directly or incorporate a step to convert this compound to carbendazim prior to immunoassay analysis. This approach ensures that the total fungicidal residue is accurately quantified, providing a more reliable assessment of potential exposure and environmental contamination.

A Comparative Analysis of Thiophanate-Methyl Efficacy Against Botrytis cinerea Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of Thiophanate-Methyl in Comparison to Other Fungicides for the Control of Gray Mold.

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of agricultural crops, leading to substantial economic losses globally. This compound, a member of the methyl benzimidazole (B57391) carbamate (B1207046) (MBC) class of fungicides, has been a cornerstone in the management of this disease. This guide provides a comprehensive comparison of the efficacy of this compound against various strains of Botrytis cinerea, juxtaposed with the performance of other commonly used fungicides. The information presented herein, supported by experimental data, is intended to assist researchers and professionals in the development of effective disease management strategies.

Comparative Efficacy of Fungicides Against Botrytis cinerea

The effectiveness of this compound can vary significantly depending on the prevalence of resistant strains within a Botrytis cinerea population. The following tables summarize the 50% effective concentration (EC₅₀) values for this compound and other fungicides, providing a quantitative measure of their potency in inhibiting fungal growth. Lower EC₅₀ values indicate higher efficacy.

Table 1: Efficacy of this compound against Sensitive and Resistant Botrytis cinerea Isolates

FungicideIsolate PhenotypeEC₅₀ (µg/mL)Reference
This compoundSensitive (SS)< 1[1][2]
This compoundLow Resistance (LR)1 - 10[1][2]
This compoundWeak Resistance (WR)10 - 50[1][2]
This compoundHigh Resistance (HR)> 100[1][2]
This compoundResistant> 688[3]
This compoundResistant93% of isolates resistant (EC₅₀ > 10)[4]

Table 2: Comparative Efficacy (EC₅₀ in µg/mL) of Various Fungicides on Botrytis cinerea Mycelial Growth

FungicideChemical ClassEC₅₀ Range (µg/mL)Mean EC₅₀ (µg/mL)NotesReference
This compound Methyl Benzimidazole Carbamate< 1 to > 688Highly variable due to resistanceEffective against sensitive strains.[1][2][3][1][2][3]
Fludioxonil (B1672872) Phenylpyrrole0.0028 - 0.03490.0118Generally highly effective.[5][6][5][6]
Boscalid Carboxamide0.03 - 85.560.3 (2014) to 6.39 (2019)Efficacy declining over time due to resistance.[7][7]
Pyrimethanil (B132214) Anilinopyrimidine0.0052 - 94.076.53Wide range of sensitivity observed.[8][8]
Iprodione Dicarboximide0.008 - 0.34 (sensitive)-Resistance is a significant issue.[4][9][4][9]
Fenhexamid (B1672505) Hydroxyanilide< 0.2 (sensitive) to ~2000 (resistant)-High levels of resistance reported.[10][10]
Tebuconazole Triazole0.3 - >50.19 - 0.9Moderate efficacy.[6][11][6][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are protocols for key in vitro assays used to determine the sensitivity of Botrytis cinerea to fungicides.

Mycelial Growth Inhibition Assay

This assay evaluates the effect of a fungicide on the vegetative growth of the fungus.

1. Fungal Culture:

  • Culture B. cinerea on Potato Dextrose Agar (B569324) (PDA) plates at 20-25°C for 5-7 days.[12]

2. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).[12]

  • Autoclave PDA and cool it to 50-55°C.[12]

  • Add the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[12]

  • Ensure the final solvent concentration is consistent across all treatments and does not exceed 1% (v/v), including a solvent-only control.[12]

  • Pour the amended PDA into sterile Petri dishes.[13]

3. Inoculation and Incubation:

  • Place a 5 mm mycelial plug, taken from the edge of an actively growing B. cinerea culture, in the center of each fungicide-amended and control PDA plate.[12]

  • Incubate the plates at 20-25°C in the dark.[12]

4. Data Collection and Analysis:

  • Measure the colony diameter (in mm) at regular intervals until the fungal growth in the control plates nears the edge of the plate.[12]

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ value through regression analysis.[12]

Spore Germination Inhibition Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Flood the surface of a 10-14 day old B. cinerea culture with sterile distilled water containing a wetting agent (e.g., Tween 80).

  • Gently scrape the surface to dislodge conidia.

  • Filter the suspension to remove mycelial fragments.

  • Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

2. Treatment Application:

  • In a microtiter plate or on a microscope slide, mix the spore suspension with various concentrations of the test fungicide.[13]

  • Include a solvent-only control.[13]

3. Incubation:

  • Incubate the plate/slides in a humid chamber at 20-25°C for 6-24 hours.[12][13]

4. Microscopic Examination and Data Analysis:

  • Observe at least 100 spores per replicate under a microscope to determine the percentage of germination.[12]

  • A spore is considered germinated if the germ tube length is at least equal to the spore's diameter.

  • Calculate the percentage of germination inhibition and determine the EC₅₀ value.

Mechanism of Action and Resistance

This compound belongs to the benzimidazole class of fungicides. Its mode of action involves the inhibition of microtubule assembly during mitosis.[14] Specifically, it binds to the β-tubulin protein, preventing the formation of the mitotic spindle and thereby arresting cell division.

Resistance to this compound in Botrytis cinerea is primarily associated with a point mutation in the β-tubulin gene.[1][2] This mutation leads to an amino acid substitution (E198A) in the β-tubulin protein, which reduces the binding affinity of the fungicide to its target site.[1][2]

Visualizing Experimental and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture 1. Culture B. cinerea prep_media 3. Prepare Fungicide-Amended Media culture->prep_media prep_fungicide 2. Prepare Fungicide Solutions prep_fungicide->prep_media inoculate 4. Inoculate Media prep_media->inoculate incubate 5. Incubate inoculate->incubate measure 6. Measure Mycelial Growth incubate->measure calculate 7. Calculate Inhibition measure->calculate ec50 8. Determine EC50 calculate->ec50

Caption: Workflow for Mycelial Growth Inhibition Assay.

resistance_mechanism cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain tm_s This compound btub_s β-tubulin tm_s->btub_s binds inhibition_s Inhibition of Microtubule Assembly mitosis_s Mitosis death_s Fungal Cell Death inhibition_s->death_s tm_r This compound btub_r Mutated β-tubulin (E198A) tm_r->btub_r poor binding no_binding Reduced Binding mitosis_r Mitosis Continues btub_r->mitosis_r survival Fungal Cell Survival mitosis_r->survival

Caption: Mechanism of Resistance to this compound.

References

A Comparative Analysis of Thiophanate-Methyl and Chlorothalonil for Fungal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed performance comparison of two widely utilized fungicides, Thiophanate-Methyl and Chlorothalonil, for the control of various fungal diseases. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective data, experimental methodologies, and an examination of their respective modes of action.

Introduction and Overview

This compound and Chlorothalonil are mainstays in fungal disease management, yet they operate through fundamentally different mechanisms and exhibit distinct performance characteristics. This compound is a systemic fungicide belonging to the benzimidazole (B57391) chemical class (FRAC Group 1).[1] Once absorbed by the plant, it is converted into its active metabolite, carbendazim, which targets a specific site in fungal cells to inhibit mitosis.[2] In contrast, Chlorothalonil is a non-systemic, broad-spectrum contact fungicide from the chloronitrile class (FRAC Group M5). Its efficacy stems from a multi-site mode of action, disrupting multiple metabolic processes within the fungus. This difference in mechanism is a critical factor in their application, efficacy, and propensity for resistance development.

Performance Data: In Vitro Efficacy

In vitro studies are crucial for determining the intrinsic activity of a fungicide against a specific pathogen. The following tables summarize comparative data on mycelial growth inhibition and the half-maximal effective concentration (EC₅₀) for both fungicides against several key fungal pathogens.

Table 1: Comparative Mycelial Growth Inhibition (%) of this compound and Chlorothalonil

Fungal PathogenConcentrationThis compound Inhibition (%)Chlorothalonil Inhibition (%)Data Source(s)
Alternaria alternata0.1%66.85%50.26%[3]
Alternaria alternata0.5%71.00%45.00%[4]
Alternaria alternata1.0%75.60%50.00%[4]
Alternaria alternata1.5%77.20%54.40%[4]
Fusarium solani0.5%100%45.34%[4]
Fusarium solani1.0%100%51.16%[4]
Fusarium solani1.5%100%54.65%[4]
Colletotrichum truncatum0.05%100%-[5]
Colletotrichum truncatum0.25%100%100%[5]

Table 2: Comparative EC₅₀ Values (µg/mL) of this compound and Chlorothalonil

Fungal PathogenThis compound EC₅₀ (µg/mL)Chlorothalonil EC₅₀ (µg/mL)Data Source(s)
Fusarium solani36.822.59[6]
Mycosphaerella fijiensis0.008 - 8.220.39 - 53.7[7]
Botrytis cinerea (Sensitive Isolates)< 1-[8]
Botrytis cinerea (Resistant Isolates)> 100-[8]
Fusarium graminearum12.1 - 64.03-[9]

EC₅₀ values represent the concentration of a fungicide that inhibits 50% of the fungal growth. Lower values indicate higher potency. Note that EC₅₀ values for Chlorothalonil against Botrytis cinerea and Fusarium graminearum were not available in the cited comparative studies.

Performance Data: Field Efficacy

Field trials provide critical data on fungicide performance under real-world environmental conditions. The following data summarizes the efficacy of this compound and Chlorothalonil in controlling key diseases in turfgrass and sorghum.

Table 3: Field Efficacy Against Anthracnose and Dollar Spot

DiseaseCropFungicideEfficacy MetricResultData Source(s)
AnthracnoseSorghumThis compound 70% WP% Disease Reduction43.13%[10]
AnthracnoseSorghumChlorothalonil 75% WP% Disease Reduction8.01%[10]
AnthracnoseMangoThis compound% Disease-Free Fruit96% - 100%[11][12]
Dollar SpotTurfgrassThis compoundEfficacy Rating++++ (Excellent)[13]
Dollar SpotTurfgrassChlorothalonilEfficacy Rating+++ (Good to Excellent)[14]

Efficacy ratings for turfgrass diseases are based on a scale where ++++ indicates excellent and consistent control under high disease pressure.

Mode of Action and Signaling Pathways

The distinct mechanisms of action of these two fungicides are visualized below. This compound's targeted approach contrasts sharply with Chlorothalonil's multi-site assault.

Fig. 1: Mechanism of Action for this compound.

chlorothalonil_moa cluster_fungus Fungal Cell Chloro Chlorothalonil GSH Glutathione (GSH) Chloro->GSH Reacts with ThiolEnzymes Thiol-dependent Enzymes (e.g., GAPDH) Chloro->ThiolEnzymes Reacts with Depletion GSH Depletion GSH->Depletion Inhibition Enzyme Inhibition ThiolEnzymes->Inhibition Metabolism Glycolysis & Respiration Depletion->Metabolism Inhibition->Metabolism CellDeath Cell Death Metabolism->CellDeath

Fig. 2: Multi-site Mechanism of Action for Chlorothalonil.

Resistance Profile

A significant point of differentiation is the risk of fungicide resistance.

  • This compound: As a site-specific fungicide (FRAC Group 1), it is at high risk for resistance development.[13] Pathogen populations can develop resistance through a single point mutation in the β-tubulin gene, rendering the fungicide ineffective.[8] Widespread resistance to benzimidazole fungicides has been documented in various pathogens, such as Botrytis cinerea.[15]

  • Chlorothalonil: Its multi-site mode of action means it disrupts several different metabolic pathways simultaneously. This makes the development of resistance highly unlikely, as a pathogen would need to undergo multiple simultaneous mutations to survive. Consequently, Chlorothalonil is considered a low-resistance-risk fungicide and is often recommended for use in tank mixes or rotation programs to manage resistance to single-site fungicides.[10]

Experimental Protocols

The data presented in this guide were generated using standardized methodologies. Below are detailed protocols for key in vitro and field experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to evaluate the efficacy of fungicides in inhibiting the growth of a pathogen on a solid medium.

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize by autoclaving at 121°C and 1.05 kg/cm ² for 15 minutes.

  • Fungicide Incorporation: Cool the autoclaved PDA to approximately 50°C. Add the test fungicides (e.g., this compound, Chlorothalonil), dissolved in a suitable solvent if necessary, to the molten agar to achieve the desired final concentrations (e.g., 100, 500, 1000 ppm).[5]

  • Pouring Plates: Pour approximately 20 ml of the fungicide-amended medium into sterile 9 cm Petri plates. Prepare control plates with PDA and solvent (if used) but without any fungicide. Allow the plates to solidify.[5]

  • Inoculation: Using a sterile 5 mm cork borer, excise a mycelial disc from the leading edge of an actively growing, pure culture of the target fungus (e.g., Alternaria alternata). Place the disc, mycelial side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 28 ± 1°C) for a specified period, or until the fungal growth in the control plate reaches the edge of the plate.[5]

  • Data Collection and Analysis: Measure the colony diameter in two perpendicular directions for each plate. Calculate the Percent Inhibition of mycelial growth using the Vincent formula:

    • Percent Inhibition (I) = [(C - T) / C] x 100

    • Where: C = Average colony diameter in the control, and T = Average colony diameter in the treatment.[4]

poisoned_food_workflow A Prepare & Sterilize PDA Medium B Add Fungicide to Molten PDA (Poisoning) A->B C Pour Poisoned PDA into Petri Plates B->C D Inoculate Plate Center with Fungal Disc C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter vs. Control E->F G Calculate Percent Mycelial Inhibition F->G

Fig. 3: Workflow for Poisoned Food Technique.
Field Trial Protocol for Turfgrass Disease Control

This protocol outlines a standard procedure for evaluating fungicide efficacy in a field setting, such as for dollar spot on creeping bentgrass.

  • Site Selection and Plot Design: Select a turfgrass area with a history of the target disease (e.g., Dollar Spot). The turf should be maintained under standard golf course conditions (e.g., mowing height of 0.125 inches).[16] Design the experiment using a randomized complete block design with at least three or four replications. Individual plot sizes are typically 3 ft x 6 ft.[16]

  • Treatment Application: Apply fungicide treatments using a CO₂ pressurized sprayer calibrated to deliver a consistent volume (e.g., 2.0 gal water per 1000 ft²).[16] Apply treatments on a predetermined schedule (e.g., a 14-day or 21-day interval). Include an untreated control for comparison.

  • Inoculation (if necessary): If natural disease pressure is low, the area can be inoculated with the pathogen to ensure a uniform disease outbreak.

  • Disease Assessment: Visually assess disease severity at regular intervals. For dollar spot, this can be done by counting the number of active infection centers (IC) per plot.[16] For other diseases, a visual rating of the percentage of the plot area affected by the disease is used.

  • Turf Quality Assessment: In addition to disease severity, assess overall turfgrass quality on a scale of 1 to 9, where 1 represents dead turf and 9 represents optimal color, density, and uniformity.[16]

  • Data Analysis: Analyze the collected data (disease severity, turf quality) using appropriate statistical methods (e.g., ANOVA and mean separation tests) to determine significant differences between treatments.

Summary and Conclusion

This compound and Chlorothalonil offer distinct advantages for fungal disease control.

  • This compound provides excellent systemic and curative activity against specific pathogens, particularly those causing anthracnose and Fusarium wilt.[2][4][11] However, its site-specific mode of action makes it highly vulnerable to resistance, necessitating careful stewardship.

  • Chlorothalonil is a reliable, broad-spectrum contact fungicide with a low risk of resistance. It is highly effective as a preventative treatment and serves as a crucial tool for resistance management when tank-mixed or rotated with single-site fungicides.[10] Its performance can be less potent than some systemic options against established infections or specific pathogens.[6][10]

The choice between or combination of these fungicides should be guided by the target pathogen, disease pressure, local resistance profile, and the overall goal of a sustainable, integrated disease management program. Combining the systemic, curative power of this compound with the multi-site, resistance-managing properties of Chlorothalonil can be a powerful strategy to enhance the spectrum of control and prolong the utility of at-risk fungicide classes.[17]

References

Validating HPLC-UV methods for the determination of Thiophanate-Methyl residues.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Thiophanate-methyl, a broad-spectrum systemic fungicide, is widely used in agriculture, making the validation of analytical methods for its detection a critical task. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection methods for the determination of this compound residues, alongside a widely used alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from various studies.

This compound itself has weak fungicidal activity and primarily acts through its main metabolite, carbendazim. Therefore, analytical methods often target both compounds.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of this compound and carbendazim.[1]

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound is contingent upon factors such as the sample matrix, required sensitivity, and the instrumentation available.[1] While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for detecting trace-level residues.

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods across different sample matrices, based on data from various validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for this compound Determination

MatrixLinearity (mg/L)LOQ (mg/kg)Recovery (%)RSD (%)Citation
Apple Tree Bark0.010-50.000.028-0.08086.1-101.4-[2]
Cucumber--92-106< 3.8[3]
Water0.001-0.10.00035 (as µg/L)84.0-110.3< 9.6[4]
Snap Bean-0.0590 ± 5-[5]
Soybean Seed-0.0599 ± 8-[5]
Cherries-0.0589 ± 7-[5]
Peanut Nutmeat-0.0586 ± 6-[5]
Peanut Hay-0.0588 ± 18-[5]
Handrinse8949-60270 (as µ g/sample )-91.1-100-[6]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Determination

MatrixLOQFortification LevelsAverage Recovery (%)RSD (%)Citation
Drinking, Ground, and Surface Water0.05 µg/L0.05 µg/L and 0.50 µg/LMet SANCO/825/00 rev. 8.1 guidelines< 15[1]
Tea0.010 mg/kg0.01, 0.05, and 0.25 mg/kg97.2 - 110.6< 25.0[1][7]
Pear≤0.02 mg/kg10 x LOQ and 50 x LOQ75.00 - 84.92≤ 5.78[1]
Cereals (Oat, Rice, Rye, Wheat)0.05 mg/kg0.002, 0.005, 0.01, and 0.05 mg/kg91 - 12221 - 56 (Reproducibility RSD)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS techniques.

HPLC-UV Method for this compound in Apple Tree Bark

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by HPLC with a variable wavelength detector (VWD).[2]

  • Sample Preparation: A QuEChERS-based method is employed for the extraction of this compound from the sample matrix. The final extract is filtered through a 0.22 µm PTFE filter before injection into the HPLC system.[1]

  • Instrumentation: An Agilent 1100 series HPLC system equipped with a photodiode array detector (DAD) or a variable wavelength detector can be used.[1][2]

  • Chromatography:

    • Column: A C18 column (150 mm × 4.6 mm i.d., 5 µm particle size) is commonly used.[1]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (45:40:15, v/v/v) is used at a flow rate of 0.7 mL/min.[1]

    • Detection: The detection wavelength is set at 230 nm.[1]

LC-MS/MS Method for this compound in Water

This method is suitable for the sensitive detection of this compound in various water samples.[1]

  • Sample Preparation: 1.0 mL of the water sample is acidified with 10 µL of 10% formic acid in water and then vortexed before analysis.[1]

  • Instrumentation: An LC-MS/MS system, such as an Applied Biosystems MDS Sciex API 5500, with a TurboIonspray (ESI) source in positive ion mode is utilized.[1]

  • Chromatography:

    • Column: An Agilent Zorbax column (75 mm length, 4.6 mm i.d., 3.5 µm particle size) is maintained at 35°C.[1]

    • Mobile Phase: A gradient elution is typically employed.[1]

  • Mass Spectrometry: The analysis is performed in MS/MS-Single Reaction Monitoring (MRM) mode. For this compound, the transition 343 → 151 is used for quantification, and 343 → 192 for confirmation.[1]

Experimental Workflow and Validation

The validation of an analytical method is a critical step to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for this compound residue analysis.

HPLC-UV Method Validation Workflow cluster_validation Validation Parameters A Method Development & Optimization B Sample Preparation (e.g., QuEChERS) A->B Define Protocol C HPLC-UV Analysis B->C Inject Extract D Method Validation C->D Assess Performance E Linearity & Range D->E F Accuracy (Recovery) D->F G Precision (Repeatability & Intermediate) D->G H Specificity D->H I Limit of Detection (LOD) D->I J Limit of Quantification (LOQ) D->J K Robustness D->K L Validated Method for Routine Analysis

Caption: Workflow for validating an HPLC-UV method.

References

Enhancing Fungicide Performance: A Comparative Analysis of Thiophanate-Methyl Efficacy With and Without Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synergistic effects of adjuvants on the fungicidal activity of Thiophanate-Methyl reveals significant improvements in disease control across various crops. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance when used as a standalone treatment versus in combination with adjuvants.

This compound is a broad-spectrum systemic fungicide widely used for the control of numerous fungal diseases in crops such as soybeans, turfgrass, and vegetables.[1] Its efficacy, however, can be significantly influenced by the addition of adjuvants to the spray solution. Adjuvants, which are substances added to a pesticide to enhance its effectiveness, can improve spray deposition, retention, and penetration of the active ingredient into the plant tissue. This comparative analysis examines the quantitative impact of various adjuvants on the performance of this compound.

Unlocking Greater Efficacy: The Role of Adjuvants

Adjuvants play a crucial role in optimizing the performance of fungicides like this compound by modifying the physical and chemical properties of the spray solution.[2] Key mechanisms through which adjuvants enhance fungicide efficacy include:

  • Improved Wetting and Spreading: Surfactants, a common type of adjuvant, reduce the surface tension of water droplets, allowing them to spread more evenly over the leaf surface and providing better coverage.

  • Increased Penetration: Certain adjuvants can help the active ingredient penetrate the waxy cuticle of the leaf, leading to enhanced systemic uptake.

  • Enhanced Rainfastness: Some adjuvants form a protective film over the spray deposit, preventing it from being washed off by rain.

  • Drift Reduction: Specific adjuvants can increase the droplet size of the spray, reducing the potential for spray drift and ensuring more of the product reaches the target crop.[2]

Comparative Efficacy Data

While extensive direct comparative studies on this compound with a wide array of adjuvants are limited in publicly available literature, existing research provides valuable insights into the potential for enhanced efficacy.

Control of Sclerotinia Stem Rot in Soybeans (Without Adjuvant)

A study on the management of Sclerotinia stem rot in soybeans provides baseline efficacy data for this compound applied alone. The research highlights the importance of application timing and rate for effective disease control.

TreatmentApplication TimingApplication Rate (kg a.i./ha)Disease Severity Index (DSI)Yield ( kg/ha )
Non-treated Control--42.33734
This compoundR1 (Beginning Flower)0.566.14595
This compoundR1 (Beginning Flower)1.122.54865
This compoundR3 (Beginning Pod)0.5643.63593
This compoundR3 (Beginning Pod)1.1236.13929

Source: Adapted from a study on Sclerotinia stem rot management in soybean.

These results demonstrate that this compound alone can be effective in reducing disease severity and increasing yield, with earlier applications at the R1 growth stage showing better results.

Influence of Adjuvants on Fungicide Coverage

A study by Gent et al. (2003) on the effect of commercial adjuvants on fungicide coverage on various vegetable crops provides compelling evidence of the benefits of including these additives. While this study did not exclusively use this compound, the principles of improved coverage are broadly applicable to systemic fungicides.

Adjuvant TypeAdjuvant NameCropCoverage (%)
Water (Control)-Dry Bean46
Latex Spreader-StickerBondDry Bean50
Non-ionic SurfactantInduceDry Bean72
OrganosiliconeKineticDry Bean87
OrganosiliconeSilwet L-77Dry Bean84

Source: Adapted from Gent et al., 2003. Effect of commercial adjuvants on vegetable crop fungicide coverage, absorption, and efficacy.[3]

The data clearly indicates that the addition of adjuvants, particularly organosilicone-based products, can dramatically improve the spray coverage on plant surfaces compared to using water alone or a simple spreader-sticker.[3] This enhanced coverage is critical for ensuring that the systemic fungicide is available for absorption at multiple points on the leaf surface.

Experimental Protocols

To ensure the reproducibility and validity of efficacy trials, detailed experimental protocols are essential. Below are key components of a typical field trial designed to evaluate the efficacy of a fungicide with and without adjuvants.

Objective:

To determine the effect of adding different adjuvants on the efficacy of this compound for the control of a specific fungal disease in a particular crop.

Experimental Design:
  • Treatments:

    • Untreated Control (no fungicide or adjuvant)

    • This compound alone (at a specified rate)

    • This compound + Non-ionic Surfactant (at specified rates)

    • This compound + Organosilicone Adjuvant (at specified rates)

    • This compound + Crop Oil Concentrate (at specified rates)

  • Replication: Each treatment should be replicated at least four times in a randomized complete block design to minimize the effects of field variability.

  • Plot Size: Plot dimensions should be sufficient to allow for representative disease assessment and yield measurements, while minimizing interference between adjacent plots.

Application:
  • Fungicides and adjuvants should be applied using calibrated spray equipment to ensure accurate and uniform application.

  • Application timing should be based on the developmental stage of the crop and the life cycle of the target pathogen.

  • Spray volume, pressure, and nozzle type should be recorded.

Data Collection:
  • Disease Assessment: Disease severity and incidence should be evaluated at regular intervals using standardized rating scales.

  • Phytotoxicity: Crop injury should be assessed visually at regular intervals after each application.

  • Yield: At the end of the growing season, the yield from each plot should be harvested and measured.

Statistical Analysis:

Data should be subjected to analysis of variance (ANOVA) to determine if there are significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatment means.

Visualizing the Process

To better understand the workflow and the underlying principles of this research, the following diagrams have been generated.

Experimental_Workflow A Experimental Design (Randomized Block) B Treatment Preparation (this compound +/- Adjuvants) A->B C Fungicide Application (Calibrated Sprayer) B->C D Data Collection (Disease Severity, Yield) C->D E Statistical Analysis (ANOVA) D->E F Results & Conclusion E->F

Caption: Experimental workflow for a fungicide efficacy trial.

Adjuvant_Mechanism cluster_without Without Adjuvant cluster_with With Adjuvant A Large Droplet (High Surface Tension) B Poor Spreading & Coverage A->B C Reduced Uptake B->C D Smaller Droplets (Reduced Surface Tension) E Improved Spreading & Coverage D->E F Enhanced Uptake E->F start

Caption: Mechanism of adjuvant action on spray droplets.

Conclusion

The addition of adjuvants to this compound spray solutions presents a clear opportunity to enhance its fungicidal efficacy. While more direct comparative studies are needed to quantify the benefits across a wider range of adjuvants, diseases, and crops, the available evidence strongly suggests that improved spray coverage is a key factor in achieving better disease control. For researchers and professionals in drug development, understanding the interplay between fungicides and adjuvants is critical for optimizing disease management strategies and developing more effective and sustainable crop protection solutions.

References

Navigating Fungicide Resistance: A Comparative Guide to Thiophanate-Methyl Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide resistance is paramount for the creation of effective and sustainable disease management strategies. This guide provides a comprehensive comparison of thiophanate-methyl's cross-resistance profile with other fungicides, supported by experimental data and detailed protocols.

This compound, a member of the benzimidazole (B57391) (MBC) group of fungicides (FRAC Group 1), has been a widely used broad-spectrum systemic fungicide for decades.[1] Its mode of action involves the inhibition of fungal cell division by binding to β-tubulin, a protein essential for microtubule assembly during mitosis.[2][3][4] However, the extensive use of this compound has led to the development of resistance in numerous fungal pathogens, primarily through point mutations in the β-tubulin gene.[2][5][6][7] This guide delves into the cross-resistance patterns observed between this compound and other fungicide classes, providing critical data for informed decision-making in fungicide selection and resistance management.

Understanding the Mechanisms of Resistance

The primary mechanism of resistance to this compound is a target-site modification. Specific point mutations in the β-tubulin gene, most notably at codons 198 and 200, result in amino acid substitutions that reduce the binding affinity of benzimidazole fungicides to the β-tubulin protein.[5][7][8][9] The most frequently reported mutations are:

These mutations prevent the disruption of microtubule assembly, allowing fungal mitosis and growth to proceed even in the presence of the fungicide.

Cross-Resistance Profiles: A Data-Driven Comparison

Cross-resistance occurs when a fungal strain resistant to one fungicide also exhibits resistance to another, typically due to a shared mode of action. Understanding these relationships is crucial for designing effective fungicide rotation programs.

Positive Cross-Resistance: The Benzimidazole Group

As expected, strong positive cross-resistance exists among fungicides within the benzimidazole group. Fungal isolates resistant to this compound consistently show high levels of resistance to other benzimidazoles like benomyl (B1667996) and carbendazim, as they all target the same site on the β-tubulin protein.[10][14]

Lack of Cross-Resistance with Fungicides Having Different Modes of Action

Generally, this compound-resistant strains do not exhibit cross-resistance to fungicides from different FRAC (Fungicide Resistance Action Committee) groups, which have distinct modes of action. This principle is the cornerstone of effective fungicide resistance management through alternation or tank-mixing of products with different target sites. The following tables summarize available quantitative data on the sensitivity of this compound sensitive (TMS) and resistant (TMR) fungal isolates to fungicides from other major classes.

Table 1: Cross-Resistance Data for Botrytis cinerea (Gray Mold)

Fungicide Class (FRAC Group)FungicideIsolate TypeMean EC50 (µg/mL)Reference
Benzimidazole (1) This compoundSensitive (SS)< 1[9][15]
Low Resistance (LR)1 - 10[9][15]
Weak Resistance (WR)10 - 50[9][15]
High Resistance (HR)> 100[9][15]
QoI (11) AzoxystrobinSensitive< 4.5[4][6]
Resistant> 71.9[4][6]
Dicarboximide (2) IprodioneSensitive< 1.2[4][6]
Resistant> 1.2[4][6]
Anilinopyrimidine (9) PyrimethanilSensitive< 5.0[4][6]
Resistant> 5.0[4][6]
SDHI (7) BoscalidSensitive0.1 - 1.42[16]
Resistant-
Phenylpyrrole (12) FludioxonilSensitive< 0.1[16]
Resistant-
DMI (3) TebuconazoleSensitive0.03 - 1[16]
Resistant-

Table 2: Cross-Resistance Data for Colletotrichum spp. (Anthracnose)

Fungicide Class (FRAC Group)FungicideFungal SpeciesIsolate TypeMean EC50 (µg/mL)Reference
Benzimidazole (1) This compoundC. siamenseSensitive1.1 - 1.3[5][10]
Resistant (E198A)> 100[5][10]
This compoundC. musaeSensitive0.003 - 4.84[17]
Moderately Resistant10.43 - 48.73[17]
QoI (11) AzoxystrobinC. nymphaeaeSensitive0.21 - 0.36[5][10]
Moderately Resistant2.6 - 7.8[5][10]
Highly Resistant> 100[5][10]
DMI (3) TebuconazoleC. acutatumSensitive1.473[1]
ProchlorazC. acutatumSensitive0.067[1]
Phenylpyrrole (12) FludioxonilC. acutatumSensitive0.093[1]

Note: Data for different fungicide classes are often from separate studies and may not represent a direct comparison of the exact same isolates.

Negative Cross-Resistance: A Unique Opportunity

An interesting phenomenon known as negative cross-resistance has been observed between benzimidazoles and N-phenylcarbamate fungicides like diethofencarb. In some cases, fungal strains with mutations conferring high resistance to this compound exhibit increased sensitivity to N-phenylcarbamates.[3] This occurs because the same mutations in β-tubulin that prevent benzimidazole binding can sometimes enhance the binding of N-phenylcarbamates, making them more effective. This provides a potential strategy for managing benzimidazole-resistant populations.

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Mycelial Growth Inhibition Assay for EC50 Determination

This assay is fundamental for quantifying the sensitivity of a fungal isolate to a fungicide.

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend it with a series of fungicide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The fungicide is typically dissolved in a solvent like acetone (B3395972) or DMSO and then added to the molten agar. Control plates contain only the solvent.

  • Inoculation: Take mycelial plugs (typically 5 mm in diameter) from the actively growing edge of a fungal culture and place them in the center of the fungicide-amended and control PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period that allows for sufficient growth on the control plates (e.g., 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 (Effective Concentration to inhibit growth by 50%) is then determined by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.[9]

Molecular Detection of β-Tubulin Mutations

Identifying the specific mutations responsible for resistance is crucial for monitoring and understanding resistance mechanisms.

  • DNA Extraction: Extract genomic DNA from fungal mycelium grown in liquid or on solid media.

  • PCR Amplification: Amplify a fragment of the β-tubulin gene containing the relevant codons (e.g., 198 and 200) using specific primers.

  • DNA Sequencing: Sequence the PCR product to identify any nucleotide changes that result in amino acid substitutions.

  • Sequence Analysis: Compare the obtained sequence with that of a known sensitive (wild-type) isolate to pinpoint the specific mutation.[12]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Cross-Resistance Assessment isolate Fungal Isolate (e.g., Botrytis cinerea) culture Pure Culture on PDA isolate->culture mycelial_growth Mycelial Growth Inhibition Assay culture->mycelial_growth dna_extraction DNA Extraction culture->dna_extraction ec50_tm Determine EC50 for This compound mycelial_growth->ec50_tm classify Classify Isolate (Sensitive vs. Resistant) ec50_tm->classify cross_resistance_test Test Sensitivity to Other Fungicides (SDHI, QoI, etc.) classify->cross_resistance_test ec50_other Determine EC50 for Other Fungicides cross_resistance_test->ec50_other compare Compare EC50 Values (Sensitive vs. Resistant) ec50_other->compare pcr PCR Amplification of β-tubulin gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Mutation Analysis sequencing->mutation_analysis mutation_analysis->classify Confirms Resistance Mechanism

Caption: Workflow for assessing fungicide cross-resistance.

G cluster_pathway Mechanism of Action and Resistance to this compound cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus tm_sensitive This compound tubulin_sensitive β-tubulin tm_sensitive->tubulin_sensitive Binds to microtubule_disruption Microtubule Assembly Disrupted tubulin_sensitive->microtubule_disruption Inhibits polymerization mitosis_arrest Mitosis Arrested microtubule_disruption->mitosis_arrest cell_death Cell Death mitosis_arrest->cell_death tm_resistant This compound tubulin_resistant Mutated β-tubulin (e.g., E198A) tm_resistant->tubulin_resistant Binding prevented microtubule_assembly Microtubule Assembly Proceeds tubulin_resistant->microtubule_assembly mitosis_normal Normal Mitosis microtubule_assembly->mitosis_normal cell_survival Cell Survival & Growth mitosis_normal->cell_survival

Caption: this compound's impact on fungal cell division.

Conclusion and Recommendations

The data clearly indicate that resistance to this compound in fungal pathogens is widespread and primarily driven by specific mutations in the β-tubulin gene. This resistance confers a high level of cross-resistance to other benzimidazole fungicides, rendering this entire class of chemistry ineffective against resistant populations.

For effective and sustainable disease management, the following strategies are recommended for researchers and drug development professionals:

  • Diversify Modes of Action: Prioritize the development and use of fungicides with novel modes of action that are not compromised by existing resistance to benzimidazoles.

  • Implement Resistance Monitoring: Regularly monitor pathogen populations for the prevalence of this compound resistance to inform local disease management recommendations. Molecular tools for detecting β-tubulin mutations can be invaluable for rapid and accurate assessment.

  • Utilize Fungicide Mixtures and Rotations: Design fungicide programs that strategically alternate or combine fungicides with different FRAC group classifications. This approach minimizes the selection pressure for resistance to any single mode of action.

  • Investigate Negative Cross-Resistance: Further research into the practical application of negative cross-resistance, for example with N-phenylcarbamates, could provide a valuable tool for controlling benzimidazole-resistant fungal populations.

By understanding the mechanisms and patterns of cross-resistance, the scientific community can develop more robust and durable solutions to combat the ever-evolving challenge of fungicide resistance in agriculture.

References

Evaluating the efficacy of Thiophanate-Methyl in combination with other fungicides like Mancozeb or Pyraclostrobin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal efficacy of Thiophanate-Methyl when used in combination with Mancozeb and Pyraclostrobin. The information presented herein is a synthesis of experimental data from various studies, intended to inform research and development in the field of fungal disease management.

Executive Summary

This compound is a broad-spectrum systemic fungicide that functions by inhibiting beta-tubulin formation, a critical component of fungal cell division.[1][2] To enhance its efficacy and manage the development of resistant fungal strains, it is often combined with other fungicides with different modes of action. This guide evaluates two such combinations: this compound with Mancozeb and this compound with Pyraclostrobin.

The combination of This compound and Mancozeb offers both systemic and contact protection against a wide array of fungal pathogens.[3] Mancozeb's multi-site inhibitory action on fungal enzymes makes it a low-risk fungicide for resistance development and a valuable partner for resistance management.[4][5]

The combination of This compound and Pyraclostrobin provides both curative and preventative action.[6] Pyraclostrobin, a strobilurin fungicide, disrupts fungal respiration by inhibiting the mitochondrial electron transport chain, effectively halting energy production in fungal cells.[2]

This guide presents available quantitative data from field trials, details experimental protocols for fungicide efficacy testing, and provides visualizations of the fungicidal mechanisms and experimental workflows.

Data Presentation: Efficacy of Fungicide Combinations

The following tables summarize the quantitative data on the efficacy of this compound in combination with Mancozeb and Pyraclostrobin against various fungal diseases in different crops.

Table 1: Efficacy of this compound + Mancozeb

CropTarget DiseaseApplication RateDisease Incidence/Severity Reduction (%)Yield Increase (%)Reference
MangoAnthracnose (Colletotrichum gloeosporioides)This compound + Mancozeb (0.05 + 0.30 %)97.85 (sooty blotch), 98.11 (fly speck)Not Reported[7]
AppleScab (Venturia inaequalis)This compound + Mancozeb (0.05 + 0.30 %) as part of a spray scheduleSignificant reduction in primary and secondary scabNot Reported[7]
GrapesAnthracnose (Elsinoe ampelina)Not SpecifiedUp to 84% of mangoes free of anthracnoseNot Reported[8]

Table 2: Efficacy of this compound + Pyraclostrobin

CropTarget DiseaseApplication RateDisease Incidence/Severity Reduction (%)Yield Increase ( kg/ha )Reference
SoybeanCharcoal Rot (Macrophomina phaseolina) & Collar Rot (Sclerotium rolfsii)2 mL/kg of seed25.04% more disease control than inoculated control for charcoal rot673.93 more than inoculated control[9]
ChickpeaDry Root Rot (Rhizoctonia bataticola)4ml/kg of seed72.6% reduction in disease incidence32.03% increase[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for conducting fungicide efficacy trials.

Protocol 1: Field Efficacy Trial for Anthracnose on Grapes

This protocol is a generalized representation for evaluating fungicide efficacy against grape anthracnose.

  • Experimental Design: Randomized Complete Block Design (RCBD) with a specified number of replications (typically 3-4) for each treatment.[11]

  • Plot Size: Each plot would consist of a designated number of vines, with buffer rows to minimize spray drift between treatments.

  • Treatments:

    • Untreated Control

    • This compound alone

    • Mancozeb alone

    • This compound + Mancozeb combination

  • Fungicide Application: Applications are typically initiated at the first sign of disease or based on a predetermined schedule (e.g., at 15-day intervals).[12] Sprays are applied to ensure thorough coverage of the foliage and fruit clusters.

  • Disease Assessment: Disease severity is assessed periodically using a standardized rating scale, such as a 0-5 or 0-9 scale, where 0 represents no disease and the highest number indicates severe infection.[4][13][14] The assessment is based on the percentage of leaf or fruit area affected by anthracnose lesions.[15]

  • Data Analysis: The collected data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[10] Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different fungicide treatments.[10]

Protocol 2: Seed Treatment Efficacy for Soybean Seedling Diseases

This protocol outlines a typical procedure for assessing the efficacy of fungicide seed treatments against soil-borne pathogens in soybean.

  • Experimental Design: Randomized Complete Block Design (RCBD) with at least four replications.[16]

  • Plot Size: Plots typically consist of multiple rows of a specified length.[16]

  • Treatments:

    • Untreated control seed

    • Seed treated with this compound + Pyraclostrobin at a specified rate (e.g., 2 mL/kg of seed).[9]

    • Other fungicide treatments for comparison.

  • Inoculation: To ensure disease pressure, the soil may be artificially inoculated with the target pathogens (e.g., Macrophomina phaseolina, Sclerotium rolfsii).[16]

  • Data Collection:

    • Stand Count: The number of emerged seedlings is counted at a specific time point after planting (e.g., V1 and R1 growth stages).[16]

    • Disease Severity: A number of seedlings are carefully uprooted at a designated growth stage (e.g., V6), and the roots are rated for rot severity on a 1-5 scale.[16]

    • Yield: The final grain yield from each plot is harvested and recorded.[16]

  • Statistical Analysis: Data on stand count, disease severity, and yield are analyzed using ANOVA to determine the effect of the seed treatments.[16]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action of the fungicide combinations.

Fungicide_Modes_of_Action cluster_Thiophanate_Methyl This compound (Systemic) cluster_Mancozeb Mancozeb (Contact) cluster_Pyraclostrobin Pyraclostrobin (Contact/Systemic) TM This compound MBC Carbendazim (MBC) TM->MBC Metabolized in plant Tubulin β-tubulin MBC->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization CellDivision Fungal Cell Division Microtubule->CellDivision Disrupts FungalCell Fungal Pathogen CellDivision->FungalCell Inhibited Mancozeb Mancozeb Enzymes Multiple Enzymes (-SH groups) Mancozeb->Enzymes Inhibits Metabolism Cellular Metabolism Enzymes->Metabolism Disrupts Metabolism->FungalCell Disrupted Pyraclostrobin Pyraclostrobin ComplexIII Mitochondrial Complex III Pyraclostrobin->ComplexIII Binds to Qo site ETC Electron Transport Chain ComplexIII->ETC Blocks Electron Transfer ATP ATP Production ETC->ATP Inhibits ATP->FungalCell Inhibited

Caption: Modes of action for this compound, Mancozeb, and Pyraclostrobin.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a fungicide efficacy field trial.

Fungicide_Efficacy_Workflow start Trial Planning & Design (Randomized Block) plot_prep Plot Preparation & Planting start->plot_prep treatment_app Fungicide Application (Specified rates and timings) plot_prep->treatment_app data_collection Data Collection (Disease severity, yield, etc.) treatment_app->data_collection stat_analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->stat_analysis results Results Interpretation & Reporting stat_analysis->results end Conclusion on Efficacy results->end

Caption: Generalized workflow for a fungicide efficacy field trial.

Conclusion

The combination of this compound with either Mancozeb or Pyraclostrobin presents effective strategies for the management of a broad spectrum of fungal diseases in various crops. The dual modes of action in these combinations not only enhance the efficacy against pathogens but also serve as a crucial tool for resistance management. The choice between these combinations may depend on the target pathogen, crop, prevailing environmental conditions, and specific resistance management strategies. The data and protocols presented in this guide provide a foundation for further research and development of robust and sustainable disease control programs. Further field trials with detailed and standardized protocols are encouraged to expand the comparative dataset, particularly for the this compound and Mancozeb combination across a wider range of crops and diseases.

References

A Comparative Guide to Independent Laboratory Validation of Thiophanate-Methyl Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of independently validated analytical methods for the quantification of thiophanate-methyl and its primary metabolite, carbendazim (B180503). The data and protocols summarized herein are compiled from various independent laboratory validation (ILV) studies and peer-reviewed research, offering a comprehensive resource for researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.

The most prevalent techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of a method is typically dependent on the sample matrix, required sensitivity, and available instrumentation.[1]

Comparative Analysis of Analytical Methods

The performance characteristics of LC-MS/MS and HPLC-UV/DAD methods for the determination of this compound in various matrices are summarized below.

Table 1: Performance Characteristics of LC-MS/MS Methods

MatrixLimit of Quantification (LOQ)Fortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
Drinking, Ground, and Surface Water0.05 µg/L0.05 µg/L and 0.50 µg/LMethod met SANCO/825/00 rev. 8.1 guidelines< 15[1][2][3]
Tea0.010 mg/kg0.01, 0.05, and 0.25 mg/kg97.2 - 110.6< 25.0[1][4]
Pear≤0.02 mg/kg10 x LOQ and 50 x LOQ75.00 - 84.92≤ 5.78[1][5][6]
Cereals (Oat, Rice, Rye, Wheat)0.05 mg/kg0.002, 0.005, 0.01, and 0.05 mg/kg91 - 12221 - 56 (Reproducibility RSD)[1]

Table 2: Performance Characteristics of HPLC-UV/DAD Methods

MatrixLimit of Quantification (LOQ)Fortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
CucumberNot explicitly stated, LOD was 0.001 mg/kg0.01 and 0.05 mg/L92 - 106< 3.8[7]
Rapeseed50 µg/kgNot specified77.44 - 100.92.20 - 6.62[8]
Apple Tree Bark0.028 - 0.080 mg/kgNot specified86.1 - 101.4Not specified[9]
Multiple Plant and Animal Matrices0.05 mg/kg for each analyteNot specified73 - 99 for this compound, 79 - 90 for carbendazim5 - 20[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summarized protocols from the cited studies.

1. LC-MS/MS Method for Water Samples [1][3]

  • Sample Preparation: Acidify 1.0 mL of the water sample with 10 µL of 10% formic acid in water. Vortex the sample before analysis.[1][3]

  • Instrumentation: An LC-MS/MS system, such as an Applied Biosystems MDS Sciex API 5500, is used with a TurboIonspray (ESI) source in positive ion mode.[1][3]

  • Chromatography: An Agilent Zorbax column (75 mm length, 4.6 mm i.d., 3.5 µm particle size) is maintained at 35°C. A gradient elution is typically employed.[1][3]

  • Mass Spectrometry: The analysis is performed in MS/MS-Single Reaction Monitoring (MRM) mode. For this compound, the transition 343 → 151 is used for quantification, and 343 → 192 for confirmation. For carbendazim, the transition 192 → 160 is for quantification, and 192 → 132 for confirmation.[1]

  • Quantification: External standardization is used with calibration curves constructed from standard solutions in the range of 0.01 µg/L to 1 µg/L.[1][3]

2. UPLC-MS/MS Method for Tea Samples with d-SPE Cleanup [1][4]

  • Sample Preparation: A dispersive solid-phase extraction (d-SPE) method is employed. The specific adsorbents evaluated include PSA, C18, and GCB.[1][4]

  • Instrumentation: An ultra-high-performance liquid chromatography-tandem mass spectrometry system is used.[1][4]

  • Key Consideration: The degradation of this compound to carbendazim during sample preparation is a critical factor. Isotope-labeled internal standards are used to correct for this degradation.[1][4]

  • Quantification: Matrix effects are observed, but they are effectively calibrated using isotope internal standards. Calibration curves are established in the range of 0.002–0.5 mg/L.[1][4]

3. HPLC-DAD Method for Fruit and Vegetable Samples with QuEChERS Extraction [1]

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is used for extraction. The final extract is filtered through a 0.22 µm PTFE filter.[1]

  • Instrumentation: An Agilent 1100 series HPLC system equipped with a photodiode array detector (DAD).[1]

  • Chromatography: A C18 column (150 mm × 4.6 mm i.d., 5 µm particle size) is used. The mobile phase consists of acetonitrile, methanol, and water (45:40:15, v/v/v) at a flow rate of 0.7 mL/min.[1]

  • Detection: The detection wavelength is set at 230 nm. The retention time for this compound under these conditions is approximately 4.5 minutes.[1]

  • Quantification: A multi-level calibration curve is generated using this compound standards diluted in a pure solvent.[1]

Visualized Workflows

The following diagrams illustrate generalized workflows for the validation and analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Tea, Pear) Extraction Extraction (e.g., QuEChERS, d-SPE) Sample->Extraction Cleanup Cleanup/Filtration Extraction->Cleanup Chromatography LC Separation (HPLC/UPLC) Cleanup->Chromatography Detection Detection (MS/MS or UV/DAD) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (Recovery, RSD, LOQ) Quantification->Validation

Caption: Generalized workflow for this compound analysis.

cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria (Typical) Specificity Specificity Linearity Linearity & Range Linearity_Criteria R² > 0.99 Linearity->Linearity_Criteria Evaluates Accuracy Accuracy (% Recovery) Recovery_Criteria Recovery: 70-120% Accuracy->Recovery_Criteria Evaluates Precision Precision (Repeatability, RSD) RSD_Criteria RSD: < 20% Precision->RSD_Criteria Evaluates LOQ Limit of Quantification LOD Limit of Detection Robustness Robustness Validation_Start Validation Protocol Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Accuracy Validation_Start->Precision Validation_Start->LOQ Validation_Start->LOD Validation_Start->Robustness

Caption: Key parameters in analytical method validation.

References

A Comparative Analysis of the In Vitro Antifungal Efficacy of Thiophanate-Methyl and Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative overview of the in vitro antifungal activity of the established benzimidazole (B57391) fungicide, Thiophanate-Methyl, against a selection of novel antifungal compounds. The aim is to provide researchers, scientists, and drug development professionals with a consolidated resource, including quantitative performance data and detailed experimental methodologies to support further research and development in the field of mycology.

Executive Summary

This compound, a widely used systemic fungicide, functions by disrupting fungal cell division through the inhibition of β-tubulin assembly.[1] Its active metabolite, carbendazim, is responsible for this mechanism of action.[1] While effective against a broad spectrum of fungal pathogens, the emergence of resistance has driven the search for novel antifungal agents with different modes of action.[2] This guide summarizes the available in vitro data for this compound and compares it with that of "LW3," a novel compound, as well as recently developed triazole and benzimidazole derivatives. The data, presented in the following tables, is collated from various studies and is intended for comparative purposes. Direct head-to-head comparisons under identical experimental conditions are limited and should be considered when interpreting the results.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of antifungal compounds is commonly determined by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while EC50 represents the concentration required to inhibit 50% of its growth. Lower MIC and EC50 values are indicative of higher antifungal potency.

Table 1: Comparative Efficacy (EC50 in mg/L) of this compound and the Novel Compound LW3
Fungal SpeciesThis compound EC50 (mg/L)Novel Compound LW3 EC50 (mg/L)
Botrytis cinerea< 1 to > 100 (sensitive vs. resistant strains)0.54
Rhizoctonia solani1.840.09
Sclerotinia sclerotiorum0.38 - 2.23 (sensitive strains)1.52
Fusarium graminearum12.1 - 64.032.65

Data for this table was sourced from a comparative guide by BenchChem.[1]

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Derivatives against Various Fungal Pathogens
Fungal SpeciesCompound 5k MIC (µg/mL)Compound 6c MIC (µg/mL)Luliconazole MIC (µg/mL)Lanoconazole MIC (µg/mL)
Candida albicans0.1250.0625--
Cryptococcus neoformans0.1250.0625--
Aspergillus fumigatus8.04.0--
Dermatophyte Species--0.0005-0.0040.003 (Geometric Mean)

Data for compounds 5k and 6c are from a study on novel triazoles containing a phenylethynyl pyrazole (B372694) side chain.[3] Data for Luliconazole and Lanoconazole is from a comparative study against dermatophytes.[4]

Table 3: In Vitro Antifungal Activity (MIC in µg/mL) of this compound against Selected Fungal Pathogens
Fungal SpeciesThis compound MIC (µg/mL)
Fusarium graminearum12100 - 64030 (EC50 values converted to µg/L)
Sclerotinia homoeocarpa>20 (sensitive isolates), 294 - 1550 (tolerant isolates) (EC50 values)

Note: The data for this compound is presented as EC50 values from different studies and may not be directly comparable to the MIC values for the novel compounds.

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted standard for determining the MIC of an antifungal agent.

1. Preparation of Antifungal Compounds:

  • Stock solutions of the test compounds (this compound and novel compounds) are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • A series of two-fold serial dilutions of the stock solutions are then prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine buffered with MOPS) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable cultures.

  • A suspension of fungal cells or spores is prepared in sterile saline or water.

  • The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • The standardized inoculum is further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (e.g., 24-48 hours).

4. MIC Determination:

  • Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antifungal_Mechanism_of_Action cluster_Thiophanate_Methyl This compound Pathway cluster_Novel_Compound Novel Compound (Hypothetical Pathway) TM This compound Carbendazim Metabolized to Carbendazim (MBC) TM->Carbendazim BetaTubulin Binds to β-tubulin Carbendazim->BetaTubulin Microtubule Inhibits Microtubule Assembly BetaTubulin->Microtubule Mitosis Disrupts Mitosis (Cell Division) Microtubule->Mitosis NC Novel Compound (e.g., LW3, New Triazoles) Target Binds to Novel Cellular Target NC->Target Pathway Disrupts Key Signaling Pathway Target->Pathway Growth_Inhibition Inhibition of Fungal Growth Pathway->Growth_Inhibition

Experimental_Workflow prep_compounds 1. Prepare Antifungal Compound Dilutions inoculate 3. Inoculate Microtiter Plates prep_compounds->inoculate prep_inoculum 2. Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate 4. Incubate Plates (e.g., 24-48h at 35°C) inoculate->incubate read_results 5. Read MIC/EC50 Values (Visual/Spectrophotometric) incubate->read_results data_analysis 6. Data Analysis and Comparison read_results->data_analysis

References

Safety Operating Guide

Thiophanate-Methyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Thiophanate-Methyl is critical for ensuring laboratory safety, protecting human health, and preventing environmental contamination. As a substance suspected of causing genetic defects and being very toxic to aquatic life with long-lasting effects, all handling and disposal procedures must be conducted with strict adherence to safety protocols and regulatory requirements[1]. Improper disposal of this pesticide is a violation of Federal Law[2][3][4].

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary steps for the safe and compliant disposal of this compound waste.

Immediate Safety and Logistical Information

Before handling this compound for any purpose, including disposal, it is imperative to have a clear plan and the necessary safety equipment.

  • Hazard Classification : this compound is considered a hazardous substance[5]. When discarded as a commercial chemical product or residue, it is classified by the EPA with waste number U409[4][5][6].

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles or other eye protection, and protective clothing[1][7]. In situations where dust or aerosols may be generated, respiratory protection is necessary[7].

  • Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood[1].

  • Avoid Contamination : Do not contaminate water, food, or feed during storage or disposal[1][2][8]. It is strictly forbidden to discharge this compound waste into sewer systems or apply it directly to water bodies[1][3][9].

  • Regulatory Consultation : If disposal instructions are unclear, contact your institution's Environmental Health and Safety (EHS) department, your State Pesticide or Environmental Control Agency, or the local EPA Regional Office for guidance[2][3][4][6].

Key Data for Disposal and Handling

The following table summarizes essential quantitative data regarding this compound's toxicity and regulatory classifications.

Data PointValueSource(s)
Acute Toxicity
Oral LD50 (rat)>5,000 - 7,500 mg/kg[10][11]
Dermal LD50 (rat)>5,000 mg/kg[10]
Inhalation LC50 (rat, 4-hr)<2.04 mg/L[10]
Aquatic Toxicity
LC50 (Rainbow Trout, 96-hr)7.8 - 8.3 ppm[3][8][11]
EC50 (Daphnia magna, 48-hr)4.7 mg/L[7]
Regulatory Information
EPA Hazardous Waste NumberU409[4][5][6][12]
CERCLA Reportable Quantity (RQ)10 pounds[6][8][12]
UN Number (Transport)3077[3][4][11]
Transport Hazard Class9 (Miscellaneous dangerous substances and articles)[3][4][11]
Packing GroupIII[3][4][11]

Disposal Workflow

The logical flow for determining the proper disposal procedure for various types of this compound waste is outlined below.

ThiophanateMethyl_Disposal_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired Product) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_waste Empty Containers waste_type->container_waste Container spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_solid Collect in a suitable, closed, labeled container. solid_waste->collect_solid collect_liquid Collect in a suitable, closed, labeled container. liquid_waste->collect_liquid decontaminate_container Decontaminate Container (e.g., Triple Rinse) container_waste->decontaminate_container collect_spill Absorb with inert material. Collect in a closed, labeled container. spill_waste->collect_spill disposal_facility Dispose of at an Approved Hazardous Waste Facility collect_solid->disposal_facility collect_liquid->disposal_facility recycle_container Offer for Recycling or Dispose in Sanitary Landfill (after puncturing) decontaminate_container->recycle_container collect_spill->disposal_facility

Caption: Workflow for this compound Waste Disposal.

Experimental Protocol: Disposal of Contaminated Labware and Aqueous Solutions

This protocol provides a step-by-step methodology for a common laboratory scenario requiring the disposal of this compound waste.

Objective: To safely collect and dispose of this compound contaminated materials (e.g., pipette tips, glassware) and dilute aqueous solutions from a laboratory experiment.

Materials:

  • Designated hazardous waste container (leak-proof, with a secure lid, appropriately labeled for this compound waste).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.

  • pH paper (if neutralization is required by institutional protocols).

Procedure:

  • Preparation and PPE:

    • Designate a specific area within a chemical fume hood for waste collection.

    • Don all required PPE (goggles, gloves, lab coat) before handling any waste.[1]

    • Ensure the hazardous waste container is properly labeled with "Hazardous Waste," "this compound," and other information required by your institution.

  • Collection of Solid Waste:

    • Carefully place all contaminated disposable solid items, such as pipette tips, contaminated gloves, and absorbent paper, directly into the designated hazardous waste container.

    • Avoid creating dust when handling solid forms of the chemical or contaminated items.[1][3]

  • Collection of Liquid Waste:

    • Pour all aqueous solutions containing this compound directly into the designated liquid hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.

    • For rinsing non-disposable labware (e.g., beakers, flasks), perform a "triple rinse".[4][8][9]

    • First Rinse: Rinse the glassware with a small amount of appropriate solvent (as determined by your protocol, often water for aqueous solutions). Pour this first rinsate into the hazardous waste container.

    • Subsequent Rinses: Repeat the rinsing process two more times, collecting all rinsate in the hazardous waste container.[9] This ensures the glassware is decontaminated and the hazardous material is captured.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.[1]

    • Store the container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong acids, bases, and oxidizing agents.[1][8]

  • Final Disposal:

    • Once the waste container is full, arrange for pickup by your institution's EHS or a licensed chemical waste disposal contractor.

    • The waste will be transported to an approved treatment and disposal facility for final disposition, likely via controlled incineration or another approved method.[1][8]

  • Decontamination and Cleanup:

    • Wipe down the work area with soap and water.[7]

    • Remove PPE and wash hands thoroughly with soap and water after completing the procedure.[4][12] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1]

References

Essential Safety and Handling Protocols for Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

Thiophanate-methyl is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in turf, ornamentals, and agricultural crops. Due to its potential health hazards, including skin and eye irritation, and suspected mutagenic effects, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are imperative for researchers, scientists, and drug development professionals.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on operational procedures and disposal plans.

Hazard Summary

This compound is classified as harmful if inhaled and may cause an allergic skin reaction.[1][2] It is also suspected of causing genetic defects.[1][2] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[3] In case of exposure, it is crucial to follow first aid measures promptly, such as rinsing the skin or eyes with plenty of water and moving to fresh air if inhaled.[4]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Exposure Route Required PPE Specifications and Recommendations
Respiratory Air-Purifying Respirator (APR)For tasks with potential for dust or aerosol generation, a NIOSH-approved respirator is necessary. The specific type depends on the exposure level, though specific occupational exposure limits (OELs) for this compound are not consistently established.[4][5][6][7] As a general guideline for dusts, a TC-84A certified respirator with N, R, or P filters is recommended.[8][9] For higher potential exposures, a TC-23C chemical cartridge respirator may be appropriate.[8][9]
Eye and Face Safety Goggles or Face ShieldChemical safety goggles should be worn to protect against dust and splashes.[4] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[4]
Skin (Hands) Chemical-Resistant GlovesDue to the risk of skin sensitization, chemical-resistant gloves are mandatory.[1][2] While specific breakthrough time data for this compound is not readily available, gloves made of materials such as nitrile, butyl rubber, or Viton are generally recommended for handling pesticides.[10][11][12] It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations.
Body Protective ClothingLong-sleeved shirts and long pants should be worn as a minimum.[4] For mixing, loading, or other activities with a high potential for contamination, chemical-resistant coveralls or a chemical-resistant apron should be worn over work clothes.[11]

Operational Plan: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[7]

  • Protective Clothing: Put on a clean, long-sleeved shirt and long pants.

  • Coveralls (if required): Step into the coveralls, ensuring they fit properly over your inner clothing.

  • Footwear: Put on chemical-resistant boots. If wearing coveralls, pull the legs of the coveralls over the tops of the boots.

  • Respirator: Put on the respirator. Ensure it fits snugly against your face and perform a user seal check as per the manufacturer's instructions.

  • Eye Protection: Put on safety goggles. If a half-face respirator is worn, the goggles should go on over the respirator.[13]

  • Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your coveralls or long-sleeved shirt.[7]

Doffing (Taking Off) PPE:

  • Glove Decontamination: Before removing any PPE, wash the outside of your gloves with soap and water.[14]

  • Coveralls: Remove the coveralls by peeling them downwards, turning them inside out as you go to contain contaminants.

  • Gloves: Remove gloves by peeling one off from the cuff, turning it inside out. Hold the removed glove in your gloved hand, and then slide your ungloved finger under the cuff of the remaining glove to peel it off, enclosing the first glove inside the second.[15] Dispose of them immediately in a designated waste container.[15]

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove safety goggles by handling the strap, avoiding touching the front.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Perform hand hygiene again thoroughly.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent environmental contamination and secondary exposure.

  • Disposable PPE: Single-use items such as nitrile gloves and disposable coveralls should be placed in a designated, labeled plastic bag and disposed of as hazardous waste according to institutional and local regulations.[6]

  • Reusable PPE:

    • Gloves and Boots: Reusable rubber gloves and boots should be thoroughly washed with soap and water before removal and allowed to air dry.[14]

    • Respirators: Reusable respirators must be cleaned and disinfected according to the manufacturer's instructions. Cartridges and filters should be replaced based on the manufacturer's recommendations or when breathing becomes difficult.[1]

    • Protective Clothing: Contaminated work clothing should be laundered separately from other laundry using hot water and detergent.[1][6] Clothing that has been heavily contaminated with concentrated this compound should be discarded as hazardous waste.[1][6]

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Handling Task task_assessment Task Involves Potential for Dust or Aerosol Generation? start->task_assessment respirator_selection Select NIOSH-Approved Respirator (e.g., TC-84A with N/R/P filter) task_assessment->respirator_selection Yes no_respirator Standard Lab Attire (Lab coat, closed-toe shoes) task_assessment->no_respirator No splash_risk Risk of Splashing? respirator_selection->splash_risk no_respirator->splash_risk face_shield Wear Face Shield over Safety Goggles splash_risk->face_shield Yes goggles Wear Chemical Safety Goggles splash_risk->goggles No skin_contact_risk Potential for Skin Contact? face_shield->skin_contact_risk goggles->skin_contact_risk gloves_clothing Wear Chemical-Resistant Gloves (e.g., Nitrile, Butyl) and Long-Sleeved Clothing skin_contact_risk->gloves_clothing Yes high_contamination_risk High Risk of Body Contamination? (e.g., mixing, large quantities) gloves_clothing->high_contamination_risk coveralls Wear Chemical-Resistant Coveralls or Apron high_contamination_risk->coveralls Yes end Proceed with Task high_contamination_risk->end No coveralls->end

Caption: A flowchart outlining the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Thiophanate-Methyl
Reactant of Route 2
Reactant of Route 2
Thiophanate-Methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.